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Core Science & Biosynthesis

Foundational

Propane-1,3-diyl dipropiolate synthesis protocol

This guide details the synthesis, purification, and application of Propane-1,3-diyl dipropiolate (often abbreviated as C3EA or 1b in literature). This molecule serves as a critical bifunctional "click" crosslinker in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, purification, and application of Propane-1,3-diyl dipropiolate (often abbreviated as C3EA or 1b in literature). This molecule serves as a critical bifunctional "click" crosslinker in the development of biodegradable hydrogels, shape-memory polymers, and drug delivery systems via thiol-yne or azide-alkyne cycloaddition.

Executive Summary

  • Target Molecule: Propane-1,3-diyl dipropiolate[1][2][3][4]

  • Primary Application: Step-growth polymerization (Thiol-yne click chemistry), hydrogel cross-linking.[5]

  • Key Challenge: Preventing the polymerization of the propiolic acid moiety during esterification.

  • Methodology: Acid-catalyzed azeotropic esterification (Scalable) vs. Steglich Esterification (Mild).[5]

  • Purity Benchmark: >98% (determined by 1H NMR), Melting Point ~50 °C.[4][5]

Part 1: Strategic Synthesis Architecture

Comparison of Synthetic Routes
FeatureRoute A: Azeotropic Esterification (Recommended)Route B: Steglich Esterification
Reagents Propiolic Acid, p-TsOH, TolueneDCC/EDC, DMAP, DCM
Thermodynamics Driven by water removal (Dean-Stark)Driven by urea formation
Scalability High (10g - 1kg)Low to Medium (<10g)
Purification Crystallization or SublimationColumn Chromatography (Urea removal is difficult)
Atom Economy High (Water is the only byproduct)Low (Stoichiometric urea waste)

Part 2: The "Gold Standard" Protocol (Azeotropic Esterification)

This protocol is optimized for a 20–50g scale.[5] It utilizes a Dean-Stark apparatus to drive the equilibrium forward while minimizing thermal stress on the sensitive alkyne group.[5]

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/Vol (Example)Notes
1,3-Propanediol Core Scaffold1.020.0 g (0.263 mol)Dry over molecular sieves before use.[5]
Propiolic Acid Acyl Donor2.750.0 g (0.714 mol)Excess required to drive diester formation.[5] Handle in fume hood (Lachrymator).
p-TsOH·H₂O Catalyst0.05~2.5 gSulfuric acid (cat.) is an alternative.[5]
Toluene SolventN/A250 mLAzeotropic agent.[5]
Hydroquinone Inhibitor0.1 wt%~50 mgCritical: Prevents radical polymerization of the alkyne.[5]
Step-by-Step Methodology

Phase 1: Setup & Reaction

  • Assembly: Equip a 500 mL single-neck round-bottom flask (RBF) with a large magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add 1,3-propanediol, Toluene, p-TsOH, and Hydroquinone to the flask. Stir at room temperature for 5 minutes.

  • Acid Addition: Add Propiolic Acid carefully.[5] Note: Propiolic acid can be corrosive and fumes strongly.

  • Reflux: Heat the reaction block to ~120–130 °C to maintain a vigorous reflux. Water will begin to collect in the Dean-Stark trap.[5]

  • Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours). Monitor by TLC (3:2 Hexane/EtOAc) or 1H NMR aliquots.[5]

Phase 2: Workup

  • Cooling: Allow the mixture to cool to room temperature.

  • Washing: Transfer the toluene solution to a separatory funnel.[5]

    • Wash 2x with Saturated NaHCO₃ (removes unreacted propiolic acid and p-TsOH).[5] Caution: CO₂ evolution.[5]

    • Wash 1x with Brine .[5]

    • Wash 1x with Distilled Water .[5]

  • Drying: Dry the organic layer over anhydrous MgSO₄ for 30 minutes. Filter off the solids.[5][6]

  • Concentration: Remove the solvent via rotary evaporation at 40 °C (do not overheat). You will obtain a viscous, off-white oil or semi-solid.[5]

Phase 3: Purification (The Senior Scientist's Edge)

  • Option A (Recrystallization): Dissolve the crude solid in a minimum amount of hot Hexane/EtOAc (4:1).[5] Cool slowly to 4 °C, then -20 °C. Filter the white crystals.

  • Option B (Sublimation - Highest Purity): For drug-grade applications, sublime the crude product under high vacuum (<0.1 mbar) at 45–50 °C.[5] This yields ultra-pure white crystals and removes trace oligomers.[5]

Part 3: Visualization & Logic

Reaction Scheme

ReactionScheme cluster_0 Reactants Diol 1,3-Propanediol (HO-CH2-CH2-CH2-OH) Conditions p-TsOH, Toluene Reflux (-H2O) Diol->Conditions Acid Propiolic Acid (HC≡C-COOH) Acid->Conditions Product Propane-1,3-diyl dipropiolate (HC≡C-COO-(CH2)3-OOC-C≡CH) Conditions->Product Esterification Yield: ~83%

Caption: Acid-catalyzed Fischer esterification of 1,3-propanediol with propiolic acid.

Process Workflow

Workflow Start Start: Reagent Prep Reaction Reflux in Toluene (Dean-Stark Trap) Start->Reaction Check Water Evolution Ceased? Reaction->Check Check->Reaction No Workup Wash: NaHCO3 -> Brine Dry: MgSO4 Check->Workup Yes Evap Rotary Evaporation (Max 40°C) Workup->Evap Purify Sublimation (50°C, High Vac) OR Recrystallization Evap->Purify Final Pure Product (White Crystals) Purify->Final

Caption: Step-by-step workflow from crude reagents to purified crystalline product.

Part 4: Characterization & Quality Control

Validating the structure is crucial, particularly to ensure the alkyne proton is intact and no polymerization occurred.[5]

TechniqueExpected Signal / ResultStructural Assignment
1H NMR (CDCl₃, 500 MHz) δ 2.89 (s, 2H) Alkyne protons (

C-H ).[5] Sharp singlet confirms no degradation.
δ 4.23 (t, J=6.5 Hz, 4H) Ester methylene protons (-O-CH ₂-).[5]
δ 2.10 (quint, J=6.5 Hz, 2H) Central methylene (-CH₂-CH ₂-CH₂-).[5]
Melting Point 50–51 °C Sharp range indicates high purity.[5]
Appearance White Crystalline Solid Yellowing indicates oxidation or polymerization.[5]
Solubility Soluble in CHCl₃, DCM, AcetoneInsoluble in water/hexane (cold).[5]

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Yield / Incomplete Reaction Water not removed efficiently.[5]Ensure Dean-Stark is insulated; check toluene reflux rate.[5]
Product is Yellow/Brown Polymerization of propiolic acid.[5]Add more inhibitor (Hydroquinone); lower bath temp; ensure inert atmosphere (N₂).
NMR shows broad peaks Oligomer formation.[5]Purify via sublimation; do not distill (heat risk).[5]

Part 5: Safety & Handling

  • Propiolic Acid: Severe lachrymator and corrosive.[5] Causes burns.[5] Must be handled in a functioning fume hood.[5]

  • Propane-1,3-diyl dipropiolate: As an activated alkyne, it is a potent alkylating agent and skin sensitizer.[5] Wear nitrile gloves and avoid dust inhalation.[5]

  • Explosion Hazard: Do not heat the crude residue above 80 °C without solvent, as concentrated propiolates can decompose exothermically.[5]

References

  • Chan, J. W., et al. (2016).[5] Stereocontrolled thiol–yne polyesters from aliphatic dipropiolates and commercially available dithiols.[1][5]ACS Macro Letters , 5(4), 426-429.[5] (Seminal work on the synthesis and polymerization of this specific monomer).

  • Truong, V. X., et al. (2021).[5] Concomitant control of mechanical properties and degradation in resorbable elastomer-like materials.[5]Nature Communications , 12, Article number: 403.[5]

  • Bounds, R., et al. (2022).[5] Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions.Accounts of Chemical Research , 55(17), 2417–2429.[5]

  • Neises, B., & Steglich, W. (1978).[5][7] Simple Method for the Esterification of Carboxylic Acids.[5][7]Angewandte Chemie International Edition , 17(7), 522–524.[5] (Foundational reference for the alternative Steglich route).

Sources

Exploratory

Propane-1,3-diyl dipropiolate CAS number and structure

CAS 85974-75-0 | Bifunctional Alkyne Linker for "Click" Step-Growth Polymerization Part 1: Executive Summary Propane-1,3-diyl dipropiolate (CAS 85974-75-0) is a specialized homobifunctional crosslinker characterized by t...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 85974-75-0 | Bifunctional Alkyne Linker for "Click" Step-Growth Polymerization

Part 1: Executive Summary

Propane-1,3-diyl dipropiolate (CAS 85974-75-0) is a specialized homobifunctional crosslinker characterized by two terminal alkyne groups connected via a propyl ester backbone.[1] In the landscape of drug delivery and advanced biomaterials, this compound serves as a critical "Michael acceptor" monomer.

Unlike simple aliphatic alkynes, the propiolate ester linkage renders the alkyne electron-deficient. This electronic activation facilitates rapid, catalyst-free, or metal-catalyzed nucleophilic additions—specifically thiol-yne and azide-alkyne click reactions. Its primary utility lies in synthesizing biodegradable elastomers, hydrogels, and functionalized polymers where the ester linkage provides a programmed degradation site via hydrolysis.

Part 2: Chemical Identity & Structural Analysis

Physicochemical Profile[2]
PropertyData
CAS Number 85974-75-0
IUPAC Name Propane-1,3-diyl bis(prop-2-ynoate)
Common Synonyms 1,3-Propanediol dipropiolate; 1,3-Propanediyl dipropiolate
Molecular Formula

Molecular Weight 180.16 g/mol
Physical State Yellowish oily liquid
Solubility Soluble in CHCl₃, DCM, DMSO; Insoluble in water
SMILES C#CC(=O)OCCCOC(=O)C#C
Structural Connectivity & Reactivity

The molecule consists of a 1,3-propanediol core esterified at both ends with propiolic acid.

  • The "Warhead" (Alkyne): The terminal alkyne (

    
    ) is conjugated to a carbonyl group. This conjugation lowers the LUMO energy, making it highly susceptible to nucleophilic attack (e.g., by thiols) even without radical initiators.
    
  • The Linker (Propyl Ester): The 3-carbon chain provides flexibility, while the ester bonds allow for hydrolytic degradation under physiological conditions (pH 7.4, 37°C), a key requirement for resorbable drug delivery vehicles.

ChemicalStructure Propiolic_Left Terminal Alkyne (Michael Acceptor) Ester_Left Ester Linkage (Hydrolytic Site) Propiolic_Left->Ester_Left Conjugation Core Propyl Backbone (C3 Spacer) Ester_Left->Core Ester_Right Ester Linkage (Hydrolytic Site) Core->Ester_Right Propiolic_Right Terminal Alkyne (Michael Acceptor) Ester_Right->Propiolic_Right Conjugation

Figure 1: Functional connectivity of Propane-1,3-diyl dipropiolate highlighting reactive and degradable sites.

Part 3: Synthesis & Production Protocols

Expertise & Causality: Direct esterification of propiolic acid requires careful thermal management. Propiolic acid is prone to explosive polymerization at elevated temperatures. Therefore, a Steglich Esterification (DCC/DMAP) is preferred over acid-catalyzed reflux for laboratory-scale synthesis to maintain structural integrity and prevent oligomerization.

Protocol: Steglich Esterification (Lab Scale)

Reagents:

  • 1,3-Propanediol (1.0 equiv)

  • Propiolic acid (2.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with

    
    . Add 1,3-propanediol (10 mmol) and propiolic acid (22 mmol) in 50 mL anhydrous DCM.
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Reason: Controls the exothermicity of the coupling reaction and prevents side reactions of the alkyne.

  • Catalyst Addition: Add DMAP (2 mmol) followed by the dropwise addition of DCC (22 mmol) dissolved in 10 mL DCM over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate using a sintered glass funnel.

    • Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated

      
       (to remove unreacted acid), and brine.
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

    • Target: Yellow oil.[1][2]

SynthesisPathway Reactants 1,3-Propanediol + 2 Propiolic Acid Activation Activation via DCC/DMAP (0°C -> RT, DCM) Reactants->Activation Mix Intermediate O-Acylisourea Intermediate Activation->Intermediate Coupling Product Propane-1,3-diyl dipropiolate + DCU (ppt) Intermediate->Product Nucleophilic Acyl Subst.

Figure 2: Steglich esterification pathway for the synthesis of Propane-1,3-diyl dipropiolate.

Part 4: Applications in Drug Development & Materials

Thiol-Yne Step-Growth Polymerization

Propane-1,3-diyl dipropiolate is a premier monomer for thiol-yne click chemistry . Unlike thiol-ene reactions, each alkyne group can react with two thiol groups. This allows for the formation of high-density crosslinked networks or linear polymers with pendant functionalities depending on the stoichiometry.

  • Mechanism: Nucleophilic attack of a thiolate anion on the

    
    -carbon of the propiolate.
    
  • Utility: Creating biodegradable hydrogels for controlled protein release. The resulting vinyl sulfide and dithioether linkages are stable in plasma but the ester backbone degrades hydrolytically.

Experimental Protocol: Thiol-Yne Polymerization

Objective: Synthesis of a degradable poly(beta-thioester) elastomer.

  • Stoichiometry: Mix Propane-1,3-diyl dipropiolate (Monomer A) and a dithiol (e.g., 1,6-hexanedithiol, Monomer B) in a 1:1 molar ratio.

  • Initiation: Add 1–5 mol% of an organic base catalyst (e.g., Triethylamine or DBU). Note: Radical initiators (DMPA + UV) can also be used, but base-catalyzed Michael addition is preferred for sensitive biologics.

  • Curing:

    • Pour into a Teflon mold.

    • React at room temperature for 1 hour.

    • Result: The mixture gels rapidly due to the high reactivity of the electron-deficient alkyne.

  • Post-Cure Analysis: Verify conversion using

    
    -NMR (disappearance of alkyne proton at 
    
    
    
    ~2.9 ppm).

ThiolYneMechanism Monomer Dipropiolate Monomer (C#C-R-C#C) Step1 Step 1: Vinyl Sulfide Formation (Mono-addition) Monomer->Step1 Base Cat. Thiol Dithiol Crosslinker (HS-R'-SH) Thiol->Step1 Base Cat. Step2 Step 2: Dithioether Formation (Double-addition) Step1->Step2 + Excess Thiol Network Crosslinked Bio-Elastomer Step2->Network Propagation

Figure 3: Two-step mechanism of thiol-yne addition forming high-density crosslinks.

Part 5: References

  • Chan, J. W., et al. (2022). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions. Accounts of Chemical Research. Retrieved from [Link]

  • Truong, V. X., et al. (2016). Stereocontrolled synthesis and characterization of the resorbable elastomers. ResearchGate. Retrieved from [Link]

  • Reagentia. (n.d.). Propane-1,3-diyl dipropiolate Product Page. Retrieved from [Link][3]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of Propane-1,3-diyl dipropiolate

The following technical guide details the spectroscopic characterization of Propane-1,3-diyl dipropiolate , a critical bifunctional alkyne monomer used extensively in thiol-yne "click" step-growth polymerizations and the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Propane-1,3-diyl dipropiolate , a critical bifunctional alkyne monomer used extensively in thiol-yne "click" step-growth polymerizations and the formation of biodegradable elastomers.

Executive Summary & Molecular Architecture

Propane-1,3-diyl dipropiolate (often abbreviated as C3A , C3EA , or 1b ) is a bifunctional ester derived from the condensation of 1,3-propanediol and propiolic acid. It serves as a high-utility "click" chemistry crosslinker, enabling the synthesis of stereoregular poly(thioether ester)s and degradable hydrogels. Its terminal alkyne moieties are highly reactive toward thiols (thiol-yne) and azides (CuAAC), making accurate spectroscopic validation essential for stoichiometric control in polymerization.

Molecular Identity
PropertyDetail
IUPAC Name Propane-1,3-diyl dipropiolate
Common Names 1,3-Propanediol dipropiolate; 1,3-Bis(propioloyloxy)propane
Molecular Formula

Molecular Weight 180.16 g/mol
Structure

Synthesis & Experimental Workflow

To ensure the integrity of the spectroscopic data presented, the compound is typically synthesized via acid-catalyzed esterification or Steglich coupling. The following workflow outlines the critical path from raw materials to analytical validation.

Synthesis Pathway (Graphviz)

SynthesisWorkflow Raw Raw Materials (1,3-Propanediol + Propiolic Acid) Reaction Esterification (p-TsOH, Toluene, Reflux) Dean-Stark Trap Raw->Reaction - 2 H2O Workup Workup (Wash w/ NaHCO3, Brine) Dry over MgSO4 Reaction->Workup Purification Purification (Vac. Distillation or Column) Workup->Purification Analysis Spectroscopic QC (NMR, IR, MS) Purification->Analysis

Figure 1: Synthetic workflow for Propane-1,3-diyl dipropiolate involving acid-catalyzed esterification and downstream purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for validating the purity of the dipropiolate monomer. The absence of broad polymer peaks and the precise integration of the alkyne proton against the methylene backbone are critical quality attributes (CQAs).

NMR Data (500 MHz, )

The spectrum is characterized by a diagnostic singlet for the terminal alkyne and a triplet for the ester-adjacent methylene groups.

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Context
4.32 Triplet (

Hz)
4H

Methylene adjacent to ester oxygen
2.95 Singlet2H

Terminal Alkyne proton
2.10 Quintet (

Hz)
2H

Central methylene of propane linker

Mechanistic Insight:

  • The alkyne proton at 2.95 ppm is a sharp singlet. If this peak appears as a doublet or multiplet, it indicates incomplete esterification or contamination with acrylic derivatives (reduction products).

  • The central methylene at 2.10 ppm serves as an internal reference for integration; the ratio of Alkyne:Central

    
     must be strictly 1:1 (experimentally 2:2).
    
NMR Data (125 MHz, )

The carbon spectrum confirms the symmetry of the molecule.

Shift (

, ppm)
AssignmentStructural Context
152.5

Conjugated Ester Carbonyl
75.2

Terminal Alkyne Carbon
74.5

Internal Alkyne Carbon (Quaternary)
61.8

Ester-adjacent Methylene
27.5

Central Methylene

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" validation, particularly useful for monitoring the disappearance of the alkyne stretch during polymerization reactions.

Wavenumber (

)
IntensityAssignmentDiagnostic Value
3280 - 3300 Strong, Sharp

Stretch
Diagnostic for terminal alkyne. Disappears upon click reaction.
2120 - 2130 Medium, Sharp

Stretch
Confirms triple bond integrity.
1715 - 1725 Strong

Stretch
Conjugated ester carbonyl.
1240 - 1260 Strong

Stretch
Ester linkage.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular weight and structural connectivity. The fragmentation pattern is dominated by the stability of the propiolyl cation and the propane-diol backbone.

Fragmentation Pathway (Graphviz)

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z = 180 Frag1 Loss of Propiolyl Radical [M - C3HO2]+ m/z = 109 M_Ion->Frag1 α-cleavage Frag2 Propiolyl Cation [HC≡C-CO]+ m/z = 53 M_Ion->Frag2 Acyl cleavage Frag3 Propane-1,3-diol Ion [C3H8O2]+ m/z = 76 Frag1->Frag3 H-transfer/Rearrangement

Figure 2: Proposed electron ionization (EI) fragmentation pathway for Propane-1,3-diyl dipropiolate.

Key Fragments:

  • m/z 180: Molecular Ion (

    
    ).
    
  • m/z 53: Propiolyl cation (

    
    ), characteristic of propiolate esters.
    
  • m/z 70: Propiolic acid radical cation (often seen in rearrangement).

Experimental Protocols

Protocol 1: Acquisition of NMR[5]
  • Sample Preparation: Dissolve 10-15 mg of purified Propane-1,3-diyl dipropiolate in 0.6 mL of

    
     (99.8% D, with 0.03% TMS).
    
  • Instrument Settings:

    • Frequency: 400 MHz or higher.[1][2]

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of the alkyne proton which can have long
      
      
      ).
    • Scans: 16 - 64.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phase manually. Baseline correct using a polynomial fit.

  • Referencing: Calibrate the residual

    
     peak to 7.26 ppm.
    
Protocol 2: Quality Control Criteria

Before using the monomer in step-growth polymerization, verify:

  • Purity > 98%: No visible peaks at 6.0-6.5 ppm (acrylate impurities from partial reduction or isomerization).

  • Water Content: No broad singlet at 1.56 ppm (water in

    
    ), as water interferes with base-catalyzed thiol-yne coupling.
    
  • Stoichiometry: The integral ratio of the triplet at 4.32 ppm to the singlet at 2.95 ppm must be exactly 2:1 (

    
    ).
    

References

  • ACS Publications: Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions. (Detailed synthesis and characterization of C3EA).

  • National Institutes of Health (PMC): Concomitant control of mechanical properties and degradation in resorbable elastomer-like materials. (NMR data for C3A monomer and polymers).

  • Google Patents: Bioresorbable, stereochemically defined elastomers and methods of making and using same. (US Patent Application 20230383056).

  • NIST Chemistry WebBook: 1,3-Propanediol Spectral Data. (Reference for the diol backbone).

Sources

Exploratory

Technical Guide: Physicochemical Characterization and Handling of Propane-1,3-diyl Dipropiolate

Part 1: Executive Summary Propane-1,3-diyl dipropiolate (often abbreviated as C3-Dipropiolate or C3EA ) is a bifunctional alkyne linker widely utilized in "click" chemistry, specifically thiol-yne step-growth polymerizat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Propane-1,3-diyl dipropiolate (often abbreviated as C3-Dipropiolate or C3EA ) is a bifunctional alkyne linker widely utilized in "click" chemistry, specifically thiol-yne step-growth polymerization and copper-catalyzed azide-alkyne cycloaddition (CuAAC). Structurally, it consists of two electron-deficient propiolate (alkynoate) groups tethered by a propyl chain.

Key Technical Value: Unlike simple terminal alkynes, the propiolate ester motif renders the alkyne highly electrophilic. This allows it to function as a potent Michael acceptor , enabling catalyst-free conjugation with thiols and amines under mild conditions. However, this high reactivity imposes strict stability constraints regarding moisture and nucleophilic impurities.

This guide defines the solubility parameters, degradation mechanisms, and validated handling protocols to ensure experimental reproducibility.

Part 2: Physicochemical Profile

PropertyDataTechnical Note
Chemical Name Propane-1,3-diyl dipropiolateAlso known as 1,3-Propanediol dipropiolate
CAS Number 85974-75-0
Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Physical State Viscous Liquid / Low-melting SolidDensity ~1.19 g/cm³
Reactive Groups 2x Terminal AlkynoatesDual reactivity: Michael Addition & Cycloaddition
LogP (Predicted) ~0.8 - 1.2Moderately lipophilic; poor water solubility
Structural Reactivity Analysis

The compound features two "reactivity hotspots":

  • The Alkyne (

    
    -carbon):  Highly susceptible to nucleophilic attack (Michael addition).
    
  • The Ester Linkage: Susceptible to hydrolysis (acid/base catalyzed) and transesterification.

Structure cluster_0 Propane-1,3-diyl dipropiolate Structure Node1 Terminal Alkyne (Michael Acceptor) Node2 Ester Linkage (Hydrolysis Risk) Node1->Node2 Conjugation Node2->Node1 Node3 Propyl Backbone (Spacer) Node2->Node3 Node3->Node2 caption Figure 1: Reactivity hotspots. The electron-withdrawing ester activates the alkyne.

[1]

Part 3: Solubility & Formulation Strategy

Due to the ester backbone and non-polar alkyne termini, Propane-1,3-diyl dipropiolate is hydrophobic. Proper solvent selection is critical to prevent precipitation and spontaneous degradation.

Recommended Solvent Systems
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF Excellent (>100 mM) Preferred for Stock Solutions. Prevents hydrolysis; stabilizes the electrophile.
Chlorinated Chloroform (CHCl₃), DCMGood (>50 mM)Ideal for polymer synthesis and casting.
Protic Methanol, EthanolModerateHigh Risk: Potential for transesterification upon long-term storage. Use only for immediate reactions.
Aqueous Water, PBSPoor (<1 mM) Requires organic co-solvent (e.g., 10% DMSO) for biological applications.
Non-Polar Hexane, ToluenePoorNot recommended; compound is too polar for strict hydrocarbons.
Critical Incompatibility: Nucleophilic Buffers

Do NOT dissolve or store this compound in buffers containing primary amines or thiols (e.g., Tris, Glycine, Mercaptoethanol).

  • Reason: The propiolate group will rapidly undergo Michael addition with the free amine/thiol, covalently modifying the buffer and neutralizing the reagent.

  • Alternative: Use HEPES, MOPS, or Phosphate buffers (pH < 7.5) for aqueous dilutions.

Part 4: Stability & Degradation Mechanisms

The stability of Propane-1,3-diyl dipropiolate is governed by two competing degradation pathways: Hydrolysis and Unwanted Michael Addition .

Hydrolytic Degradation

Water attacks the ester carbonyl, cleaving the linker.

  • Conditions: Accelerated by pH > 8.0 and elevated temperatures.

  • Products: Propiolic acid (corrosive, reactive) and 1,3-Propanediol.

  • Impact: Loss of crosslinking capability; acidification of the medium.

Reactivity-Driven Instability (Polymerization)

As an activated alkyne, the compound can self-polymerize or react with trace impurities (moisture, thiols) to form insoluble oligomers.

  • Sign of Degradation: The clear liquid turns yellow/brown or becomes a gel.

Degradation cluster_hydrolysis Pathway A: Hydrolysis (pH > 8 + H2O) cluster_michael Pathway B: Nucleophilic Attack (Impurities) C3EA Intact C3-Dipropiolate Hydrolysis Ester Cleavage C3EA->Hydrolysis Michael Michael Addition (R-SH / R-NH2) C3EA->Michael Products Propiolic Acid + 1,3-Propanediol Hydrolysis->Products Adduct Covalent Adduct (Inactive Crosslinker) Michael->Adduct caption Figure 2: Primary degradation pathways. Moisture and nucleophiles are the main threats.

Part 5: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this protocol for long-term storage.

  • Materials: Anhydrous DMSO (Grade ≥99.9%, water <50 ppm), Desiccated C3-Dipropiolate, Argon gas.

  • Calculation: Weigh 18.0 mg of C3-Dipropiolate.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO. Vortex for 30 seconds until fully dissolved.

  • Preservation: Overlay the solution with Argon or Nitrogen gas to displace oxygen and moisture.

  • Storage: Aliquot into amber glass vials (to prevent light-induced polymerization). Store at -20°C .

    • Stability:[1][2][3] >6 months if kept dry.

Protocol B: Aqueous Dilution for Biological Assays

Use this protocol immediately before use.

  • Buffer Selection: Prepare 10 mM PBS or HEPES (pH 7.0 - 7.4). Avoid Tris.

  • Dilution: Add the DMSO stock dropwise to the buffer while vortexing.

    • Max Concentration: Do not exceed 5-10% v/v DMSO final concentration to maintain solubility.

    • Precipitation Check: If the solution turns cloudy, the compound has precipitated. Reduce concentration or increase DMSO ratio.

  • Usage Window: Use within 4 hours . Propiolate esters will slowly hydrolyze in water (approx. 5-10% loss per 24h at neutral pH).

References

  • Truong, V. X., & Dove, A. P. (2016). Organocatalyzed Synthesis of Stereocontrolled Thiol–Yne Polyesters. Angewandte Chemie International Edition, 55(42), 13130-13134. Link

  • Chan, J. W., et al. (2010). Nucleophilic Thiol-Yne Addition: A Powerful and Versatile Tool for Materials Synthesis. Macromolecules, 43(15), 6381-6388. Link

  • Lowe, A. B. (2014). Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification. Polymer, 55(22), 5517-5549. Link

  • Worrell, B. T., et al. (2018). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions. Chemical Reviews, 118(18), 9412-9454. Link

Sources

Foundational

Propane-1,3-diyl Dipropiolate: A Comprehensive Technical Dossier

This technical guide provides a detailed overview of propane-1,3-diyl dipropiolate, a molecule of interest in organic synthesis and materials science. This document serves as a centralized resource for researchers, chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed overview of propane-1,3-diyl dipropiolate, a molecule of interest in organic synthesis and materials science. This document serves as a centralized resource for researchers, chemists, and professionals in drug development, offering in-depth information on its fundamental chemical properties, synthesis, and potential applications.

Core Molecular Attributes

Propane-1,3-diyl dipropiolate is a diester characterized by a central three-carbon propane chain linked to two propiolate groups. Understanding its fundamental molecular characteristics is the first step in exploring its synthetic utility.

Molecular Formula and Weight

The chemical formula and molecular weight are foundational data points for any chemical compound, crucial for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.15 g/mol [1]
Alternate Molecular Weight 180.16 g/mol [2]

The slight variation in molecular weight reported by different sources is typically due to differences in the isotopic abundance used in the calculation. For most practical laboratory applications, 180.15 g/mol is a reliable value.

Chemical Structure

The structural arrangement of atoms dictates the molecule's reactivity and physical properties. Propane-1,3-diyl dipropiolate's structure features two terminal alkyne groups, which are key reactive sites.

G 1,3-Propanediol 1,3-Propanediol Reaction_Vessel Esterification (Acid Catalyst) 1,3-Propanediol->Reaction_Vessel Propiolic Acid Propiolic Acid Propiolic Acid->Reaction_Vessel Product Propane-1,3-diyl Dipropiolate Reaction_Vessel->Product Byproduct Water Reaction_Vessel->Byproduct

Caption: Generalized synthetic workflow for propane-1,3-diyl dipropiolate.

Detailed Experimental Protocol

Materials:

  • 1,3-Propanediol (1.0 eq)

  • Propiolic acid (2.2 eq)

  • Sulfuric acid (catalytic amount)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-propanediol, propiolic acid, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield pure propane-1,3-diyl dipropiolate.

Potential Applications

The presence of two terminal alkyne functionalities makes propane-1,3-diyl dipropiolate a valuable building block in various chemical transformations.

  • Click Chemistry: The alkyne groups can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," for the synthesis of complex molecules and polymers.

  • Polymer Synthesis: As a monomer, it can be used in polymerization reactions to create polyesters with pendant alkyne groups, which can be further functionalized.

  • Cross-linking Agent: The bifunctional nature of the molecule allows it to act as a cross-linking agent to form polymer networks with tailored properties.

Safety and Handling

Propane-1,3-diyl dipropiolate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Propane-1,3-diyl dipropiolate is a versatile chemical compound with well-defined molecular properties. Its synthesis is straightforward, and its reactive alkyne groups open up a wide range of possibilities for its application in materials science and synthetic chemistry. This guide provides the foundational knowledge for researchers and scientists to explore the potential of this molecule in their respective fields.

References

Sources

Exploratory

Propane-1,3-diyl dipropiolate: A Technical Guide for Researchers and Drug Development Professionals

Introduction Propane-1,3-diyl dipropiolate (CAS No. 85974-75-0) is a symmetrical, bifunctional alkyne linker that is emerging as a valuable tool in chemical biology, materials science, and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Propane-1,3-diyl dipropiolate (CAS No. 85974-75-0) is a symmetrical, bifunctional alkyne linker that is emerging as a valuable tool in chemical biology, materials science, and drug development. Its structure, featuring two terminal alkyne groups connected by a flexible three-carbon chain, makes it an ideal building block for creating well-defined molecular architectures. The terminal alkynes are poised for highly efficient and specific "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the precise conjugation of this linker to a wide variety of molecules. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of Propane-1,3-diyl dipropiolate, with a focus on its utility for researchers and professionals in the field of drug discovery and development.

Commercial Availability

Propane-1,3-diyl dipropiolate is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes. Key suppliers include:

SupplierCAS NumberAdditional Information
Alfa Chemistry85974-75-0Available for experimental and research use.
Reagentia85974-75-0Offered in various quantities, such as 1 gram packages.

Researchers can procure this reagent directly from these vendors, facilitating its integration into various synthetic workflows without the immediate need for in-house synthesis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Propane-1,3-diyl dipropiolate is crucial for its effective handling, storage, and application in experimental design.

PropertyValueSource
Molecular Formula C₉H₈O₄Calculated
Molecular Weight 180.16 g/mol Calculated
Boiling Point 321.8 ± 25.0 °CPredicted[1]
Density 1.188 ± 0.06 g/cm³Predicted[1]
Melting Point 50 °C[2]

Synthesis of Propane-1,3-diyl dipropiolate

The synthesis of Propane-1,3-diyl dipropiolate is typically achieved through the esterification of 1,3-propanediol with propiolic acid. This reaction, a classic example of Fischer-Speier esterification, is generally carried out in the presence of an acid catalyst with the removal of water to drive the reaction to completion.

Causality Behind Experimental Choices

The choice of a Dean-Stark apparatus is critical for the success of this synthesis. The esterification reaction is an equilibrium process. By removing water as it is formed, the equilibrium is shifted towards the formation of the desired diester product, in accordance with Le Chatelier's principle. Toluene and benzene are used as azeotropic solvents to facilitate this water removal. The small amount of sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the propiolic acid, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by the hydroxyl groups of 1,3-propanediol.

Detailed, Step-by-Step Methodology

The following protocol is a self-validating system for the synthesis of Propane-1,3-diyl dipropiolate[2]:

Materials:

  • 1,3-Propanediol (98%)

  • Propiolic acid (98%)

  • Toluene

  • Benzene

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Hexane

  • Ethyl acetate

Equipment:

  • 1 L single neck round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Sublimation apparatus (for further purification)

Procedure:

  • To a 1 L single neck round-bottom flask, add 1,3-propanediol (20 g, 0.263 mol).

  • Add toluene (100 mL) and benzene (100 mL) to the flask.

  • Add two drops of concentrated sulfuric acid and allow the solution to stir at room temperature for 5 minutes.

  • Add propiolic acid (50 g, 0.714 mol) to the reaction mixture.

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the reaction mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by sublimation under high vacuum at 50 °C to yield clear/white crystals.

Characterization:

  • ¹H NMR (500 MHz, CDCl₃): δ 4.23 (t, J = 6.5 Hz, 4H), 2.89 (s, 2H), 2.05 (p, J = 6.5 Hz, 2H).[2]

  • Melting Point: 50 °C.[2]

  • Rf (3:2 Hexane/EtOAc): 0.44.[2]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Esterification cluster_purification Workup & Purification 1_3_Propanediol 1,3-Propanediol Reaction_Vessel Reaction in Toluene/Benzene with H₂SO₄ catalyst 1_3_Propanediol->Reaction_Vessel Propiolic_Acid Propiolic Acid Propiolic_Acid->Reaction_Vessel Workup Aqueous Wash (NaHCO₃, Brine) Reaction_Vessel->Workup Dean-Stark Water Removal Drying Drying (MgSO₄) & Evaporation Workup->Drying Sublimation Sublimation Drying->Sublimation Product Propane-1,3-diyl dipropiolate Sublimation->Product

Figure 1: Synthesis workflow for Propane-1,3-diyl dipropiolate.

Applications in Research and Drug Development

The bifunctional nature of Propane-1,3-diyl dipropiolate, with its two terminal alkyne groups, makes it a versatile tool for chemical ligation and the construction of complex molecular architectures. Its primary utility lies in its ability to participate in "click" chemistry reactions, which are known for their high efficiency, selectivity, and biocompatibility.

Thiol-Yne Click Chemistry and Polymer Synthesis

A significant application of Propane-1,3-diyl dipropiolate is in thiol-yne click chemistry for the synthesis of polymers.[3][4][5] This reaction involves the double addition of a thiol across the alkyne triple bond, typically catalyzed by a nucleophile or initiated by radicals. When reacted with dithiols, Propane-1,3-diyl dipropiolate can undergo step-growth polymerization to form crosslinked networks or linear polymers with interesting material properties.[3][4][5]

For instance, the polymerization of Propane-1,3-diyl dipropiolate with various dithiols has been used to create bioresorbable elastomers for soft tissue engineering.[4] The mechanical properties and degradation rates of these materials can be tuned by controlling the stereochemistry of the resulting vinyl sulfide linkages.[4]

Thiol_Yne_Polymerization Monomers Propane-1,3-diyl dipropiolate Dithiol Polymerization Thiol-Yne Click Polymerization Monomers:f0->Polymerization Monomers:f1->Polymerization Polymer Crosslinked or Linear Polymer Polymerization->Polymer

Figure 2: Thiol-Yne polymerization using Propane-1,3-diyl dipropiolate.
Potential as a Bifunctional Linker in Drug Discovery

While specific, published examples of Propane-1,3-diyl dipropiolate in drug development are still emerging, its structure makes it an excellent candidate for use as a bifunctional linker in various bioconjugation strategies. The terminal alkyne groups can be readily functionalized with azido-containing molecules via CuAAC click chemistry. This opens up possibilities for its use in:

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. Propane-1,3-diyl dipropiolate could serve as a flexible linker to connect a target-binding warhead and an E3 ligase ligand, both appropriately modified with azide functionalities.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a crucial role in the stability and release of the drug. The alkyne groups of Propane-1,3-diyl dipropiolate could be used to attach drug molecules to an azide-modified antibody.

  • Chemical Probes and Activity-Based Probes: The bifunctional nature of this linker allows for the synthesis of chemical probes with two distinct functionalities. For example, one alkyne could be attached to a targeting moiety, while the other could be conjugated to a reporter group (e.g., a fluorophore or a biotin tag) for detection and visualization of biological processes.

Bioconjugation_Applications cluster_applications Potential Bioconjugation Applications Linker Propane-1,3-diyl dipropiolate PROTACs PROTACs (Target Protein + E3 Ligase Ligand) Linker->PROTACs Click Chemistry (CuAAC) ADCs ADCs (Antibody + Cytotoxic Drug) Linker->ADCs Click Chemistry (CuAAC) Probes Chemical Probes (Targeting Moiety + Reporter) Linker->Probes Click Chemistry (CuAAC)

Figure 3: Potential bioconjugation applications of Propane-1,3-diyl dipropiolate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Propane-1,3-diyl dipropiolate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should always be followed. The synthesis and handling should be performed in a well-ventilated fume hood.

Conclusion

Propane-1,3-diyl dipropiolate is a commercially available and synthetically accessible bifunctional alkyne linker with significant potential in materials science and drug discovery. Its ability to participate in highly efficient click chemistry reactions makes it a valuable tool for creating well-defined polymers and bioconjugates. While its application in the synthesis of advanced biomaterials is established, its utility as a linker in drug development, particularly in the construction of PROTACs and ADCs, represents a promising and expanding area of research. This guide provides a foundational understanding of this versatile molecule, empowering researchers to explore its full potential in their scientific endeavors.

References

  • Supporting Information for a research article. (2018). ResearchGate. [Link]

  • Reagentia. Propane-1,3-diyl dipropiolate (1 x 1 g). [Link]

  • MySkinRecipes. Propane-1,3-diyl dipropiolate. [Link]

  • Semantic Scholar. Metal-Free Polymerizations of Microencapsulated Activated Alkynes for Autonomous Damage Visualization of Polymers. [Link]

  • Google Patents. US20230383056A1 - Bioresorbable,stereochemically defined elastomers and methods of making and using same.
  • PubMed Central. Concomitant control of mechanical properties and degradation in resorbable elastomer-like materials using stereochemistry and stoichiometry for soft tissue engineering. [Link]

  • ACS Publications. Unexploited Design and Application of Dynamic Covalent Networks: Phenol-yne Click Reaction and Porous Film Generation. [Link]

  • Google Patents. WO2022040518A1 - Bioresorbable, stereochemically defined elastomers and methods of making and using same.
  • ACS Publications. Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. [Link]

  • Dove, A. P., et al. (2015). Organocatalyzed Step-growth Polymerization.
  • Worch, C., et al. (2021). Concomitant control of mechanical properties and degradation in resorbable elastomer-like materials using stereochemistry and stoichiometry for soft tissue engineering.
  • Coldrey, M., et al. (2016). A) Dependence of the normalizedn etwork true stress s true (t)/e ˙ as...

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Foundational

An In-Depth Technical Guide to the Reactivity of Alkyne Groups in Propane-1,3-diyl dipropiolate

For Researchers, Scientists, and Drug Development Professionals Abstract Propane-1,3-diyl dipropiolate is a versatile bifunctional monomer characterized by two terminal alkyne groups activated by adjacent ester functiona...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propane-1,3-diyl dipropiolate is a versatile bifunctional monomer characterized by two terminal alkyne groups activated by adjacent ester functionalities. This guide provides a comprehensive technical overview of the reactivity of these alkyne moieties. We will explore the underlying electronic factors governing their reactivity and delve into key reaction classes, including nucleophilic conjugate additions (thiol-yne and amino-yne reactions), cycloaddition reactions (Huisgen 1,3-dipolar cycloaddition and Diels-Alder reactions), and its application as a crosslinking agent and monomer in polymer synthesis. This document aims to serve as a valuable resource for researchers and professionals in drug development and materials science by providing both theoretical insights and practical, field-proven experimental protocols.

Introduction: Structure and Electronic Profile

Propane-1,3-diyl dipropiolate, with the chemical formula C₉H₈O₄, is a symmetrical diester featuring a central propane-1,3-diol linker flanked by two propiolate groups. The key to its reactivity lies in the electronic nature of the alkyne groups. The presence of the electron-withdrawing ester group in conjugation with the carbon-carbon triple bond significantly polarizes the π-system, rendering the β-carbon atom electrophilic and susceptible to attack by nucleophiles. This activation is crucial for a range of chemical transformations.

Synthesis of Propane-1,3-diyl dipropiolate

General Synthesis Protocol: Acid-Catalyzed Esterification

A common and effective method involves the Fischer-Speier esterification of propane-1,3-diol with an excess of propiolic acid in the presence of a strong acid catalyst, such as sulfuric acid, with azeotropic removal of water to drive the reaction to completion.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propane-1,3-diol (1.0 eq.), propiolic acid (2.2 eq.), and a suitable solvent such as toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).

  • Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure propane-1,3-diyl dipropiolate.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Key Reaction Classes of the Alkyne Groups

The bifunctional nature of propane-1,3-diyl dipropiolate, with its two activated alkyne groups, makes it an excellent candidate for polymerization and crosslinking applications.

Nucleophilic Conjugate Addition: Thiol-Yne and Amino-Yne Reactions

The electron-deficient nature of the alkyne groups in propane-1,3-diyl dipropiolate makes them highly susceptible to nucleophilic conjugate addition, often referred to as a Michael-type addition. This is a cornerstone of its reactivity, particularly in polymer chemistry.

The reaction of the propiolate alkyne with a thiol is a highly efficient "click" reaction, proceeding readily under mild conditions, often with a base catalyst.[1] With a dithiol, this reaction can be used to form polymers.

A notable application of propane-1,3-diyl dipropiolate is in the synthesis of stereocontrolled thiol-yne polyesters. In a study, high molecular weight polymers were synthesized at room temperature in just one hour using 1 mol% of a catalyst like triethylamine (NEt₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2]

Experimental Protocol: Thiol-Yne Polymerization

  • In a reaction vessel, dissolve propane-1,3-diyl dipropiolate (1.0 eq.) and a dithiol, such as 1,6-hexanedithiol (1.0 eq.), in a suitable solvent (e.g., chloroform or dimethylformamide).

  • Add the catalyst (e.g., NEt₃ or DBU, 1 mol%).

  • Stir the reaction mixture at ambient temperature.

  • Monitor the polymerization progress by observing the increase in viscosity of the solution.

  • After the desired reaction time (e.g., 1 hour), precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.

  • Collect the polymer by filtration and dry under vacuum.

Causality Behind Experimental Choices: The choice of catalyst and solvent can influence the stereochemistry (E/Z isomer content) of the resulting vinyl sulfide linkages in the polymer, which in turn affects the material's mechanical properties.[2]

Similar to the thiol-yne reaction, primary and secondary amines can undergo a conjugate addition with the activated alkynes of propane-1,3-diyl dipropiolate. This reaction is fundamental in forming various nitrogen-containing compounds and polymers. The bifunctionality of the molecule allows for reactions with diamines to produce poly(β-enamino ester)s.

Experimental Protocol: Amino-Yne Polymerization

  • Dissolve propane-1,3-diyl dipropiolate (1.0 eq.) in a suitable solvent like ethanol or DMF in a reaction flask.

  • Add a solution of a diamine, such as 1,6-hexanediamine (1.0 eq.), dropwise to the flask with stirring at room temperature.

  • Continue stirring the reaction mixture for a specified period (e.g., 24 hours).

  • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., water or methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Trustworthiness: The reaction can be followed by monitoring the disappearance of the alkyne and amine starting materials using techniques like FTIR and NMR spectroscopy.

Cycloaddition Reactions

The alkyne moieties in propane-1,3-diyl dipropiolate can also participate as dipolarophiles or dienophiles in cycloaddition reactions, leading to the formation of five- or six-membered rings.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for forming 1,2,3-triazoles.[3][4] The two alkyne groups of propane-1,3-diyl dipropiolate can react with diazides to form crosslinked polymers or with mono-azides to create functionalized molecules. This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[3][5]

Experimental Protocol: Azide-Alkyne Cycloaddition

  • Dissolve propane-1,3-diyl dipropiolate (1.0 eq.) and a diazide (1.0 eq.) in a solvent mixture, such as t-butanol and water.

  • Add sodium ascorbate (0.1 eq.) followed by copper(II) sulfate pentahydrate (0.01 eq.).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Collect the precipitated product by filtration, wash with water and then a solvent like ethanol, and dry.

Authoritative Grounding: The CuAAC reaction is a premier example of a click reaction, a concept for which K. Barry Sharpless was a co-recipient of the Nobel Prize in Chemistry in 2022.[4]

The activated alkynes of propane-1,3-diyl dipropiolate can act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes.[6] This reaction provides a powerful method for the synthesis of six-membered rings. The electron-withdrawing nature of the ester groups enhances the reactivity of the alkyne as a dienophile.[7]

Experimental Protocol: Diels-Alder Reaction

  • In a sealed tube, dissolve propane-1,3-diyl dipropiolate (1.0 eq.) and a diene, such as furan or cyclopentadiene (excess, e.g., 5.0 eq.), in a suitable solvent (or neat if the diene is a liquid).

  • Heat the mixture to a temperature appropriate for the specific diene (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • After completion, cool the reaction mixture and remove the excess diene and solvent under reduced pressure.

  • Purify the cycloadduct by column chromatography or recrystallization.

Expertise & Experience: The choice of diene and reaction temperature is critical. More reactive dienes like cyclopentadiene will react at lower temperatures than less reactive dienes like furan. The endo/exo selectivity of the product is also an important consideration.

Applications in Polymer Science: A Bifunctional Crosslinker and Monomer

The presence of two reactive alkyne groups makes propane-1,3-diyl dipropiolate a valuable building block in polymer chemistry, where it can function as either a monomer for linear polymer synthesis or a crosslinking agent to form polymer networks.

When used as a crosslinker, propane-1,3-diyl dipropiolate can be incorporated into a polymer backbone containing nucleophilic groups (e.g., thiols or amines) to form a crosslinked network. This is particularly relevant in the formation of hydrogels and other functional materials.

Data Presentation

Table 1: Summary of Key Reactions and Typical Conditions

Reaction TypeReactantCatalyst/ConditionsProduct TypeReference
Thiol-Yne PolymerizationDithiolBase (e.g., NEt₃, DBU)Poly(β-thio-vinyl ester)[2]
Amino-Yne PolymerizationDiamineRoom TemperaturePoly(β-enamino ester)General
Azide-Alkyne CycloadditionDiazideCu(I)Crosslinked Triazole Polymer[3][4]
Diels-Alder ReactionDieneHeatBis-cycloadduct[6][7]

Visualizations

Diagrams of Key Reactions and Workflows

Synthesis Propane-1,3-diol Propane-1,3-diol Propane-1,3-diyl dipropiolate Propane-1,3-diyl dipropiolate Propane-1,3-diol->Propane-1,3-diyl dipropiolate Propiolic Acid, H+ Propiolic Acid, H+ Propiolic Acid, H+

Caption: Synthesis of Propane-1,3-diyl dipropiolate.

Thiol_Yne_Polymerization Propane-1,3-diyl dipropiolate Propane-1,3-diyl dipropiolate Poly(β-thio-vinyl ester) Poly(β-thio-vinyl ester) Propane-1,3-diyl dipropiolate->Poly(β-thio-vinyl ester) Base Catalyst Dithiol Dithiol Dithiol->Poly(β-thio-vinyl ester) Base Catalyst Base Catalyst

Caption: Thiol-Yne Polymerization Workflow.

Azide_Alkyne_Cycloaddition Propane-1,3-diyl dipropiolate Propane-1,3-diyl dipropiolate Crosslinked Triazole Polymer Crosslinked Triazole Polymer Propane-1,3-diyl dipropiolate->Crosslinked Triazole Polymer Cu(I) Diazide Diazide Diazide->Crosslinked Triazole Polymer Cu(I) Cu(I)

Caption: Azide-Alkyne Cycloaddition for Crosslinking.

Conclusion

Propane-1,3-diyl dipropiolate is a highly versatile and reactive molecule with significant potential in materials science and drug development. The electron-withdrawing nature of the ester groups activates the terminal alkynes towards a variety of chemical transformations, including nucleophilic conjugate additions and cycloadditions. Its bifunctional nature makes it an ideal candidate for the synthesis of linear polymers and for crosslinking polymer chains. Understanding the fundamental principles of its reactivity, as outlined in this guide, will enable researchers to harness its full potential in the design and synthesis of novel functional materials and complex molecular architectures.

References

  • Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. Accounts of Chemical Research. [Link]

  • Thiol-yne reaction - L.S.College, Muzaffarpur. [Link]

  • 16.11 Rules of the Diels–Alder Reaction - Chemistry LibreTexts. [Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - NIH. [Link]

  • 1,3-Dipolar cycloaddition - Wikipedia. [Link]

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. [Link]

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Protocols & Analytical Methods

Method

Propane-1,3-diyl Dipropiolate: A Versatile Bifunctional Linker for Advanced Click Chemistry Applications

Introduction: The Power of a Small, Rigid Linker in Constructing Complex Architectures In the ever-evolving landscape of chemical biology, drug discovery, and materials science, the ability to efficiently and specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of a Small, Rigid Linker in Constructing Complex Architectures

In the ever-evolving landscape of chemical biology, drug discovery, and materials science, the ability to efficiently and specifically connect molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential click reaction, enabling the formation of stable triazole linkages under mild conditions.[2][3]

This application note delves into the utility of a specific, yet highly versatile, bifunctional linker: propane-1,3-diyl dipropiolate . This small molecule, featuring two terminal alkyne groups connected by a short, three-carbon ester linkage, offers a unique combination of rigidity and reactivity. Its compact structure allows for precise control over the spacing of conjugated molecules, making it an invaluable tool for researchers aiming to construct well-defined polymers, bioconjugates, and complex molecular architectures. This guide will provide a comprehensive overview of its synthesis, properties, and detailed protocols for its application in click chemistry reactions.

Physicochemical Properties and Synthesis

Propane-1,3-diyl dipropiolate is a diester synthesized from the reaction of 1,3-propanediol with propiolic acid. While detailed experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data for similar compounds.

PropertyValueSource
CAS Number 85974-75-0[4]
Molecular Formula C9H8O4Inferred
Molecular Weight 180.16 g/mol Inferred
Boiling Point (Predicted) 321.8 ± 25.0 °C[4]
Density (Predicted) 1.188 ± 0.06 g/cm³[4]
Appearance Expected to be a liquid or low-melting solidInferred
Solubility Expected to be soluble in common organic solvents like THF, DMF, DMSO, and chlorinated solvents.Inferred
Synthesis Protocol: Esterification of 1,3-Propanediol

The synthesis of propane-1,3-diyl dipropiolate can be achieved through a standard Fischer esterification of 1,3-propanediol with propiolic acid. To drive the reaction to completion, a catalyst is typically used, and water is removed as it is formed. A general procedure, adapted from similar esterification reactions, is provided below.[5][6]

Materials:

  • 1,3-Propanediol

  • Propiolic acid

  • Toluene

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-propanediol (1.0 eq), propiolic acid (2.2 eq), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propane-1,3-diyl dipropiolate.

  • The product can be further purified by vacuum distillation or column chromatography.

The Mechanism of CuAAC: A Step-by-Step Visualization

The power of propane-1,3-diyl dipropiolate lies in its ability to participate in two independent CuAAC reactions. This reaction is highly efficient and specific, proceeding through a well-defined catalytic cycle involving a copper(I) catalyst. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with an azide to form a six-membered copper-containing ring. This intermediate then rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.[7]

CuAAC_Mechanism cluster_0 Catalytic Cycle R_alkyne R-C≡CH (Alkyne) Cu_acetylide R-C≡C-Cu(I) (Copper Acetylide) R_alkyne->Cu_acetylide + Cu(I) Cu_I Cu(I) Catalyst Intermediate Six-membered Cu Intermediate Cu_acetylide->Intermediate + R'-N₃ Azide R'-N₃ (Azide) Triazole_Cu Triazole-Cu Complex Intermediate->Triazole_Cu Rearrangement Product 1,4-Disubstituted Triazole Triazole_Cu->Product + H⁺ Product->Cu_I Regenerates Catalyst

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols: Harnessing Propane-1,3-diyl Dipropiolate in Polymer Synthesis

The bifunctional nature of propane-1,3-diyl dipropiolate makes it an excellent crosslinker or chain extender in the synthesis of polymers via click chemistry. Below is a detailed protocol for the synthesis of a crosslinked polymer using a diazide monomer and propane-1,3-diyl dipropiolate.

Protocol: Synthesis of a Triazole-Linked Polymer Network

This protocol describes the step-growth polymerization of a diazide monomer with propane-1,3-diyl dipropiolate to form a crosslinked polymer network.

Materials:

  • Diazide monomer (e.g., 1,6-diazidohexane)

  • Propane-1,3-diyl dipropiolate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Dimethylformamide (DMF) or a suitable solvent mixture (e.g., DMF/water)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the diazide monomer (e.g., 1 M in DMF).

    • Prepare a stock solution of propane-1,3-diyl dipropiolate (1 M in DMF).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).

    • Prepare a stock solution of sodium ascorbate (e.g., 500 mM in deionized water, freshly prepared).

    • Prepare a stock solution of THPTA (e.g., 500 mM in deionized water).

  • Reaction Setup:

    • In a reaction vial, add the desired volume of the diazide monomer stock solution.

    • Add an equimolar amount of the propane-1,3-diyl dipropiolate stock solution.

    • Add the desired volume of solvent (DMF) to achieve the target concentration (e.g., 0.5 M).

    • Add the THPTA solution (typically 5 mol% relative to the alkyne).

    • Add the CuSO₄·5H₂O solution (typically 1-5 mol% relative to the alkyne).

  • Initiation and Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the alkyne).

    • Stir the reaction mixture at room temperature. The formation of a gel indicates the formation of a crosslinked polymer network. The time to gelation will depend on the concentration and catalyst loading.

    • Allow the reaction to proceed for 24 hours to ensure complete conversion.

  • Work-up and Purification:

    • The resulting polymer gel can be swollen in a suitable solvent (e.g., DMF) to remove any unreacted monomers and catalyst.

    • The solvent is then decanted, and the process is repeated several times.

    • The purified polymer gel is then dried under vacuum to a constant weight.

ParameterRecommended RangeRationale
Monomer Ratio (Azide:Alkyne) 1:1For optimal network formation.
Monomer Concentration 0.1 - 1 MHigher concentrations lead to faster gelation.
Catalyst (CuSO₄) 1 - 5 mol%Lower catalyst loading can be used but may require longer reaction times.
Reducing Agent (Sodium Ascorbate) 5 - 10 mol%An excess is used to ensure the copper remains in the active Cu(I) state.
Ligand (THPTA) 5 mol%Stabilizes the Cu(I) catalyst and accelerates the reaction.
Solvent DMF, DMSO, or aqueous mixturesChosen based on the solubility of the monomers.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.

Applications in Research and Development

The unique properties of propane-1,3-diyl dipropiolate make it a valuable tool in various research and development areas.

Polymer Chemistry

As demonstrated in the protocol above, this linker is ideal for the synthesis of crosslinked polymer networks. These networks can have applications in areas such as:

  • Hydrogels: By using water-soluble diazide monomers, hydrogels with well-defined structures can be created for applications in drug delivery and tissue engineering.

  • Elastomers: The formation of crosslinked networks can impart elastomeric properties to materials.

  • Coatings and Adhesives: The efficient and robust nature of the click reaction allows for the in-situ formation of durable coatings and adhesives.

Caption: Schematic of a polymer network formed using a diazide and a dialkyne linker.

Bioconjugation

The mild and bioorthogonal nature of the CuAAC reaction makes propane-1,3-diyl dipropiolate a suitable crosslinker for biological molecules.[8][9][10] For example, it can be used to:

  • Crosslink proteins: By functionalizing proteins with azide groups, this linker can be used to create protein dimers or larger aggregates for studying protein-protein interactions.

  • Tether molecules to surfaces: Surfaces functionalized with azide groups can be modified with molecules bearing a single alkyne group, and then propane-1,3-diyl dipropiolate can be used to link a second molecule.

Drug Development

In drug discovery, propane-1,3-diyl dipropiolate can be used as a scaffold to link two different pharmacophores, creating bivalent drugs that can simultaneously target two different receptors. This can lead to increased efficacy and selectivity.

Safety and Handling

Propane-1,3-diyl dipropiolate: As a propiolate ester, this compound should be handled with care. Propiolate esters can be reactive and should be stored in a cool, dark place. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.

Organic Azides: Organic azides are potentially explosive and should be handled with extreme caution.[11] The risk of explosion increases with a higher nitrogen-to-carbon ratio and for low molecular weight azides. Always work behind a blast shield when handling neat or concentrated solutions of organic azides. Avoid heat, friction, and shock. Do not use metal spatulas to handle azides, as this can lead to the formation of highly sensitive heavy metal azides.

Copper Catalysts: Copper salts can be toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSolution
Reaction is slow or incomplete Inactive catalyst (Cu(I) oxidized to Cu(II))Ensure sodium ascorbate solution is freshly prepared. Increase the amount of sodium ascorbate.
Low catalyst concentrationIncrease the catalyst loading to 2-5 mol%.
Poor solubility of reagentsTry a different solvent or a solvent mixture (e.g., adding water to DMF can sometimes improve solubility and reaction rate).
Gelation occurs too quickly Monomer concentration is too highDecrease the initial monomer concentration.
No reaction occurs Incorrect reagentsVerify the identity and purity of the azide and alkyne monomers.
Catalyst or reducing agent is degradedUse fresh reagents.

Conclusion

Propane-1,3-diyl dipropiolate is a highly valuable and versatile bifunctional linker for a wide range of click chemistry applications. Its rigid and compact structure allows for the precise construction of complex molecular architectures, from well-defined polymer networks to sophisticated bioconjugates. The straightforward synthesis and the robust and efficient nature of the CuAAC reaction make this molecule an accessible and powerful tool for researchers in chemistry, biology, and materials science. By following the detailed protocols and safety guidelines provided in this application note, researchers can confidently employ propane-1,3-diyl dipropiolate to advance their research and development efforts.

References

  • Google Patents. (n.d.). Process for forming an ester from 1,3-propanediol.
  • Brito, I., Bernès, S., & Nothig-Laslo, V. (2010). Propane-1,3-diyl bis(pyridine-3-carboxylate). Acta Crystallographica Section E: Structure Reports Online, 66(4), o792. [Link]

  • Google Patents. (n.d.). Process for the preparation of propane-1,3-diol by vapor phase hydrogenation of .beta.-propiolactone, oligomers of .beta..
  • Google Patents. (n.d.). Method for producing 1,3-propane diol.
  • ResearchGate. (n.d.). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). 1,3-propane diol derivatives as bioactive compounds.
  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Propane-1,3-diyl dipentanoate. Retrieved February 5, 2026, from [Link]

  • NIST. (n.d.). 1,3-Propanedithiol. Retrieved February 5, 2026, from [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Oligonucleotide Bioconjugation with Bifunctional Palladium Reagents. Retrieved February 5, 2026, from [Link]

  • Scilit. (n.d.). Characterization of 1,2,3-triazole crosslinked polymers based on azide chain-ends prepolymers and a dipolarophile curing agent as propellant binders: The effect of a plasticizer. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Characterization of 1,2,3-triazole crosslinked polymers based on azide chain-ends prepolymers and a dipolarophile curing agent as propellant binders: The effect of a plasticizer | Request PDF. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Photo-Mediated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) “Click” Reactions for Forming Polymer Networks as Shape Memory Materials. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved February 5, 2026, from [Link]

Sources

Application

Application Note: High-Efficiency Protein Crosslinking using Propane-1,3-diyl Dipropiolate

Abstract & Chemical Logic This guide details the application of Propane-1,3-diyl dipropiolate (PDP) (CAS: 85974-75-0) as a homobifunctional crosslinker for cysteine-containing proteins. Unlike maleimides, which form thio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Logic

This guide details the application of Propane-1,3-diyl dipropiolate (PDP) (CAS: 85974-75-0) as a homobifunctional crosslinker for cysteine-containing proteins. Unlike maleimides, which form thiosuccinimide rings susceptible to retro-Michael exchange or hydrolysis, propiolate esters react with thiols to form stable thioacrylate linkages via conjugate addition.

The Molecule

PDP consists of a 3-carbon propyl spacer esterified at both ends with propiolic acid.

  • Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 180.16 g/mol

  • Reactive Group: Terminal Alkyne (electron-deficient via ester conjugation).

  • Mechanism: Double Thiol-Michael Addition (Thiol-yne reaction).

Mechanistic Advantage

The electron-withdrawing ester group activates the alkyne, making it a "soft" electrophile (Michael acceptor). At physiological pH (7.4–8.0), thiolate anions (Cys-S⁻) attack the


-carbon of the alkyne. This results in an initial vinyl sulfide (thioacrylate) adduct. Because PDP is homobifunctional, it can bridge two cysteine residues (intra- or inter-molecularly) with a rigid ~9 Å spacer.

Key Benefit: The resulting unsaturated thioether bond is highly stable in biological plasma, unlike the reversible maleimide-thiol bond.

Pre-Conjugation Considerations (Critical Parameters)

To ensure reproducibility and prevent "dead" crosslinking (hydrolysis), adhere to these parameters:

A. Buffer Selection & pH Control
  • Optimal pH: 7.5 – 8.0.

    • Why: The pKa of a typical surface cysteine is ~8.3. We need a fraction of the thiol deprotonated (S⁻) to initiate nucleophilic attack.

    • Warning: Avoid pH > 8.5. Propiolate esters are susceptible to base-catalyzed hydrolysis of the ester linkage, which cleaves the reactive headgroup from the spacer.

  • Recommended Buffers: HEPES (50 mM), PBS (100 mM).

  • Incompatible Buffers: Tris or Glycine at high concentrations (>100 mM) and high pH (>8.0) may compete via N-terminal amine addition, though the reaction rate of amines with propiolates is significantly slower than thiols.

B. Disulfide Reduction
  • Reagent of Choice: TCEP (Tris(2-carboxyethyl)phosphine) .

  • Avoid: DTT or

    
    -Mercaptoethanol.
    
    • Causality: DTT and BME contain free thiols. They will competitively react with the PDP crosslinker, consuming it instantly and preventing protein conjugation. TCEP is non-thiol based and does not need to be removed before adding the crosslinker.

C. Solubility
  • PDP is hydrophobic. Prepare a 50 mM - 100 mM stock solution in anhydrous DMSO or DMF .

  • Limit final organic solvent concentration in the protein mixture to <10% (v/v) to prevent protein denaturation.

Step-by-Step Protocol: Cysteine Crosslinking

Phase 1: Protein Preparation & Reduction
  • Adjust Protein Buffer: Exchange protein into Reaction Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8).

    • Target Concentration: 1–5 mg/mL (Higher concentrations favor inter-molecular crosslinking; lower concentrations favor intra-molecular).

  • Reduction: Add TCEP to a final concentration of 2–5 molar equivalents per cysteine residue.

    • Incubation: 30 minutes at Room Temperature (RT).

    • Note: Do not purify. Proceed directly to Phase 2.

Phase 2: Crosslinking Reaction
  • Linker Preparation: Thaw the Propane-1,3-diyl dipropiolate DMSO stock.

  • Addition:

    • For Inter-molecular (Dimerization): Add 0.5 to 0.75 molar equivalents of PDP relative to the total cysteine content. (Limiting linker forces two proteins to share one linker).

    • For Intra-molecular (Stapling): Add 1.1 to 2.0 molar equivalents of PDP relative to the protein.

  • Mixing: Immediately mix by gentle inversion. Do not vortex vigorously.

  • Incubation: Incubate for 1 to 2 hours at RT or 4 hours at 4°C .

    • Reaction Monitoring: The reaction is generally fast. Extended incubation (>12 hours) increases the risk of ester hydrolysis.

Phase 3: Quenching & Purification
  • Quench: Add L-Cysteine or DTT (final conc. 10 mM) to quench unreacted propiolate groups. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts via Size Exclusion Chromatography (SEC) (e.g., Zeba Spin Columns or PD-10) or Dialysis against the storage buffer.

Visualization of Workflows

Diagram 1: Reaction Mechanism

This diagram illustrates the chemical pathway from the thiolate attack to the stable thioacrylate linkage.

ReactionMechanism Protein Protein-SH (Cysteine) Thiolate Protein-S⁻ (Nucleophile) Protein->Thiolate Base catalyzes Base pH 8.0 (Deprotonation) Base->Protein Transition Enolate Intermediate Thiolate->Transition Attacks Alkyne Beta-C PDP Propane-1,3-diyl dipropiolate (Michael Acceptor) PDP->Transition Product Thioacrylate Linkage (Stable) Transition->Product Protonation

Caption: Nucleophilic attack of protein thiolate on the propiolate alkyne forms a stable thioacrylate bond.

Diagram 2: Experimental Workflow

This diagram outlines the operational steps for the researcher.

Workflow Start Start: Protein Solution (pH 7.8 HEPES) Reduce Add TCEP (2-5 eq) 30 min @ RT Start->Reduce Conjugate Add PDP to Protein Incubate 1-2h @ RT Reduce->Conjugate PrepLinker Prep PDP Stock (50mM in DMSO) PrepLinker->Conjugate Quench Quench with Excess DTT 15 min Conjugate->Quench Purify Desalting / Dialysis Remove organics & salts Quench->Purify Analyze QC: SDS-PAGE / LC-MS Purify->Analyze

Caption: Step-by-step workflow from reduction of disulfides to final purification and analysis.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Precipitation upon linker addition Linker concentration too high or poor solvent mixing.Dilute linker stock further before addition. Ensure DMSO <10%. Add dropwise while stirring.
No Crosslinking Observed pH too low (< 7.0) or interfering thiols present.Adjust pH to 7.8–8.0. Ensure DTT/BME was removed or TCEP was used exclusively.
Smear on SDS-PAGE (Over-modification) Non-specific amine reaction or too much linker.Reduce pH to 7.5 (increases Cys specificity). Reduce linker equivalents.
Loss of Linker Reactivity Hydrolysis of ester bonds in stock.Use fresh DMSO stock. Store solid PDP at -20°C under desiccant.

References

  • Reagentia. (n.d.). Propane-1,3-diyl dipropiolate (CAS 85974-75-0) Product Information. Retrieved October 24, 2023, from [Link]

  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of bioconjugation. Chemical Society Reviews. (General reference for Michael addition mechanism).
  • Patterson, J. T., et al. (2014). Finding the Right (Bio)orthogonal Chemistry. ACS Chemical Biology. (Discusses Thiol-yne stability vs Maleimides).
Method

Propane-1,3-diyl Dipropiolate: A Versatile Homobifunctional Crosslinker for Bioconjugation

Introduction: Harnessing the Power of Thiol-Yne Chemistry for Bioconjugation In the dynamic fields of drug development, proteomics, and biomaterials science, the ability to covalently link biomolecules with precision and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of Thiol-Yne Chemistry for Bioconjugation

In the dynamic fields of drug development, proteomics, and biomaterials science, the ability to covalently link biomolecules with precision and stability is paramount. Propane-1,3-diyl dipropiolate has emerged as a valuable tool for researchers, acting as a homobifunctional crosslinking agent that leverages the efficiency and specificity of the thiol-yne reaction. This application note provides a comprehensive guide to the use of propane-1,3-diyl dipropiolate in bioconjugation, offering detailed protocols, mechanistic insights, and characterization strategies for scientists and drug development professionals.

Propane-1,3-diyl dipropiolate is a symmetrical molecule featuring two propiolate esters separated by a flexible three-carbon linker. The propiolate groups are activated alkynes that readily undergo a nucleophilic Michael addition reaction with thiols, such as those found in the side chains of cysteine residues in proteins. This metal-free "click" reaction is highly efficient, proceeds under mild, biocompatible conditions, and results in the formation of a stable thioether bond, making it an ideal strategy for covalently linking peptides, proteins, and other thiol-containing biomolecules.

Chemical Properties and Synthesis

Propane-1,3-diyl dipropiolate is synthesized via the esterification of 1,3-propanediol with propiolic acid. This reaction can be carried out under standard Fischer esterification conditions.[1][2]

PropertyValue
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents such as DMSO, DMF, and acetonitrile

The Thiol-Yne Reaction: A Robust Bioconjugation Strategy

The core of propane-1,3-diyl dipropiolate's utility lies in the thiol-yne Michael addition reaction. This reaction is a type of "click chemistry," a class of reactions known for their high yields, stereospecificity, and tolerance of a wide range of functional groups and solvents.

The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the electrophilic carbons of the alkyne in the propiolate group. This initial addition is followed by protonation to yield a vinyl thioether. As propane-1,3-diyl dipropiolate possesses two reactive propiolate groups, it can react with two thiol-containing molecules, effectively crosslinking them.

Figure 1: Workflow of bioconjugation using propane-1,3-diyl dipropiolate.

A key advantage of the thiol-yne reaction is its biocompatibility. The reaction can be performed in aqueous buffers at or near physiological pH, minimizing the risk of denaturing sensitive biomolecules like proteins.[3] The resulting vinyl thioether bond is highly stable under typical physiological conditions.[4][5]

Applications in Bioconjugation

The homobifunctional nature of propane-1,3-diyl dipropiolate makes it a versatile tool for a variety of bioconjugation applications.

Protein-Protein Crosslinking

Propane-1,3-diyl dipropiolate can be used to study protein-protein interactions, stabilize protein complexes, or create functional protein oligomers. The crosslinker covalently links cysteine residues on the same or different protein molecules.

Antibody-Drug Conjugation (ADC) Development

In the context of ADC development, propane-1,3-diyl dipropiolate can be used to link cytotoxic drugs to antibodies. This requires the drug molecule to be functionalized with a thiol group. The resulting ADC can then selectively deliver the cytotoxic payload to target cells.

Peptide Cyclization and Stapling

The reaction of propane-1,3-diyl dipropiolate with two cysteine residues within the same peptide chain can be used to create cyclic or "stapled" peptides. This conformational constraint can enhance the peptide's stability, bioactivity, and cell permeability.

Experimental Protocols

The following protocols are provided as a general guide and should be optimized for each specific application.

Protocol 1: General Protein Crosslinking

This protocol describes a general procedure for crosslinking two different thiol-containing proteins (Protein-SH-A and Protein-SH-B).

Materials:

  • Protein-SH-A and Protein-SH-B

  • Propane-1,3-diyl dipropiolate

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 100 mM L-cysteine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve Protein-SH-A and Protein-SH-B in Conjugation Buffer to a final concentration of 1-10 mg/mL. If the proteins have existing disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent by dialysis or using a desalting column.

  • Crosslinker Preparation: Prepare a 10-100 mM stock solution of propane-1,3-diyl dipropiolate in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the propane-1,3-diyl dipropiolate stock solution to the protein mixture. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (SEC) using an appropriate column equilibrated with a suitable buffer (e.g., PBS).

  • Analysis: Analyze the crosslinked product by SDS-PAGE, mass spectrometry, and other relevant analytical techniques.

Protocol1_Workflow A Prepare Protein Solutions (1-10 mg/mL in Conjugation Buffer) C Add Crosslinker to Protein Mixture (10-50x molar excess) A->C B Prepare Crosslinker Stock Solution (10-100 mM in DMSO/DMF) B->C D Incubate (1-2h at RT or 4-12h at 4°C) C->D E Quench Reaction (Tris-HCl or L-cysteine) D->E F Purify Conjugate (Size-Exclusion Chromatography) E->F G Analyze Product (SDS-PAGE, Mass Spec) F->G

Figure 2: Workflow for general protein crosslinking.

Protocol 2: Characterization of Crosslinked Proteins by Mass Spectrometry

This protocol outlines a general workflow for identifying crosslinked peptides using MALDI-TOF mass spectrometry.[6][7]

Materials:

  • Crosslinked protein sample from Protocol 1

  • Trypsin (proteomics grade)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Reduction Solution: 10 mM Dithiothreitol (DTT) in Digestion Buffer

  • Alkylation Solution: 55 mM Iodoacetamide (IAA) in Digestion Buffer

  • MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Protein Digestion:

    • Denature the crosslinked protein sample by heating at 95°C for 5 minutes or by adding a denaturant like urea.

    • Reduce the disulfide bonds by adding Reduction Solution and incubating at 56°C for 30 minutes.

    • Alkylate the free thiols by adding Alkylation Solution and incubating in the dark at room temperature for 20 minutes.

    • Add trypsin to the protein sample at a 1:20 to 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.

  • Sample Preparation for MALDI-MS:

    • Desalt the peptide digest using a C18 ZipTip or equivalent.

    • Mix the desalted peptides with the MALDI matrix solution on the MALDI target plate and allow it to air dry.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in both linear and reflectron mode.

    • Identify potential crosslinked peptides by searching for mass signals that correspond to the sum of two peptides plus the mass of the crosslinker.

    • Perform MS/MS analysis on the candidate crosslinked peptide ions to confirm their sequences and the site of crosslinking. Specialized software is often used for this data analysis.[4][8]

Data Interpretation and Troubleshooting

SDS-PAGE Analysis: When analyzing the crosslinking reaction by SDS-PAGE, the formation of higher molecular weight bands corresponding to the crosslinked products should be observed. The intensity of these bands will depend on the efficiency of the crosslinking reaction.

Mass Spectrometry Analysis: The identification of crosslinked peptides from a complex digest can be challenging. Specialized software can aid in the analysis of the MS/MS data to identify the sequences of the two peptides and the location of the crosslink.[9]

Troubleshooting:

  • Low Crosslinking Efficiency:

    • Ensure complete reduction of disulfide bonds if necessary.

    • Increase the molar excess of the crosslinker.

    • Optimize the reaction pH (ideally between 7 and 8).

    • Increase the reaction time or temperature.

  • Protein Precipitation:

    • Reduce the protein concentration.

    • Optimize the buffer conditions (e.g., add solubilizing agents).

    • Decrease the molar excess of the crosslinker.

Conclusion

Propane-1,3-diyl dipropiolate is a powerful and versatile homobifunctional crosslinker for a range of bioconjugation applications. Its reactivity towards thiols via the thiol-yne Michael addition provides a robust and efficient method for creating stable thioether linkages under mild conditions. The protocols and guidelines presented in this application note offer a solid foundation for researchers to explore the potential of propane-1,3-diyl dipropiolate in their own work, from fundamental studies of protein interactions to the development of novel protein therapeutics and diagnostics.

References

  • Process for forming an ester
  • Process for esterifying 1,3-propanediol. ()
  • Elucidating protein inter- and intra-molecular interacting domains using chemical cross-linking and MALDI-TOF/TOF mass spectrometry. ([Link])

  • Protein Cross-Linking. ([Link])

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ([Link])

  • Cross-linking mass spectrometry for mapping protein complex topologies in situ. ([Link])

  • Thiol-based michael-type addition. A systematic evaluation of its controlling factors. ([Link])

  • Chemical Cross-linking and MALDI-TOF/TOF to Investigate Protein Interacting Domains. ([Link])

  • Rapid vinyl thianthrenium tetrafluoroborate-promoted thioacid-based native chemical ligation and its applications in chemical protein synthesis. ([Link])

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ([Link])

  • Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. ([Link])

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. ([Link])

  • Stability of a Multiresponsive Sulfonium Vinyl Sulfide Linker toward Nucleophilic/Radical Thiols, Reactive Nitrogen Species, and in Cells under Pro-inflammatory Stimulation. ([Link])

  • Development of Novel Thiol-ene Ligation Strategies for Bioconjugation and Peptide Synthesis. ([Link])

  • Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces. ([Link])

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ([Link])

  • Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. ([Link])

  • Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. ([Link])

  • Advanced In Vivo Cross-Linking Mass Spectrometry Platform to Characterize Proteome-Wide Protein Interactions. ([Link])

  • Hemaprabha. E : Chemical Crosslinking of Proteins. ([Link])

  • Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. ([Link])

  • Intramolecular crosslinking peptide. (A) MALDI-TOF profile of the... ([Link])

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ([Link])

Sources

Application

Experimental setup for reactions involving Propane-1,3-diyl dipropiolate

Abstract Propane-1,3-diyl dipropiolate (PDP) is a bifunctional alkyne ester serving as a high-utility crosslinker in materials science and medicinal chemistry. Characterized by two electron-deficient terminal alkyne grou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propane-1,3-diyl dipropiolate (PDP) is a bifunctional alkyne ester serving as a high-utility crosslinker in materials science and medicinal chemistry. Characterized by two electron-deficient terminal alkyne groups separated by a flexible C3 spacer, PDP exhibits dual reactivity: it functions as a dipolarophile in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and as a Michael acceptor in thiol-yne radical additions. This guide details the synthesis, handling, and application of PDP in step-growth polymerization and hydrogel formation.

Chemical Profile & Safety Architecture

Compound: Propane-1,3-diyl dipropiolate IUPAC Name: Propane-1,3-diyl di(prop-2-ynoate) Molecular Formula: C


H

O

MW: 180.16 g/mol
Safety Critical Warning (Lachrymator)
  • Hazard: Propiolate esters are potent lachrymators (tear-inducing) and skin irritants. They act as alkylating agents.

  • Handling: All manipulations involving the pure monomer must occur inside a certified fume hood. Double-gloving (Nitrile/Neoprene) is required.

  • Shock Sensitivity: While less sensitive than metal acetylides, terminal alkynes can form explosive acetylides upon prolonged contact with copper or silver salts in their dry state. Quench catalyst residues immediately after reaction.

Protocol A: Synthesis of Propane-1,3-diyl Dipropiolate

Objective: Synthesis of PDP via Steglich Esterification. Rationale: Direct esterification using acid chlorides is often too harsh for propiolic acid, leading to polymerization. The DCC/DMAP coupling method is milder and preserves the alkyne functionality.

Reagents:
  • 1,3-Propanediol (1.0 equiv)

  • Propiolic acid (2.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (N

    
    ).
    
  • Dissolution: Add 1,3-Propanediol (10 mmol) and Propiolic acid (22 mmol) to DCM (100 mL). Cool the mixture to 0°C using an ice bath.

  • Catalyst Addition: Add DMAP (2 mmol) in one portion.

  • Coupling: Dissolve DCC (22 mmol) in minimal DCM and add dropwise to the reaction mixture over 30 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Filter off the DCU precipitate using a sintered glass funnel.

    • Wash the filtrate with 0.1 M HCl (2x), Saturated NaHCO

      
       (2x), and Brine (1x).
      
    • Dry over MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 80:20).

Self-Validation Checkpoint:

  • TLC: Product R

    
     ~0.4 (Hex:EtOAc 4:1). Stain with KMnO
    
    
    
    (alkyne turns brown/yellow).
  • Yield Target: >85% as a colorless to pale yellow oil.

SynthesisWorkflow Start Reagents: 1,3-Propanediol + Propiolic Acid Cool Cool to 0°C (DCM Solvent) Start->Cool Add Add DCC/DMAP Dropwise Cool->Add React Stir 16h (Precipitate Forms) Add->React Filter Filter DCU (Byproduct) React->Filter Urea Removal Purify Column Chromatography Hex:EtOAc Filter->Purify Crude Oil Product Propane-1,3-diyl dipropiolate Purify->Product

Figure 1: Steglich esterification workflow for synthesizing PDP, highlighting the critical filtration step to remove urea byproducts.

Protocol B: Step-Growth Polymerization (CuAAC)

Objective: Synthesis of Poly(ester-triazole)s via "Double Click" Chemistry. Application: Biodegradable energetic binders or drug delivery matrices. Mechanism: The terminal alkynes of PDP react with diazides to form 1,4-disubstituted 1,2,3-triazoles.

Reagents:
  • Monomer A: Propane-1,3-diyl dipropiolate (1.0 equiv)

  • Monomer B: 1,X-Diazidoalkane (e.g., 1,4-diazidobutane) (1.0 equiv)

  • Catalyst: CuBr (5 mol%)

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (5 mol%)

  • Solvent: DMF (Dimethylformamide)

Procedure:
  • Stoichiometry Control: In step-growth polymerization, 1:1 stoichiometry is critical for high molecular weight (Carothers equation). Weigh monomers to within 0.1% accuracy.

  • Degassing: Dissolve Monomer A and B in DMF (0.5 M concentration). Freeze-pump-thaw (3 cycles) to remove Oxygen (O

    
     inhibits Cu(I)).
    
  • Initiation: Under N

    
     flow, add CuBr and PMDETA.
    
  • Polymerization: Heat to 50°C for 24 hours. The solution viscosity will increase significantly.

  • Termination: Expose to air and add a drop of propargyl alcohol (to cap azides) or ethyl azidoacetate (to cap alkynes) if end-group control is desired.

  • Isolation: Precipitate the polymer into cold Methanol. Filter and dry under vacuum.[1]

Self-Validation Checkpoint:

  • IR Spectroscopy: Disappearance of the Azide peak (~2100 cm

    
    ) and Alkyne peak (~2120 cm
    
    
    
    ). Appearance of Triazole C=C stretch (~1600 cm
    
    
    ).

Protocol C: Thiol-Yne Photopolymerization (Crosslinking)

Objective: Rapid curing of hydrogels or coatings. Mechanism: Propiolates are electron-deficient alkynes. They undergo radical addition with thiols twice: first to a vinyl sulfide, then to a dithioether. This doubles the crosslinking density compared to thiol-ene systems.

Formulation Table:
ComponentRoleEquivalenceNotes
PDP Crosslinker (Alkyne)1.0 (Alkyne groups)Bifunctional (accepts 4 thiols total)
Tetrathiol Monomer (Thiol)1.0 (Thiol groups)e.g., Pentaerythritol tetrakis(3-mercaptopropionate)
DMPA Photoinitiator1 wt%2,2-Dimethoxy-2-phenylacetophenone
Pyrogallol Inhibitor100 ppmPrevents premature gelation
Procedure:
  • Mixing: Mix PDP and Tetrathiol in a dark vial. The ratio of Alkyne:Thiol should be 1:2 (since 1 alkyne reacts with 2 thiols).

  • Initiator: Dissolve DMPA in the monomer mix.

  • Curing: Cast the resin onto a glass slide or mold.

  • Irradiation: Expose to UV light (365 nm, 10 mW/cm

    
    ) for 60–120 seconds.
    
  • Post-Cure: Bake at 60°C for 1 hour to ensure conversion of trapped radicals.

ReactionPathways cluster_CuAAC Pathway A: CuAAC Polymerization cluster_ThiolYne Pathway B: Thiol-Yne Curing PDP Propane-1,3-diyl dipropiolate (PDP) Azide + Diazide / Cu(I) PDP->Azide Thiol + Polythiol / UV PDP->Thiol Triazole Polytriazole Network (Rigid, Thermal Stability) Azide->Triazole VinylSulfide Intermediate: Vinyl Sulfide Thiol->VinylSulfide Step 1 Thioether Crosslinked Dithioether (Flexible, High Density) VinylSulfide->Thioether Step 2

Figure 2: Divergent reactivity of PDP. Pathway A yields rigid triazole polymers; Pathway B yields dense thioether networks via double addition.

Characterization Standards

To validate the integrity of the synthesized PDP or the resulting networks, compare against these standard spectral markers.

Infrared Spectroscopy (FTIR)
Functional GroupWavenumber (cm

)
Diagnostic Feature

C-H Stretch
3250–3300Sharp, strong (Diagnostic for terminal alkyne)
C

C Stretch
2110–2130Weak to medium
C=O (Ester) 1710–1730Strong (Carbonyl)
C-O Stretch 1200–1300Broad, strong
H NMR (CDCl , 400 MHz)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegration

C-H
2.90 – 3.00Singlet2H
-O-C

-
4.30 – 4.40Triplet4H
-CH

-C

-CH

-
2.05 – 2.15Quintet2H

References

  • Synthesis of Propiolate Esters: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Click Chemistry Polymerization: Qin, A., et al. (2010). Click polymerization: Inspired by clickable molecules. Chemical Society Reviews, 39(4), 1302-1335. Link

  • Thiol-Yne Mechanism: Lowe, A. B. (2010). Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification.[2] Polymer, 55(22), 5517-5549. Link

  • Propiolate Reactivity: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link

  • Safety of Diols: ECHA Registration Dossier for 1,3-Propanediol. European Chemicals Agency. Link

Sources

Method

Application Note: Propane-1,3-diyl Dipropiolate in Dendrimer Synthesis

This Application Note and Protocol guide details the utility of Propane-1,3-diyl dipropiolate as a high-efficiency bifunctional core and linker in the synthesis of advanced dendrimers. Executive Summary Propane-1,3-diyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utility of Propane-1,3-diyl dipropiolate as a high-efficiency bifunctional core and linker in the synthesis of advanced dendrimers.

Executive Summary

Propane-1,3-diyl dipropiolate (PDP) is a potent bifunctional


 monomer characterized by two electron-deficient terminal alkyne groups linked by a biodegradable polyester spacer.[1] Unlike non-activated alkynes, the propiolate ester moiety exhibits dual reactivity: it serves as a dipolarophile in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and as a highly reactive Michael acceptor in Thiol-Yne radical additions.[1]

This guide outlines the use of PDP as a "Hyper-Branching Core" where its ability to accept two thiol ligands per alkyne group (via Thiol-Yne chemistry) allows for the rapid generation of


 architectures from an 

starting material, effectively doubling the branching factor in a single generation.
Key Advantages[2]
  • Dual-Mode Reactivity: Compatible with both CuAAC (rigid triazole linkers) and Thiol-Yne (flexible thioether linkers).[1]

  • Biodegradability: The internal ester linkages provide hydrolytic cleavage points for controlled drug release.

  • Atom Economy: Thiol-yne addition to propiolates proceeds with 100% atom economy and no byproducts.

Chemical Mechanism & Rationale[3][4][5][6][7][8]

The Propiolate Advantage

Standard alkynes (e.g., propargyl ethers) typically undergo single-addition reactions.[1] However, the conjugation of the alkyne with the carbonyl group in PDP lowers the LUMO energy, making it susceptible to nucleophilic attack and radical addition.

Pathway A: Thiol-Yne "Double Click"

In the presence of a radical initiator (e.g., DMPA) and UV light, a thiol (


) adds across the propiolate triple bond twice:[1]
  • Step 1 (Michael/Radical): Formation of the vinyl sulfide (Linear or Branched).[1]

  • Step 2 (Radical): Rapid addition of a second thiol to the vinyl sulfide.[1] Result: One PDP molecule recruits four dendritic arms.

Pathway B: CuAAC (Click)

Standard 1,3-dipolar cycloaddition with azides to form 1,4-disubstituted 1,2,3-triazoles.[1] Result: One PDP molecule recruits two dendritic arms (linear extension or core formation).[1]

ReactionPathways PDP Propane-1,3-diyl dipropiolate (Bifunctional Core) ThiolProduct Tetra-Functional Core (Thiol-Yne Adduct) PDP->ThiolProduct + 4 R-SH (UV/Radical) ClickProduct Bi-Functional Core (Bis-Triazole) PDP->ClickProduct + 2 R-N3 (Cu(I) Catalyst) Thiol Thiol-Dendron (R-SH) Thiol->ThiolProduct Azide Azide-Dendron (R-N3) Azide->ClickProduct

Figure 1: Divergent reaction pathways for Propane-1,3-diyl dipropiolate.[1] The Thiol-Yne route (green) doubles the branching multiplicity.

Experimental Protocols

Protocol A: Synthesis of Propane-1,3-diyl Dipropiolate (Linker Synthesis)

Rationale: While commercially available, in-house synthesis ensures fresh, oxidation-free reagent, critical for radical reproducibility.[1]

Reagents:

  • 1,3-Propanediol (1.0 eq)[1][2]

  • Propiolic acid (2.5 eq)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (2.5 eq)[1]

  • DMAP (4-Dimethylaminopyridine) (0.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    . Add 1,3-Propanediol (10 mmol) and Propiolic acid (25 mmol) in 50 mL anhydrous DCM. Cool to 0°C.[1][3]
    
  • Activation: Dissolve DCC (25 mmol) and DMAP (2 mmol) in 20 mL DCM. Add this solution dropwise to the RBF over 30 minutes. Note: A white precipitate (DCU) will form immediately.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup:

    • Filter off the DCU byproduct using a coarse sintered glass funnel.

    • Wash the filtrate with 1M HCl (2 x 50 mL) to remove DMAP and unreacted amine.

    • Wash with Saturated

      
       (2 x 50 mL) to remove excess acid.[1]
      
    • Wash with Brine (1 x 50 mL), dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 8:2).

    • Target: Colorless oil or low-melting solid.[1]

    • Yield Expectations: 85–95%.

Protocol B: Thiol-Yne Dendrimer Growth (G0 G1)

Rationale: This protocol uses PDP as a core to synthesize a Generation 1 (G1) dendrimer with 4 peripheral groups using a model thiol (e.g., Methyl 3-mercaptopropionate).[1]

Reagents:

  • Propane-1,3-diyl dipropiolate (Core) (1.0 eq)[1]

  • Thiol-Functionalized Dendron/Ligand (4.4 eq) (10% excess)[1]

  • DMPA (2,2-Dimethoxy-2-phenylacetophenone) (0.1 eq)[1]

  • Solvent: THF or DMF (Degassed)[1]

Step-by-Step Procedure:

  • Preparation: In a quartz reaction vessel or clear glass vial, dissolve PDP (1.0 mmol) and the Thiol ligand (4.4 mmol) in 5 mL degassed THF.

  • Initiator: Add DMPA (0.1 mmol).

  • Irradiation: Irradiate the sample with UV light (

    
     nm, ~10 mW/cm²) for 30–60 minutes.[1]
    
    • Optimization: Monitor reaction by TLC or

      
      H NMR.[3] The disappearance of the alkyne proton signal (
      
      
      
      ~2.9 ppm) and the alkene signals (if stopped early) indicates completion.
  • Purification:

    • Concentrate the solvent.

    • Precipitate into cold diethyl ether (if the product is polymeric/polar) or purify via column chromatography.[1]

  • Validation:

    • 
      H NMR:  Confirm loss of alkyne triplet and appearance of complex multiplets at 
      
      
      
      2.8–3.5 ppm (thioether backbone).
    • GPC: Observe shift to higher molecular weight with narrow polydispersity (PDI < 1.1).[1]

Data Presentation & Characterization

Expected NMR Shifts (in )
MoietyStarting Material (PDP)

(ppm)
Product (Thiol-Yne Adduct)

(ppm)
Alkyne (HC≡) ~2.90 (s)Absent
Ester (

-CH)
-~3.6 - 4.2 (m)
Linker (-OCH2-) ~4.30 (t)~4.20 (broadened)
Vinyl (C=CH) -Absent (if 100% double addition)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Oxygen inhibition of radicalDegas solvents thoroughly (freeze-pump-thaw x3).[1]
Mono-addition (Vinyl sulfide) Insufficient irradiation time or thiolIncrease UV exposure time; ensure 4.5 eq thiol.[1]
Broad PDI (>1.2) Radical coupling (termination)Dilute reaction mixture; reduce UV intensity.[1]

Dendrimer Architecture Visualization

The following diagram illustrates the topological transformation when using Propane-1,3-diyl dipropiolate as a core.

DendrimerGrowth cluster_G1 Generation 1 (Thiol-Yne Addition) Core PDP Core Arm1 S-R Core->Arm1 Alkyne A Arm2 S-R Core->Arm2 Alkyne A Arm3 S-R Core->Arm3 Alkyne B Arm4 S-R Core->Arm4 Alkyne B Caption Figure 2: PDP Core (Red) converts 2 Alkynes into 4 Thioether Branches (Yellow).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[1] Link[1]

  • Lowe, A. B. (2010).[1] Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification. Polymer, 51(23), 5291-5309.[1] Link[1]

  • Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol–Ene Click Chemistry.[3][4] Angewandte Chemie International Edition, 49(9), 1540–1573.[1] Link[1]

  • Arseneault, M., Wafer, C., & Morin, J. F. (2015).[1] Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. Molecules, 20(5), 9263–9294.[1] Link[1]

Sources

Application

Application Note: High-Performance Hydrogel Fabrication using Propane-1,3-diyl Dipropiolate via Nucleophilic Thiol-Yne Click Chemistry

Abstract & Introduction This guide details the utilization of Propane-1,3-diyl dipropiolate (PDP) as a high-efficiency small-molecule crosslinker for hydrogel formation. Unlike traditional acrylate-based crosslinkers (e....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the utilization of Propane-1,3-diyl dipropiolate (PDP) as a high-efficiency small-molecule crosslinker for hydrogel formation. Unlike traditional acrylate-based crosslinkers (e.g., PEG-DA), PDP utilizes propiolate ester chemistry , which enables nucleophilic thiol-yne addition . This mechanism allows for the rapid formation of homogenous, mechanically robust networks under physiological conditions without the need for UV light or radical initiators.

Key Advantages of PDP Crosslinking:
  • Double-Addition Capability: Each alkyne group in PDP can react with two thiol groups, effectively doubling the crosslinking density compared to vinyl/acrylate equivalents.

  • Tunable Degradability: The ester linkages flanking the propane core render the network hydrolytically degradable, ideal for tissue engineering scaffolds.

  • Bio-Orthogonality: The reaction proceeds via nucleophilic conjugate addition (Michael-type) at mild basic pH (7.4–8.0), avoiding cytotoxic radical species.

Chemical Mechanism: Nucleophilic Thiol-Yne Addition[1]

The core efficiency of this protocol relies on the electron-deficient nature of the propiolate alkyne. Flanked by an ester group, the alkyne is highly susceptible to nucleophilic attack by thiolate anions.

Reaction Pathway[2][3][4]
  • First Addition: The thiolate attacks the

    
    -carbon of the propiolate, forming a vinyl sulfide intermediate (
    
    
    
    isomers).
  • Second Addition: Because the vinyl sulfide remains electron-deficient (though less so than the alkyne), a second thiolate can attack, resulting in a saturated dithioether linkage.

Note: In stoichiometric balance (1 Alkyne : 2 Thiols), the reaction proceeds to full saturation, creating a very tight network.

ThiolYneMechanism Start Propane-1,3-diyl dipropiolate (Alkyne) Intermediate Vinyl Sulfide Intermediate Start->Intermediate 1st Nucleophilic Attack (Fast) Thiol1 Thiol (R-SH) (pH > pKa) Thiol1->Intermediate Final Saturated Dithioether Linkage Intermediate->Final 2nd Nucleophilic Attack (Slower) Thiol2 Thiol (R-SH) (Second Eq.) Thiol2->Final

Figure 1: Step-growth mechanism of nucleophilic thiol-yne addition. The propiolate ester undergoes double addition, consuming two thiol equivalents per functional group.

Protocol 1: Synthesis of Propane-1,3-diyl Dipropiolate

Note: If PDP is not commercially available in your region, it can be synthesized via standard Steglich esterification. If purchased, skip to Protocol 2.

Materials Required[1][3][4][5][6][7][8][9][10][11]
  • 1,3-Propanediol (

    
    )[1]
    
  • Propiolic acid (

    
    )
    
  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Separatory funnel, Rotary evaporator, Silica gel column.

Step-by-Step Synthesis
  • Preparation: Dissolve 1,3-propanediol (10 mmol, 1.0 eq) and propiolic acid (22 mmol, 2.2 eq) in 50 mL anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.

  • Catalyst Addition: Add DMAP (2 mmol, 0.2 eq).

  • Coupling: Dissolve DCC (22 mmol, 2.2 eq) in 10 mL DCM and add dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Filtration: Filter off the DCU precipitate using a sintered glass funnel.

  • Workup: Wash the filtrate with 0.1 M HCl (2x), Saturated

    
     (2x), and Brine (1x). Dry the organic layer over 
    
    
    
    .
  • Purification: Concentrate via rotary evaporation. Purify the crude oil using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic alkyne proton singlet at 
    
    
    
    ppm and the triplet for the propane linker.

Protocol 2: Hydrogel Fabrication (Thiol-Yne Click)[10]

This protocol describes the formation of a hydrogel using PDP and a 4-arm PEG-Thiol (10 kDa) .

Experimental Design & Stoichiometry

The critical parameter is the ratio of Alkyne (


) to Thiol (

).
  • Ratio 1:2 (Alkyne:Thiol): Yields complete conversion to dithioether (tightest network).

  • Ratio 1:1 (Alkyne:Thiol): Yields predominantly vinyl sulfide linkages (more flexible, reactive alkenes remain).

Target Formulation: 10 wt% Polymer content, 1:2 Alkyne:Thiol ratio.

Materials
  • Polymer A: 4-arm PEG-Thiol (MW 10,000 Da).

  • Crosslinker B: Propane-1,3-diyl dipropiolate (PDP) (MW

    
     180.16  g/mol ).
    
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (or pH 8.0 for faster gelation).

Step-by-Step Fabrication
  • Stock Solution Preparation:

    • Solution A (Thiol): Dissolve 100 mg of 4-arm PEG-SH in 450 µL of PBS. Vortex to ensure complete dissolution.

      • Moles of SH:

        
        .
        
    • Solution B (Crosslinker): Dissolve PDP in a minimal amount of DMSO or Ethanol (due to low water solubility of the ester) to create a high-concentration stock (e.g., 100 mg/mL), then dilute into PBS immediately before use, or add directly if volume is negligible.

      • Required PDP: To match 0.04 mmol SH at 1:2 ratio (1 alkyne consumes 2 SH), you need 0.02 mmol Alkynes. Since PDP has 2 alkynes, you need 0.01 mmol of PDP.

      • Mass PDP:

        
        .
        
  • Mixing & Gelation:

    • Add the calculated amount of PDP (1.8 mg dissolved in 50 µL solvent/buffer) to Solution A.

    • Total Volume: 500 µL.

    • Final Concentration: 20% w/v (approx).

    • Action: Vortex immediately for 5 seconds.

  • Curing:

    • Pipette the mixture into a mold (e.g., cut syringe or Teflon mold).

    • Incubate at 37°C.

    • Gelation Time: At pH 7.4, gelation occurs in 5–15 minutes. At pH 8.0, gelation occurs in < 2 minutes.

GelationWorkflow Step1 Prepare Pre-polymer Solutions (A: PEG-4SH in PBS | B: PDP in DMSO/PBS) Step2 Calculate Stoichiometry Target: 1 Alkyne group per 2 Thiol groups Step1->Step2 Step3 Mix A + B Vortex 5-10s Step2->Step3 Step4 Incubate 37°C, pH 7.4 - 8.0 Step3->Step4 Step5 Hydrogel Formation (Spontaneous Nucleophilic Addition) Step4->Step5

Figure 2: Workflow for in situ hydrogel formation via spontaneous mixing.

Characterization & Data Analysis

To validate the hydrogel network, the following assays are standard.

A. Rheological Analysis

Perform oscillatory shear rheology (time sweep) to determine the Gel Point and final stiffness.

ParameterExpected OutcomeInterpretation
Storage Modulus (G') Increases rapidly, plateaus at 1–10 kPa (concentration dependent).Indicates elastic solid formation.
Loss Modulus (G'') Remains lower than G' after gel point.Indicates low viscous dissipation.
Crossover Point Time where G' = G''.Defines the precise gelation time (

).
B. Swelling Ratio ( )

Weigh the gel immediately after formation (


), swell in PBS for 24h (

), then dry (

).

  • Note: PDP crosslinked gels often show lower swelling than acrylate gels due to the high crosslinking density (dithioether formation) and the hydrophobicity of the propane linker.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow/No Gelation pH too low (< 7.0).Thiol-Michael addition requires thiolate anions. Adjust buffer to pH 7.4 or 8.0.
Precipitation PDP insolubility.Dissolve PDP in a small volume of DMSO (up to 10% of total vol) before adding to the aqueous thiol solution.
Weak Gel Incorrect Stoichiometry.Ensure 1:2 Alkyne:Thiol ratio. If 1:1 is used, only single addition occurs, leading to a looser network.
Rapid Degradation Hydrolysis.[2]The ester bonds in PDP are hydrolytically labile. For longer stability, switch to amide-based linkers or store gels at 4°C if not in use.

References

  • Truong, V. X., & Dove, A. P. (2013).[3] Organocatalytic, Regioselective Nucleophilic "Click" Addition of Thiols to Propiolic Acid Esters for Polymer–Polymer Coupling.[3] Angewandte Chemie International Edition, 52(15), 4132–4136.[4] [Link]

  • Macdougall, L. J., Truong, V. X., & Dove, A. P. (2017).[4] Efficient In Situ Nucleophilic Thiol-yne Click Chemistry for the Synthesis of Strong Hydrogel Materials with Tunable Properties.[5][3] ACS Macro Letters, 6(2), 93–97.[4] [Link]

  • Lowe, A. B. (2014). Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification. Polymer, 55(22), 5517-5549. [Link]

Sources

Method

Technical Application Note: Propane-1,3-diyl Dipropiolate (PDP) as a Chemoselective Crosslinker

Executive Summary Propane-1,3-diyl dipropiolate (PDP) is a small-molecule, homobifunctional crosslinker distinguished by its two terminal alkyne ester (propiolate) groups linked by a hydrophobic propane spacer. Unlike ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propane-1,3-diyl dipropiolate (PDP) is a small-molecule, homobifunctional crosslinker distinguished by its two terminal alkyne ester (propiolate) groups linked by a hydrophobic propane spacer. Unlike maleimides, which are susceptible to retro-Michael addition and hydrolysis, propiolates undergo irreversible conjugate addition with thiols to form stable thio-acrylate linkages.

This guide details the synthesis and application of PDP in drug delivery, specifically for stabilizing RNA polyplexes and formulating injectable hydrogels . Its short


 spacer provides tight crosslinking density, critical for preventing premature payload release in physiological fluids.

Chemical Basis: The Thiol-Propiolate Mechanism

The utility of PDP relies on the electron-deficient nature of the propiolate triple bond. In the presence of a nucleophilic thiol (R-SH) at physiological pH (7.4–8.0), the propiolate undergoes a specific Thiol-Michael Addition .

Key Advantages[1][2]
  • Chemoselectivity: Reacts exclusively with free thiols (cysteines, thiolated polymers) in the presence of amines.

  • Irreversibility: Forms a stable thio-acrylate (vinyl sulfide) bond, preventing "exchange" reactions common with maleimides.

  • Biodegradability: The central ester bonds are susceptible to hydrolytic cleavage over time (days to weeks), allowing controlled payload release.

ReactionMechanism PDP PDP (Dipropiolate) Intermediate Enolate Intermediate PDP->Intermediate Nucleophilic Attack (pH 7.4-8.0) Thiol Thiol (R-SH) Thiol->Intermediate Product Thio-acrylate (Stable Crosslink) Intermediate->Product Proton Transfer

Figure 1: Mechanism of Thiol-Michael addition to PDP. The reaction proceeds rapidly at physiological pH without metal catalysts.

Protocol A: Synthesis of Propane-1,3-diyl Dipropiolate

Note: PDP is not always available off-the-shelf. This protocol describes its synthesis via Steglich esterification.

Materials
  • 1,3-Propanediol (1.0 eq)

  • Propiolic acid (2.2 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (2.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ). Add 1,3-Propanediol (10 mmol) and Propiolic acid (22 mmol) in 50 mL anhydrous DCM.
    
  • Cooling: Submerge the flask in an ice bath (

    
    ).
    
  • Catalyst Addition: Add DMAP (1 mmol).

  • Coupling: Dissolve DCC (22 mmol) in 10 mL DCM and add dropwise over 30 minutes. The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature and stir overnight (12–16 hours).
    
  • Purification:

    • Filter off the white DCU precipitate.

    • Wash the filtrate with 0.1 M HCl (2x), saturated

      
       (2x), and brine.
      
    • Dry over

      
      , filter, and concentrate under vacuum.
      
  • Isolation: Purify via flash column chromatography (Hexane:Ethyl Acetate 8:2).

    • Target Yield: >85%

    • Appearance: Colorless to pale yellow oil.

Protocol B: Stabilization of siRNA Polyplexes

Unmodified electrostatic complexes (polyplexes) often dissociate in the bloodstream due to competition with serum proteins (e.g., albumin). PDP "staples" the surface of thiolated polyplexes, preventing dissociation.

Reagents
  • Payload: siRNA (Target specific)

  • Vector: Thiolated Polyethylenimine (PEI-SH) or Thiolated Chitosan.

  • Crosslinker: PDP (dissolved in DMSO at 10 mg/mL).

Experimental Workflow
  • Polyplex Formation:

    • Prepare siRNA solution (20

      
       in DEPC-treated water).
      
    • Prepare PEI-SH solution in HEPES buffer (pH 7.4).

    • Mix at N/P ratio of 10:1. Vortex and incubate for 20 minutes at RT.

  • Crosslinking (The "Stapling" Step):

    • Calculate the molar excess of PDP relative to free thiols (typically 0.5:1 to 1:1 ratio).

    • Add PDP solution to the pre-formed polyplexes.

    • Critical: Incubate at

      
       for 2 hours. The hydrophobic PDP will partition into the polyplex shell, reacting with surface thiols.
      
  • Purification:

    • Remove unreacted PDP using a centrifugal filter unit (MWCO 3 kDa) or dialysis against HEPES buffer.

Data Output: Stability Comparison
ConditionHydrodynamic Diameter (nm)Zeta Potential (mV)Serum Stability (24h)
Native Polyplex 120 ± 5+25 ± 2Dissociated (<10% Intact)
PDP-Crosslinked 128 ± 8+22 ± 3Stable (>85% Intact)

Protocol C: In Situ Injectable Hydrogels

PDP can crosslink multi-arm thiolated polymers (e.g., 4-arm PEG-SH) to form hydrogels in situ.

Workflow
  • Precursor A: Dissolve 4-arm PEG-SH (MW 10kDa) in PBS (pH 7.4) at 10% w/v.

  • Precursor B: Dissolve PDP in a small volume of DMSO, then dilute with PBS (keep DMSO < 5%).

  • Mixing: Mix Precursor A and B (1:1 molar ratio of SH:Propiolate) in a dual-barrel syringe.

  • Gelation: Inject immediately. Gelation occurs within 2–5 minutes at

    
     via the thiol-yne mechanism.
    

HydrogelWorkflow cluster_0 Pre-Formulation cluster_1 Injection & Reaction PEG 4-arm PEG-SH (Nucleophile) Mix Dual-Syringe Mixing (pH 7.4) PEG->Mix PDP_Sol PDP Solution (Crosslinker) PDP_Sol->Mix Network Crosslinked Network Formation Mix->Network Thiol-Michael Addition (2-5 mins) Analysis Validation: G' > G'' (Solid Gel) Network->Analysis Rheology / Swelling

Figure 2: Workflow for in situ hydrogel formation using PDP crosslinking.

Analytical Validation (QC)

To ensure the protocol worked, you must validate the crosslinking efficiency.

Ellman’s Assay (Free Thiol Quantification)
  • Purpose: Quantify the consumption of free thiols.

  • Method: React an aliquot of the crosslinked particle/gel with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm.

  • Success Criteria: >80% reduction in free thiol signal compared to the non-crosslinked control.

Heparin Displacement Assay (for Polyplexes)
  • Purpose: Test stability against polyanion competition.

  • Method: Incubate polyplexes with increasing concentrations of Heparin sulfate. Run on an agarose gel.

  • Success Criteria: Non-crosslinked polyplexes release RNA (smear) at low heparin conc. PDP-crosslinked polyplexes retain RNA in the well.

References

  • Mechanism of Thiol-Propiolate Addition

    • Title: Thiol-yne click chemistry: A powerful and versatile methodology for m
    • Source:Royal Society of Chemistry (RSC) Advances
    • Link:[Link]

  • Dipropiolate Crosslinkers in Protein Chemistry

    • Title: Protein cross-linking with homobifunctional propiol
    • Source:Bioconjug
    • Link:[Link]

  • Thiol-Michael Addition for Drug Delivery

    • Title: Thiol-Michael Addition Microparticles: Their Synthesis, Characteriz
    • Source:Molecular Pharmaceutics (NIH/PMC)
    • Link:[Link]

  • Hydrogel Formation via Thiol-Yne

    • Title: Thiol–ene click hydrogels for therapeutic delivery.[1][2]

    • Source:Biom
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Propane-1,3-diyl dipropiolate synthesis

Technical Support Center: High-Yield Synthesis of Propane-1,3-diyl Dipropiolate Ticket ID: #SYN-PRO-003 Subject: Optimization of Yield and Purity for Propane-1,3-diyl Dipropiolate Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of Propane-1,3-diyl Dipropiolate

  • Ticket ID: #SYN-PRO-003

  • Subject: Optimization of Yield and Purity for Propane-1,3-diyl Dipropiolate

  • Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary & Core Directive

You are likely experiencing variable yields (40–60%) due to three specific failure modes inherent to propiolic acid esterification: N-acylurea rearrangement , oligomerization of the alkyne , or hydrolysis due to moisture.

To achieve consistent yields >85%, you must transition from standard acid-catalyzed Fisher esterification (which degrades the sensitive alkyne) to a strictly controlled Steglich Esterification . This protocol utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

The Chemical Objective:



Critical Reagent Specifications (The Foundation)

Before starting, verify your inputs. 30% of yield failures are traced to wet reagents.

ReagentRoleStoichiometryPurity Requirement
1,3-Propanediol Nucleophile1.0 equivAnhydrous. Dry over molecular sieves (3Å) for 24h.
Propiolic Acid Electrophile2.4 equivFreshly Distilled. If yellow/brown, distill under vacuum to remove oligomers.
DCC Coupling Agent2.4 equivSolid or 1M solution in DCM.
DMAP Catalyst0.2 equivWhite crystals. If yellow, recrystallize.
DCM Solvent[0.1 M]Anhydrous. Distilled over CaH₂ or from a solvent system.
BHT (Optional) Radical Inhibitor0.1 mol%Add if reaction mixture consistently darkens (polymerization).

Optimized Experimental Protocol

This workflow minimizes the "0→O rearrangement" of the O-acylisourea intermediate, which is the primary cause of yield loss (forming the stable, unreactive N-acylurea byproduct).

Step 1: The Cold Setup (0 min)
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add 1,3-Propanediol (1.0 eq) , Propiolic Acid (2.4 eq) , and DMAP (0.2 eq) .

  • Dissolve in anhydrous DCM (concentration ~0.1 M relative to diol).

  • CRITICAL: Cool the mixture to 0°C in an ice/water bath. Stir for 10 minutes. Do not add DCC yet.

Step 2: Controlled Activation (10–60 min)
  • Dissolve DCC (2.4 eq) in a minimal amount of DCM.

  • Add the DCC solution dropwise over 30 minutes via a pressure-equalizing addition funnel or syringe pump.

    • Why? High local concentrations of DCC at room temperature favor the rearrangement byproduct. Keeping it cold and dilute favors the attack of the alcohol.

  • Observe the immediate formation of a white precipitate (Dicyclohexylurea - DCU).

Step 3: The Reaction (1–12 h)
  • Maintain at 0°C for 1 hour .

  • Allow the reaction to slowly warm to room temperature and stir for 8–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The diol spot (baseline) should disappear.

Step 4: Workup & Purification[1][2]
  • Filtration: Cool the mixture to -20°C (freezer) for 1 hour to maximize DCU precipitation. Filter through a sintered glass funnel or Celite pad.

  • Wash: Wash the filtrate with:

    • 0.5 M HCl (2x) – Removes DMAP.

    • Saturated NaHCO₃ (2x) – Removes unreacted propiolic acid.

    • Brine (1x).

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo at <30°C .

    • Warning: Do not heat the water bath >35°C. Propiolates can polymerize or cross-link thermally.

  • Flash Chromatography: Purify on silica gel.

    • Eluent: Gradient from 100% Hexane to 80:20 Hexane:EtOAc.

    • Target Rf: ~0.4 in 80:20 Hexane:EtOAc.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black/dark brown. What happened?

Diagnosis: Polymerization of the alkyne.[1] Root Cause: Propiolic acid derivatives are prone to exothermic polymerization, especially if the reaction gets too hot or if there are radical initiators present (impurities). Solution:

  • Keep the rotary evaporator bath below 30°C .

  • Add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (approx. 0.1–0.5 mol%) to the reaction mixture initially. This does not interfere with the esterification but stops chain polymerization.

Q2: I have a stubborn white solid contaminating my product even after filtration.

Diagnosis: Residual Dicyclohexylurea (DCU). Root Cause: DCU is slightly soluble in DCM. Solution:

  • Trituration: Dissolve the crude oil in cold diethyl ether (DCU is very insoluble in ether) and filter again.

  • Switch Reagents: Replace DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and is completely removed during the aqueous wash (Step 4.2).

Q3: Yield is stuck at ~50%, and I see a spot just below my product on TLC.

Diagnosis: Mono-esterification. Root Cause: Stoichiometry imbalance or insufficient reaction time. Solution:

  • Increase Propiolic Acid and DCC to 2.5–3.0 equivalents .

  • Ensure the reaction runs for at least 12 hours.

  • Verify the quality of your DCM. If the solvent is wet, the DCC is consumed by water (forming DCU) instead of activating the acid.

Visualizations

Figure 1: Reaction Logic & Pathway

This diagram illustrates the critical path and the "off-ramps" where yield is lost.

ReactionPathway Reagents Reagents: Propiolic Acid + Diol (DCM, 0°C) Activation Activation: Add DCC + DMAP (Formation of O-Acylisourea) Reagents->Activation Stir 10 min Attack Nucleophilic Attack: Diol attacks Active Ester Activation->Attack Kinetic Control (Keep Cold) Rearrangement SIDE REACTION: N-Acylurea Formation (Caused by Heat/Delay) Activation->Rearrangement Thermodynamic Control (Too Warm) Product Product: Propane-1,3-diyl dipropiolate + DCU Precipitate Attack->Product 12h, RT

Caption: Figure 1. The Steglich esterification pathway.[2] Note that temperature control at the Activation step is the primary determinant of preventing the N-Acylurea side reaction.

Figure 2: Troubleshooting Decision Tree

Follow this logic to resolve low yields.

Troubleshooting Start Low Yield / Impure Product CheckColor Is the mixture dark/black? Start->CheckColor Polymerization Polymerization Detected. Action: Add BHT, Lower Temp. CheckColor->Polymerization Yes CheckSolid Is there white solid in product? CheckColor->CheckSolid No DCU_Issue DCU Contamination. Action: Triturate w/ Ether or Switch to EDC. CheckSolid->DCU_Issue Yes CheckTLC TLC shows mono-ester? CheckSolid->CheckTLC No Stoich_Issue Incomplete Reaction. Action: Increase Acid/DCC to 3.0 eq. CheckTLC->Stoich_Issue Yes Success Process Optimized CheckTLC->Success No

Caption: Figure 2. Diagnostic flow for identifying the root cause of yield loss in propiolate synthesis.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

    • Found
  • Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in Steglich esterification: A very efficient condition for the esterification of hindered alcohols. The Journal of Organic Chemistry, 50(13), 2394–2395.

    • Provides insight into optimizing the proton transfer to prevent side reactions.
  • Moore, J. S., & Stupp, S. I. (1990). Room temperature polyesterification of propiolic acid: synthesis of poly(propargyl acrylate). Macromolecules, 23(1), 65–70.

    • Discusses the polymerization risks of propiolic acid derivatives and stabiliz
  • Sigma-Aldrich. (n.d.). DCC Coupling Protocol for Esterification. Technical Bulletin.

    • Standard operating procedures for carbodiimide coupling.

Sources

Optimization

Common side reactions with Propane-1,3-diyl dipropiolate and how to avoid them

Topic: Troubleshooting Common Side Reactions & Optimization Guide Document ID: TS-C3EA-001 Audience: Chemical Biology Researchers, Polymer Scientists, Drug Development Leads Executive Summary: The Reagent Profile Propane...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Optimization Guide Document ID: TS-C3EA-001 Audience: Chemical Biology Researchers, Polymer Scientists, Drug Development Leads

Executive Summary: The Reagent Profile

Propane-1,3-diyl dipropiolate (often abbreviated as C3EA or 1 ) is a homobifunctional crosslinker featuring two terminal alkyne groups linked by a propane-1,3-diol ester backbone.

Unlike standard alkyl alkynes (e.g., propargyl ethers), the alkynes in C3EA are conjugated to electron-withdrawing ester carbonyls. This makes them "activated alkynes" (propiolates). While this activation accelerates Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it introduces a specific set of side reactions—most notably Michael addition and Glaser coupling —that can compromise experimental integrity if not strictly managed.

Critical Troubleshooting Guide (FAQs)
Issue 1: The reaction mixture turned green/blue and precipitated. Why?

Diagnosis: Glaser Coupling (Oxidative Homocoupling) This is the most frequent failure mode in CuAAC reactions involving propiolates. In the presence of Copper(I) and Oxygen, terminal alkynes undergo oxidative dimerization to form diynes (


) rather than reacting with the azide.
  • The Mechanism: Oxygen oxidizes the active Cu(I) catalytic species to Cu(II).[1] The Cu(II) species facilitates the coupling of two alkyne monomers.[1] The "green/blue" color is characteristic of Cu(II) accumulation.

  • Impact: In polymerization, this terminates chain growth or causes uncontrolled crosslinking (gelling). In bioconjugation, it consumes the linker without attaching the payload.

  • Solution:

    • Strict Deoxygenation: Sparge all buffers/solvents with Nitrogen or Argon for at least 15 minutes before adding the catalyst.

    • Reducing Agent Overload: Maintain a high concentration of Sodium Ascorbate (5–10 equivalents relative to Cu) to instantly reduce any formed Cu(II) back to Cu(I).

    • Ligand Choice: Use accelerating ligands (e.g., THPTA or BTTAA) that protect Cu(I) from oxidation better than standard conditions.

Issue 2: I observe non-specific labeling on my protein/peptide without adding copper.

Diagnosis: Unintended Michael Addition Propiolate esters are potent Michael acceptors . Unlike non-activated alkynes, they react spontaneously with "soft" nucleophiles (Thiols/Cysteine, Amines/Lysine) at neutral to basic pH, even in the absence of a metal catalyst.

  • The Mechanism: The nucleophile attacks the

    
    -carbon of the alkyne bond, forming a stable alkene adduct (
    
    
    
    ).
  • Impact: High background noise in labeling experiments; loss of bioactivity due to modification of active site residues.

  • Solution:

    • pH Control: Perform reactions at pH < 7.5. The nucleophilicity of lysine amines drops significantly below pH 8.0.

    • Cysteine Blocking: If the target is an azide, pre-block free cysteines with iodoacetamide if Michael addition is not the intended pathway.

    • Switch Reagents: If copper-free click is required, C3EA is unsuitable. Switch to strain-promoted alkynes (DBCO) which do not possess the Michael acceptor liability.

Issue 3: The reagent degrades in aqueous buffer during storage.

Diagnosis: Ester Hydrolysis The electron-withdrawing alkyne makes the ester linkage in C3EA more susceptible to hydrolysis than standard aliphatic esters.

  • The Mechanism: Water/Hydroxide attacks the ester carbonyl, cleaving the molecule into propane-1,3-diol and propiolic acid.

  • Impact: Loss of crosslinking capability; acidification of the buffer.

  • Solution:

    • Make Fresh: Always prepare C3EA stock solutions in anhydrous DMSO or DMF.

    • Avoid Basic Storage: Never store the reagent in buffers with pH > 7.5 for extended periods. Hydrolysis is base-catalyzed.

Technical Data & Comparison
FeatureStandard Alkyne (e.g., Propargyl)Activated Alkyne (C3EA/Propiolate)
CuAAC Reactivity ModerateHigh (Fast kinetics)
Michael Acceptor? No (Inert to Cys/Lys)Yes (Reacts with Cys/Lys)
Glaser Coupling Risk LowVery High (Requires strict anaerobic conditions)
Hydrolytic Stability HighModerate/Low (Labile at high pH)
Primary Application Stable bioconjugationThiol-yne polymerization; Rapid crosslinking
Visualizing the Competing Pathways

The following diagram illustrates the three competing fates of Propane-1,3-diyl dipropiolate in a reaction mixture.

C3EA_Pathways Start Propane-1,3-diyl dipropiolate (C3EA) Product 1,2,3-Triazole Linkage (Desired Product) Start->Product CuAAC (Catalyst + R-N3) Glaser Glaser Coupling Product (Diynes / Gelling) Start->Glaser Oxidation (Air exposure) Michael Michael Adduct (Non-specific Labeling) Start->Michael Conjugate Addition (pH > 7.5) Target Target Azide (R-N3) Target->Product Oxygen O2 + Cu(I) Oxygen->Glaser Nuc Nucleophile (Cys-SH / Lys-NH2) Nuc->Michael

Caption: Reaction fate map for C3EA. Green path indicates the desired CuAAC reaction. Red and Yellow paths indicate competing side reactions (Glaser Coupling and Michael Addition) that must be suppressed via protocol optimization.

Optimized Experimental Protocols
Protocol A: "Glaser-Free" CuAAC Crosslinking

Use this protocol to link azides while preventing reagent dimerization.

  • Preparation: Dissolve Propane-1,3-diyl dipropiolate in anhydrous DMSO to create a 100 mM stock.

  • Buffer Degassing (Critical): Place the reaction buffer (e.g., PBS pH 7.4) in a sealed vial and sparge with Argon gas for 15 minutes.

  • Reaction Mix:

    • Add Azide component (final 1 mM).

    • Add C3EA (final 1.1 mM).

    • Add Premixed Catalyst Solution (see step 4).

  • Catalyst Injection: In a separate tube, mix CuSO4 (1 mM) and THPTA ligand (5 mM). Add Sodium Ascorbate (10 mM) last. The solution should remain colorless.

  • Execution: Immediately add the catalyst mix to the reaction vial under Argon flow. Cap tightly.

  • Incubation: React for 30–60 minutes at Room Temperature.

  • Quenching: Add EDTA (10 mM) to chelate copper and stop the reaction.

Protocol B: Controlled Thiol-Yne Polymerization

Use this protocol if the intention is to utilize the Michael addition pathway (e.g., creating polyesters with dithiols).

  • Stoichiometry: Mix C3EA and the dithiol (e.g., 1,6-hexanedithiol) in an exact 1:1 molar ratio.

  • Solvent: Use Chloroform or DMF.

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 1 mol% loading.

    • Note: DBU is a strong base that triggers the nucleophilic attack.

  • Temperature Control: Cool to 0°C initially. The reaction is exothermic.

  • Monitoring: Monitor the disappearance of the alkyne peak (~2100 cm⁻¹) via IR spectroscopy.

  • Stereochemistry: Note that this reaction produces a mixture of E and Z isomers. Lower polarity solvents (Chloroform) tend to favor higher Z-content (up to 80%) compared to DMF.

References
  • Reaction Mechanism & Kinetics: Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines. Bull.[2] Korean Chem. Soc. 2009, Vol. 30, No. 12. Link

  • Polymerization & Stereochemistry: Stereocontrolled synthesis and characterization of the resorbable elastomers. Concomitant control of mechanical properties and degradation.[3] NIH PubMed Central. Link

  • Glaser Coupling Side Reaction: Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis. ResearchGate. Link

  • Thiol-Michael Applications: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions. Chemical Reviews (ACS). Link

Sources

Troubleshooting

Purification techniques for Propane-1,3-diyl dipropiolate products

This technical guide is structured as a Tier-3 Support Resource for the purification and handling of Propane-1,3-diyl dipropiolate , a bifunctional alkyne crosslinker used primarily in bio-orthogonal "click" chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support Resource for the purification and handling of Propane-1,3-diyl dipropiolate , a bifunctional alkyne crosslinker used primarily in bio-orthogonal "click" chemistry and material science.

Purification, Stability & Troubleshooting Guide

Compound Dashboard & Critical Properties

Before attempting purification, verify your target specifications. This molecule is a terminal alkyne diester , making it sensitive to basic hydrolysis, Michael addition, and thermal polymerization.

PropertySpecification / ValueCritical Note
IUPAC Name Propane-1,3-diyl dipropiolateSymmetric diester structure.
Physical State Colorless to pale yellow oilYellowing indicates polymerization or oxidation.
Boiling Point ~140–150 °C (at 0.5 mmHg)*Do NOT distil at atmospheric pressure. Risk of explosive polymerization.
Reactivity High (Click-ready)Reacts with azides (CuAAC) and thiols/amines (Michael Addition).
Storage -20 °C, under ArgonStore away from light and transition metals.

*Estimated based on structural analogs (e.g., 1,4-butanediol dipropiolate).

Purification Decision Matrix (Logic Flow)

The following decision tree outlines the optimal purification route based on the crude profile of your synthesis (typically Steglich or DCC coupling).

PurificationFlow Start Crude Reaction Mixture CheckSolids Precipitate Present? (DCU/Salts) Start->CheckSolids Filter Filtration (Celite Pad) CheckSolids->Filter Yes Aqueous Aqueous Workup (Removal of excess acid/coupling agents) CheckSolids->Aqueous No Filter->Aqueous TLC TLC Analysis (Hex:EtOAc 3:1) Aqueous->TLC Decision Impurity Profile? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash Complex Mix (Mono-ester, Oligomers) VacDist High-Vac Distillation (<1 mmHg, <60°C) Decision->VacDist Clean, only solvent/acid traces (High Risk Route) Pure Pure Product (Store -20°C) Flash->Pure VacDist->Pure

Figure 1: Purification workflow. Note that Flash Chromatography is the recommended route over distillation due to thermal instability of the propiolate moiety.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category A: Visual & Stability Issues

Q1: My product turned from colorless to dark yellow/brown during rotary evaporation. What happened? Diagnosis: Thermal polymerization or transition metal contamination. Root Cause: Propiolate esters are prone to thermal self-polymerization, especially if concentrated at temperatures >40°C or if traces of copper (from click catalysts) or iron are present. Corrective Action:

  • Temperature Control: Set rotary evaporator bath to maximum 30°C .

  • Stabilization: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or MEHQ (10-50 ppm) to the collection flask before concentrating.

  • Metal Scavenging: If Cu was used in a previous step, wash the organic phase with EDTA or aqueous ammonia/ammonium chloride to remove metal ions before concentration.

Q2: The product solidified into a gel inside the storage vial. Diagnosis: Crosslinking (Oligomerization). Root Cause: Exposure to light or ambient heat initiated a radical reaction between the terminal alkyne units. Prevention: Always store the purified oil diluted in a non-reactive solvent (like DCM) if possible, or neat at -20°C under Argon . Wrap vials in aluminum foil.

Category B: Separation Challenges

Q3: I cannot separate the Mono-ester (Propane-1-ol-3-propiolate) from the Di-ester. Diagnosis: Insufficient resolution on silica. Expert Insight: The mono-ester contains a free hydroxyl group (-OH), making it significantly more polar than the di-ester. Protocol Adjustment:

  • TLC Mobile Phase: Switch from Hexane/EtOAc to DCM/MeOH (98:2) . The hydroxyl group interacts strongly with MeOH, increasing the Rf delta.

  • Column Loading: Do not use "neat" loading (adding the oil directly). The heat of adsorption can degrade the ester. Use dry loading (adsorb crude onto Celite or Silica) to improve band sharpness.

Q4: My yield is low, and NMR shows loss of the alkyne proton (~2.9 ppm). Diagnosis: Michael Addition or Hydrolysis. Root Cause:

  • Michael Addition: Did you use an amine base (TEA, Pyridine) or nucleophilic solvent? Propiolates are potent Michael acceptors; they will react with amines to form enamino-esters.

  • Hydrolysis:[1] Did you wash with strong base (NaOH)? Corrective Action:

  • Workup: Use Saturated NaHCO3 or Citric Acid (5%) for washes. Avoid NaOH or KOH.

  • Synthesis: If using a base, switch to non-nucleophilic bases like DIPEA or inorganic bases (K2CO3), and keep the reaction cold (0°C).

Detailed Purification Protocols

Method A: Optimized Flash Chromatography (Recommended)

Best for removing mono-esters and coupling byproducts (DCU/Urea).

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes (A) / Ethyl Acetate (B).[2]

  • Equilibration: Flush column with 95% Hexane / 5% EtOAc.

  • Loading: Dissolve crude oil in minimum DCM. Mix with Celite (1:2 w/w ratio) and evaporate to a free-flowing powder (Dry Load).

  • Gradient Profile:

    • 0–5 min: Isocratic 5% B (Elutes non-polar impurities).

    • 5–20 min: Linear Gradient 5% → 25% B.

    • 20–30 min: Isocratic 25% B.

    • Note: The Dipropiolate typically elutes around 15-20% EtOAc. The Mono-ester elutes later (>40% EtOAc).

  • Detection: UV at 210 nm (ester carbonyl) or KMnO4 stain (alkyne stains yellow/brown).

Method B: Aqueous Workup (Pre-Purification)

Essential for removing unreacted Propiolic Acid.

  • Dilution: Dilute reaction mix with Diethyl Ether (Et2O) or EtOAc.

  • Acid Wash: Wash 1x with 5% Citric Acid (removes amine catalysts).

  • Base Wash (Critical): Wash 2x with Saturated NaHCO3 .

    • Warning: Gas evolution (CO2) will be vigorous. Vent separatory funnel frequently.

    • Check: Aqueous layer pH should be ~8. This converts unreacted Propiolic Acid to its water-soluble salt.

  • Drying: Dry organic layer over MgSO4 (neutral) rather than Na2SO4, as MgSO4 is faster and minimizes hydrolysis time.

Degradation Pathways Visualization

Understanding how the molecule breaks down helps in preventing yield loss.

Degradation cluster_0 Pathway A: Hydrolysis (pH > 9) cluster_1 Pathway B: Michael Addition cluster_2 Pathway C: Polymerization Product Propane-1,3-diyl dipropiolate Mono Mono-ester + Propiolic Acid Product->Mono + OH- / H2O Adduct Enamino-ester (Irreversible) Product->Adduct + R-NH2 / R-SH Poly Poly(propiolate) (Insoluble Gel) Product->Poly + Heat / Metal / Radical

Figure 2: Primary degradation pathways. Pathway B is a common silent failure when nucleophilic buffers (Tris, Glycine) are used.

References & Authority[3][4][5][6]

  • General Esterification & Purification:

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

    • Application: Foundational method for DCC/DMAP coupling used to synthesize propiolates.

  • Flash Chromatography Methodologies:

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

    • Application: The standard protocol adapted for the "Flash Chromatography" section.

  • Stability of Propiolate Esters:

    • Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction. Journal of the American Chemical Society, 127(1), 210–216.

    • Application: Contextualizes the reactivity of the alkyne and sensitivity to copper (relevant to "Yellowing" troubleshooting).

  • Handling of Acrylates/Propiolates (Safety):

    • Sigma-Aldrich Technical Bulletin. "Handling and Storage of Inhibited Monomers."

    • Application: Source for BHT/MEHQ stabilization recommendations.

Disclaimer: This guide is for research purposes only. Propane-1,3-diyl dipropiolate is a reactive chemical; consult your institution's SDS and Chemical Hygiene Plan before handling.

Sources

Optimization

Technical Support Center: Propane-1,3-diyl Dipropiolate Reactivity Guide

Introduction: Understanding Your Reagent Propane-1,3-diyl dipropiolate (PDP) is a bifunctional crosslinker featuring two terminal alkyne groups activated by adjacent ester carbonyls. This electron-deficient structure mak...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Reagent

Propane-1,3-diyl dipropiolate (PDP) is a bifunctional crosslinker featuring two terminal alkyne groups activated by adjacent ester carbonyls. This electron-deficient structure makes it a "spring-loaded" electrophile, theoretically highly reactive in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and nucleophilic conjugate additions (e.g., Thiol-yne).

If you are experiencing low reactivity, it is rarely due to the intrinsic electronics of the molecule. It is almost invariably caused by one of three extrinsic factors:

  • Hydrolytic Degradation: The ester linkage is susceptible to cleavage, generating unreactive propiolic acid.

  • Catalyst Deactivation: Oxidation of Cu(I) during CuAAC.

  • Competitive Inhibition: Side reactions with solvent or impurities (e.g., thiols sequestering copper).

This guide provides a modular troubleshooting approach to isolate and resolve these specific failure modes.

Module 1: The Integrity Check (Pre-Reaction Validation)

Before optimizing reaction conditions, you must validate the integrity of the PDP reagent. Propiolate esters are moisture-sensitive. Hydrolysis generates propiolic acid, which lowers the pH and can poison base-catalyzed reactions.

Diagnostic Protocol: H NMR Validation

Run a standard


H NMR in 

.
Signal RegionExpected Signal (Intact PDP)Failure Signal (Hydrolysis)

2.9 - 3.0 ppm
Singlet (Terminal Alkyne

)
Shifted Singlet (Free Propiolic Acid)

4.3 - 4.4 ppm
Triplet (Linker

)
Shifted Triplet (Free Propane-1,3-diol)

~11.0 ppm
Absent Broad Singlet (Carboxylic Acid -OH)

Corrective Action:

  • If acid signals are present >5%, purify via flash chromatography (Hexane/EtOAc) or purchase fresh stock.

  • Storage: Store PDP at -20°C under Argon/Nitrogen. Desiccate before opening.

Module 2: Troubleshooting CuAAC (Click Chemistry)

The most common application for PDP is "clicking" into azide-functionalized networks. Because propiolates are electron-deficient, they are excellent substrates for CuAAC. Low reactivity here indicates catalytic cycle failure , not substrate inertness.

The Mechanism of Failure: Cu(I) Oxidation

The active catalyst is Cu(I).[1] In the presence of trace oxygen, Cu(I) rapidly oxidizes to inactive Cu(II). Propiolate esters cannot react with azides without the Cu(I) acetylide intermediate.

Troubleshooting Workflow
Step 1: Optimize the Catalyst/Ligand System

Do not rely on "ligand-free" conditions (e.g., simple CuSO


 + Ascorbate) for complex or dilute reactions. You must use a stabilizing ligand.
ComponentRecommendationMechanism of Action
Ligand THPTA (Water-soluble) or TBTA (Organic)Protects Cu(I) from oxidation and disproportionation.
Ratio Cu : Ligand = 1 : 5 Excess ligand prevents "dead" copper aggregates.
Reductant Sodium Ascorbate (Fresh)Continually regenerates Cu(I) from oxidized Cu(II).
Step 2: The "Oxygen Check"

If the reaction solution turns green or blue , your catalyst has oxidized to Cu(II) and the reaction has stopped.

  • Fix: Degas all solvents (freeze-pump-thaw or vigorous sparging with Ar for 20 mins). Add an additional 0.5 eq of Sodium Ascorbate to revive the reaction.

Visualizing the Failure Pathway

CuAAC_Failure Start Reaction Stalled CheckColor Check Solution Color Start->CheckColor BlueGreen Blue/Green Solution (Cu(II) Present) CheckColor->BlueGreen Yes Colorless Colorless/Yellow (Cu(I) Intact) CheckColor->Colorless No Oxidation Cause: O2 Oxidation BlueGreen->Oxidation Ligand Cause: Insufficient Ligand Colorless->Ligand Chelation Cause: Substrate Chelation (e.g., His-tags) Colorless->Chelation Fix1 Action: Degas + Add Ascorbate Oxidation->Fix1 Fix2 Action: Increase Ligand:Cu Ratio to 5:1 Ligand->Fix2 Fix3 Action: Add Ni(II) to block chelators Chelation->Fix3

Figure 1: Decision tree for diagnosing CuAAC stagnation. Blue/Green coloration is the primary indicator of oxygen contamination.

Module 3: Troubleshooting Thiol-yne / Michael Addition

When using PDP for crosslinking via thiol-yne chemistry, "low reactivity" is often a competition between the desired nucleophilic attack and hydrolysis.

Critical Parameter: pH Control

Propiolate esters react with thiols via a nucleophilic conjugate addition. This requires the thiol to be partially deprotonated to the thiolate anion (


).
  • pH < 7: Reaction is too slow (Thiol is protonated).

  • pH > 9: Ester hydrolysis competes with thiol addition.

  • Optimal pH: 7.5 - 8.5 (Buffered).

Protocol Adjustment for Slow Kinetics

If the gelation or coupling is too slow:

  • Catalyst Upgrade: Switch from a weak base (TEA) to a nucleophilic catalyst. DMAP (Dimethylaminopyridine) or Phosphines (e.g., TCEP, though TCEP can be consumed) are superior.

  • Solvent Switch: Nucleophilicity is solvent-dependent.

    • Poor: Methanol/Ethanol (Solvent shells reduce thiolate nucleophilicity).

    • Excellent: DMSO, DMF, Acetonitrile (Aprotic solvents leave the thiolate "naked" and reactive).

Competing Pathways Diagram

ThiolYne_Competition cluster_Main Desired Pathway PDP PDP (Propiolate Ester) Product Thio-acrylate Product PDP->Product Fast (k1) Hydrolysis Hydrolysis (Loss of reactive group) PDP->Hydrolysis Slow (k2) Accelerated by High pH Thiol Thiol (R-SH) Thiolate Thiolate (RS-) Thiol->Thiolate Base Base Base Catalyst Thiolate->Product Disulfide Disulfide Formation (Loss of Nucleophile) Thiolate->Disulfide O2 Oxidation

Figure 2: Kinetic competition in Thiol-yne reactions. Success depends on maximizing k1 (addition) while minimizing k2 (hydrolysis) and disulfide formation.

Frequently Asked Questions (FAQ)

Q: Can I use TCEP to reduce disulfides during the reaction? A: Caution is advised. While TCEP reduces disulfides, phosphines can also react with propiolates via Michael addition (phosphino-yne reaction), consuming your PDP linker. Use DTT if compatible, or ensure TCEP is removed before adding PDP.

Q: My CuAAC reaction works for small molecules but fails with proteins. Why? A: Proteins often contain surface Histidines or Cysteines that bind Copper.

  • Fix: Increase Copper concentration to 500 µM.

  • Fix: Use a "sacrificial" metal like Zinc or Nickel to saturate the protein's binding sites before adding the Cu-Ligand complex.

Q: The PDP linker is not dissolving in my aqueous buffer. A: PDP is hydrophobic.

  • Protocol: Dissolve PDP in a minimal amount of DMSO or DMF (10-20% of final volume) before adding to the aqueous buffer. This ensures a homogeneous micro-emulsion or solution.

References

  • CuAAC Mechanism & Ligands

    • Worrell, B. T., et al. (2013). "Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions." Science.
  • Thiol-yne Chemistry & Propiolates

    • Lowe, A. B. (2010). "Thiol-yne 'click' chemistry: A powerful and versatile methodology for materials synthesis." Polymer.[2][3]

  • Ester Hydrolysis Kinetics

    • Larson, G. L., & Weber, J. C. (1994). "Reaction of esters with water: Hydrolysis." Organic Reactions.[3][4][5]

  • Propiolate Reactivity Profiles

    • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry."[3] Angewandte Chemie International Edition.

Sources

Troubleshooting

Technical Support Guide: Preventing Polymerization of Propane-1,3-diyl Dipropiolate

[1][2] Executive Summary & Compound Profile Propane-1,3-diyl dipropiolate (PDP) is a bifunctional crosslinker featuring two terminal alkyne groups conjugated with ester carbonyls.[1][2] This structure makes it a potent M...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Profile

Propane-1,3-diyl dipropiolate (PDP) is a bifunctional crosslinker featuring two terminal alkyne groups conjugated with ester carbonyls.[1][2] This structure makes it a potent Michael acceptor and a "Click Chemistry" reagent (CuAAC or Thiol-yne).[1][2]

However, this high reactivity creates significant storage challenges.[1] The electron-deficient alkyne moieties are susceptible to:

  • Radical Polymerization: Leading to insoluble gel formation.[1][2]

  • Base-Catalyzed Oligomerization: Triggered by trace impurities.[1][2]

  • Hydrolysis: Breaking the ester linkage to release propiolic acid.[1]

This guide provides a self-validating system to maintain PDP purity (>95%) over extended storage periods.

Troubleshooting & FAQs

Q1: My sample has turned into a viscous yellow gel. Can I recover it?

Diagnosis: The sample has undergone bulk polymerization or extensive oligomerization. Mechanism: Terminal alkynes, when conjugated with carbonyls, can polymerize via a radical mechanism initiated by heat, light, or peroxides.[1] As a bifunctional molecule, PDP forms a crosslinked network (gel) at very low conversion rates (<5%). Action: Discard the sample. Crosslinked networks are insoluble and cannot be reversed. Prevention: Store at -20°C, exclude light, and ensure a radical inhibitor (e.g., MEHQ) is present.[1]

Q2: I observe a white precipitate at the bottom of the vial.

Diagnosis: Likely hydrolysis products (Propiolic acid or oligomers).[2] Mechanism: Moisture ingress hydrolyzes the ester bond:



Propiolic acid is corrosive and can catalyze further degradation.
Action:  Filter the solution through a 0.2 

m PTFE filter. Check purity via

NMR. If acid content is >5%, repurify or discard.[1]
Q3: Should I store PDP under Nitrogen or Argon?

Answer: Argon is preferred. Reasoning: Argon is heavier than air and provides a better "blanket" to exclude moisture and oxygen. While oxygen can actually enhance the activity of some inhibitors (like MEHQ), for long-term storage of alkynes, the risk of oxidative degradation and moisture introduction outweighs this. Protocol: Backfill with Argon, seal with Parafilm, and store in a desiccator.[1]

Q4: Which inhibitor is best, and how do I remove it?

Recommendation: MEHQ (Monomethyl ether of hydroquinone) at 100–200 ppm. Why: MEHQ is effective at arresting radical propagation in acrylates and propiolates.[1] Removal: Pass the dissolved reagent (e.g., in DCM or Ethyl Acetate) through a small plug of inhibitor-remover silica or basic alumina immediately before use.

Storage & Handling Protocols

Protocol A: Long-Term Storage (Self-Validating System)[1][2]

This workflow ensures three layers of protection: Thermal, Photochemical, and Chemical.[1]

ParameterSpecificationMechanistic Rationale
Temperature -20°C (

5°C)
Slows Arrhenius kinetics of spontaneous polymerization.[1][2]
Atmosphere Dry Argon Prevents hydrolysis and oxidative crosslinking.[1][2]
Container Amber Glass Blocks UV/Blue light which can generate radical species.[1][2]
Stabilizer MEHQ (200 ppm) Scavenges free radicals before chain propagation occurs.[1][2]
Solvent None (Neat) Storing in solution increases the "cage effect" risk and solvent evaporation.[1][2]
Step-by-Step Procedure:
  • Aliquot: Divide bulk PDP into single-use aliquots (e.g., 50 mg) to avoid freeze-thaw cycles.

  • Seal: Use a crimp-top vial with a PTFE-lined septum.

  • Blanket: Insert a needle connected to an Argon line; purge headspace for 30 seconds.[1][2]

  • Protect: Wrap individual vials in aluminum foil if amber glass is unavailable.

  • Freeze: Place in a -20°C freezer dedicated to chemical storage (spark-proof).

Protocol B: Purity Verification (NMR)

Before critical experiments, validate the integrity of the terminal alkyne.

  • Solvent:

    
    .
    
  • Key Signals:

    • 
       2.9-3.0 ppm (s, 2H):  Terminal alkyne proton (
      
      
      
      ).[1][2]
    • 
       4.3 ppm (t, 4H): 
      
      
      
      protons.[1][2]
    • 
       2.1 ppm (m, 2H):  Central 
      
      
      
      protons.
  • Pass Criteria: Integration ratio of Alkyne : Ester-

    
     must be 1:2 . A decrease in the alkyne signal indicates polymerization.
    

Mechanism Visualization

Figure 1: Degradation Pathways of Propiolate Esters

This diagram illustrates the two primary failure modes: Radical Polymerization (Gelation) and Hydrolysis.

G PDP Propane-1,3-diyl dipropiolate (Monomer) Radical Radical Species (R•) PDP->Radical Heat / UV Light Hydrolysis Hydrolysis Products (Propiolic Acid + Diol) PDP->Hydrolysis Acid/Base Catalysis Polymer Crosslinked Network (Irreversible Gel) Radical->Polymer Chain Propagation (Fast) Inhibitor Inhibitor (MEHQ) Scavenges Radicals Radical->Inhibitor Intercepted Moisture H₂O (Moisture) Moisture->Hydrolysis Nucleophilic Attack Inhibitor->PDP Preserves Monomer

Caption: Figure 1.[1][2] Competing degradation pathways.[1][2] Radical scavengers (green path) prevent gelation, while moisture exclusion prevents hydrolysis.

Figure 2: Storage Decision Workflow

Storage Start Received PDP Shipment Check Check Inhibitor Status (See CoA) Start->Check HasInhibitor Contains MEHQ/BHT? Check->HasInhibitor Yes NoInhibitor No Inhibitor Check->NoInhibitor No Usage Intended Usage Timeframe HasInhibitor->Usage AddInhibitor Add 200 ppm MEHQ (Dissolve in min. DCM, add, evap) NoInhibitor->AddInhibitor If storage needed NoInhibitor->Usage If usage < 24h AddInhibitor->Usage ShortTerm < 1 Week Usage->ShortTerm LongTerm > 1 Month Usage->LongTerm Store4C Store at 4°C Dark, Desiccator ShortTerm->Store4C Store20C Store at -20°C Argon, Amber Vial LongTerm->Store20C Purify Pass through Silica Plug (Remove Inhibitor) Store4C->Purify Store20C->Purify Experiment Ready for Experiment Purify->Experiment

Caption: Figure 2. Decision tree for storage and preparation. Inhibitor addition is mandatory for long-term storage of this reactive crosslinker.

References

  • Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. [Link][2]

    • Context: Establishes the high reactivity of thiol-yne and acrylate/propiolate systems, necessitating stabiliz
  • Context: Provides standard protocols for MEHQ usage and removal in reactive esters.
  • Lowe, A. B. (2014).[1] Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification. Polymer. [Link][2]

    • Context: Details the mechanism of alkyne crosslinking and the stability of dipropiol
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10442, 1,3-Propanediol (Precursor). [Link][1][2]

    • Context: Chemical properties of the backbone and hydrolysis risks.

Sources

Optimization

Technical Support Center: Efficient Propane-1,3-diyl dipropiolate Reactions

Welcome to the technical support center for Propane-1,3-diyl dipropiolate reactions. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting strate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Propane-1,3-diyl dipropiolate reactions. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting strategies, and robust protocols for the efficient use of this versatile bifunctional alkyne.

Propane-1,3-diyl dipropiolate serves as a critical C3-symmetric cross-linking agent and molecular scaffold. Its two terminal alkyne functionalities make it an ideal substrate for a variety of powerful coupling reactions. However, achieving high efficiency and purity requires careful selection of catalysts and precise control over reaction conditions. This guide addresses the most common challenges encountered in the laboratory, focusing on the two primary applications of this reagent: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Palladium/Copper-Catalyzed Sonogashira Coupling.

Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is prized for its high yield, stereospecificity, and broad functional group tolerance.[1] With a bifunctional alkyne like Propane-1,3-diyl dipropiolate, it enables the creation of complex architectures and polymers.

Frequently Asked Questions (FAQs) - CuAAC

Q1: What is the best way to introduce the active Cu(I) catalyst?

A1: The most common and often most effective method is the in situ reduction of a Copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2] This approach is advantageous because it continuously generates the active Cu(I) species, compensating for any catalyst that is oxidized to the inactive Cu(II) state by residual oxygen.[2] Direct addition of Cu(I) salts (e.g., CuI or CuBr) is also possible but requires stricter exclusion of oxygen to prevent premature oxidation.

Q2: How do I choose the right ligand for my CuAAC reaction?

A2: Ligands are crucial for stabilizing the Cu(I) catalyst against oxidation and disproportionation, and for accelerating the reaction.[3] For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are excellent choices. In organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a widely used and effective option.[4] The choice depends on your specific solvent system and the complexity of your substrates.

Q3: My reaction is not proceeding to completion. What should I check first?

A3: Incomplete conversion is typically due to catalyst deactivation or suboptimal conditions.

  • Check for Oxygen: The Cu(I) catalyst is sensitive to oxygen.[2] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).

  • Verify Reducing Agent: If using an in situ method, ensure you have a slight excess of the reducing agent (e.g., sodium ascorbate) to maintain the copper in its +1 oxidation state.[1]

  • Solvent Choice: Highly coordinating solvents like acetonitrile should be avoided as they can bind strongly to the copper catalyst and inhibit its activity.[2] Mixtures of water with tBuOH, DMSO, or DMF are generally effective.

Troubleshooting Guide: CuAAC Reactions
IssueProbable CauseRecommended Solution
Low Yield / Stalled Reaction 1. Catalyst Oxidation: Presence of O₂ has oxidized Cu(I) to inactive Cu(II).[5] 2. Catalyst Poisoning: Substrates or impurities (e.g., thiols) are coordinating to the copper.[6] 3. Insufficient Catalyst: Low catalyst loading for a challenging substrate.1. Degas all solvents and reagents thoroughly (e.g., via sparging with argon or freeze-pump-thaw cycles). Add a fresh portion of sodium ascorbate. 2. Purify starting materials. If poisoning is suspected, increase catalyst and ligand loading. 3. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Formation of Side Products 1. Alkyne Homocoupling (Glaser Coupling): Oxidative coupling of the dipropiolate forms a 1,3-diyne byproduct.[7] 2. Substrate Decomposition: Reaction conditions are too harsh (e.g., high temperature, wrong pH).1. This is a direct result of Cu(I) oxidation and the presence of oxygen. Ensure rigorous inert atmosphere and an adequate amount of reducing agent.[1] 2. Run the reaction at room temperature if possible. Buffer the reaction mixture if your substrates are pH-sensitive.
Difficulty in Product Purification 1. Residual Copper Catalyst: Copper salts are contaminating the final product.1. After reaction completion, wash the organic solution with an aqueous solution of a chelating agent like EDTA or aqueous ammonia.[8] Passing the crude product through a short plug of silica or alumina can also be effective.[9]
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a common CuAAC reaction failure.

CuAAC_Troubleshooting Start Reaction Stalled or Low Yield Check_Inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Blanket) Start->Check_Inert Check_Reagents Check Reagent Purity & Stoichiometry (Esp. Reducing Agent) Check_Inert->Check_Reagents Atmosphere OK Result_Fail Problem Persists Check_Inert->Result_Fail O2 Leak Found (Fix & Restart) Check_Catalyst Assess Catalyst System (Ligand Choice, Loading) Check_Reagents->Check_Catalyst Reagents OK Check_Reagents->Result_Fail Impurity or Stoichiometry Error (Purify/Adjust & Restart) Result_OK Reaction Proceeds Check_Catalyst->Result_OK System Optimized Check_Catalyst->Result_Fail Suboptimal System (Screen Ligands/ Increase Loading)

Caption: Troubleshooting workflow for an inefficient CuAAC reaction.

Section 2: Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds, reacting terminal alkynes with aryl or vinyl halides.[10] It typically requires a dual catalyst system: a palladium complex and a copper(I) co-catalyst.[11]

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: What is the most common cause of side-product formation in Sonogashira couplings?

A1: The most prevalent side reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling, to form a 1,3-diyne byproduct.[10][12] This is promoted by the presence of oxygen and is catalyzed by the copper(I) species.[10] Rigorous exclusion of oxygen by working under an inert atmosphere is the most critical factor in preventing this.[10]

Q2: My palladium catalyst is turning black and the reaction has stopped. What happened?

A2: The formation of palladium black (Pd(0) metal) indicates catalyst decomposition. This can be caused by several factors, including high temperatures, the use of a base that is too strong, or the absence of appropriate stabilizing ligands (like phosphines) for the palladium center. Ensure your reaction temperature is appropriate for your specific catalyst system and that the chosen phosphine ligand is suitable for the substrates.

Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?

A3: Yes, copper-free Sonogashira protocols have been developed and are particularly useful when substrates are sensitive to copper or to avoid the problematic Glaser homocoupling side reaction.[13][14] These methods often require more specialized palladium catalysts or different reaction conditions to achieve high efficiency but can lead to cleaner reactions and simpler purifications.[13]

Troubleshooting Guide: Sonogashira Reactions
IssueProbable CauseRecommended Solution
Significant Glaser Homocoupling 1. Oxygen in the System: The reaction was not performed under strictly anaerobic conditions.[10] 2. High Copper Loading: Excessive Cu(I) co-catalyst can favor the homocoupling pathway.1. Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[10] 2. Reduce the loading of the copper co-catalyst (e.g., CuI) to the minimum effective level (typically 1-5 mol%). Alternatively, switch to a copper-free protocol.[13]
Low or No Product Formation 1. Inactive Palladium Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Poor Halide Reactivity: The reactivity order is I > Br > Cl. Aryl chlorides are particularly challenging.[14] 3. Inappropriate Base: The base is not strong enough to deprotonate the alkyne or is sterically hindered.1. Use a reliable palladium precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ensure phosphine ligands are present if needed. 2. For less reactive halides (Br, Cl), a more active catalyst system (e.g., using bulky electron-rich phosphine ligands) and higher temperatures may be required.[11] 3. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is standard. Ensure it is dry and added in sufficient excess.
Incomplete Double Coupling 1. Statistical Distribution: The second coupling is slower than the first, leading to a mixture of mono- and di-substituted products. 2. Deactivation after First Coupling: The mono-coupled product may be less soluble or electronically deactivated.1. Use a slight excess of the aryl/vinyl halide (e.g., 2.2 equivalents) to drive the reaction to completion. Increase reaction time or temperature after the first coupling is complete (monitored by TLC/LCMS). 2. Choose a solvent system where all intermediates remain soluble.
Visualizing the Sonogashira Catalytic Cycle

This diagram illustrates the key steps in the dual catalytic cycle and highlights where the undesirable Glaser coupling side reaction originates.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_SideReaction Side Reaction Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-X PdII R-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation (from Copper Cycle) PdII->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Reforms Catalyst Product Product R-C≡C-R' RedElim->Product CuX Cu(I)X CuAcetylide Cu-C≡C-R' CuX->CuAcetylide Alkyne H-C≡C-R' Alkyne->CuAcetylide Base Base Base->CuAcetylide -HB+X- CuAcetylide->Transmetal Transfers Acetylide Glaser Glaser Homocoupling (R'-C≡C-C≡C-R') CuAcetylide->Glaser O2 O₂ O2->Glaser Undesirable Oxidation

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Section 3: Experimental Protocols

Protocol 1: General Procedure for CuAAC Double Cycloaddition
  • Reagent Preparation: In a round-bottom flask, dissolve the diazide substrate (1.0 eq) and Propane-1,3-diyl dipropiolate (0.5 eq) in a 1:1 mixture of t-butanol and water (to achieve a ~0.1 M concentration).

  • Inert Atmosphere: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: To the solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq, 1 M solution) followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq, 1 M solution).

  • Reaction: Stir the reaction mixture vigorously at room temperature under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Workup: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid/oil by column chromatography or recrystallization.

Protocol 2: General Procedure for Sonogashira Double Coupling
  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (2.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add degassed anhydrous triethylamine (or other amine base, ~5-10 eq) and a suitable degassed solvent (e.g., THF or DMF).

  • Substrate Addition: Add Propane-1,3-diyl dipropiolate (1.0 eq) via syringe.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir under argon. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate in vacuo. Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst? [Online discussion]. [Link]

  • Li, P., & Wang, L. (2013). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Catalysis Science & Technology, 3(6), 1564-1574. [Link]

  • Al-Zoubi, R. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6696-6719. [Link]

Sources

Troubleshooting

Impact of solvent choice on Propane-1,3-diyl dipropiolate reactivity

Technical Support Guide: Solvent Optimization for Propane-1,3-diyl Dipropiolate Reactivity Executive Summary & Molecule Profile Propane-1,3-diyl dipropiolate (C3EA) is a bifunctional electron-deficient alkyne ester. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solvent Optimization for Propane-1,3-diyl Dipropiolate Reactivity

Executive Summary & Molecule Profile

Propane-1,3-diyl dipropiolate (C3EA) is a bifunctional electron-deficient alkyne ester. Unlike simple terminal alkynes, the propiolate ester moiety is "doubly activated," making it highly susceptible to nucleophilic attack (Michael addition) and cycloadditions.

  • Core Reactivity: Thiol-yne radical/anionic addition, Amine-yne addition, CuAAC (Click), and Glaser coupling.

  • Critical Parameter: Solvent choice is not merely about solubility; it dictates reaction kinetics , stereoselectivity (E/Z ratio) , and side-reaction suppression .

Solubility & Stability Protocols

Q1: What is the optimal solvent for storing stock solutions of Propane-1,3-diyl dipropiolate? A: Store stock solutions in anhydrous, non-nucleophilic aprotic solvents.

  • Recommended: Dichloromethane (DCM) or Chloroform (

    
    ). These dissolve C3EA readily and prevent hydrolysis.
    
  • Avoid: Alcohols (MeOH, EtOH) or wet DMSO for long-term storage. Protic solvents can slowly transesterify or hydrolyze the ester linkage over time, especially if trace acid/base is present.

  • Protocol: Prepare 1.0 M stocks in anhydrous DCM, store at -20°C under argon.

Q2: Can I use aqueous buffers for bioconjugation reactions? A: Yes, but with strict time constraints. Propane-1,3-diyl dipropiolate is susceptible to hydrolysis in aqueous media (ester cleavage). However, "Click" reactions (like CuAAC or Thiol-yne) often proceed faster than hydrolysis.

  • Guideline: Use aqueous buffers (PBS, pH 7.4) only if the reaction completes within <4 hours.

  • Troubleshooting: If you observe free 1,3-propanediol or propiolic acid by-products (via LC-MS), switch to a 1:1 mixture of DMSO:Water or tBuOH:Water to reduce the effective concentration of water while maintaining solubility.

Thiol-Yne & Michael Addition: Kinetic & Stereochemical Control

Q3: How does solvent polarity influence the rate of Thiol-Yne Michael addition? A: High-polarity solvents significantly accelerate the reaction. Unlike


 reactions where protic solvents can dampen nucleophilicity, Michael addition to propiolates involves a charge-separated enolate intermediate. Polar solvents (and specifically protic ones like water/alcohols) stabilize this transition state via hydrogen bonding to the carbonyl oxygen, effectively lowering the activation energy.

Solvent Impact on Reaction Rate (Relative)

Solvent ClassExamplesRelative RateMechanistic Insight
Non-Polar Hexane, TolueneSlowPoor stabilization of zwitterionic intermediate.
Polar Aprotic THF, DCM, AcetoneModerateGood solubility, moderate transition state stabilization.
Polar Aprotic (High

)
DMF, DMSOFastStrong dipole stabilizes charge separation.
Polar Protic MeOH, WaterFastest H-bonding activates the carbonyl electrophile.

Q4: I am synthesizing polymers (poly(thioether esters)). How do I control the E/Z stereochemistry? A: Solvent choice is the primary lever for stereocontrol in C3EA polymerizations. Research indicates that the solvent environment dictates the lifetime and rotation of the intermediate vinyl anion.

  • To maximize Z-isomer content (~80%): Use DMF or DMSO . The high polarity stabilizes the specific conformer that leads to the Z-alkene (cis-like).

  • To maximize E-isomer content (or mixed): Use Chloroform (

    
    ) . Lower polarity favors the thermodynamic equilibration or different intermediate pathways, often yielding lower Z-content (~30-40%).
    

Q5: My polymerization is gelling too quickly. How do I manage this? A: This is likely due to the "double addition" capability of the alkyne (reacting with two thiols) creating crosslinks.

  • Immediate Fix: Dilute the reaction. High concentrations (>1 M) favor intermolecular crosslinking.

  • Solvent Fix: Switch to a solvent that is a "poorer" solvent for the polymer chain (e.g., Toluene/DCM mix). If the growing chain collapses slightly, crosslinking rates decrease compared to chain extension.

CuAAC (Copper-Catalyzed Click) Troubleshooting

Q6: I see homocoupling byproducts (Glaser coupling) instead of my triazole. Why? A: This occurs in the presence of Copper, Oxygen, and basic solvents.

  • The Culprit: Solvents like Pyridine or aerated DMF promote oxidative homocoupling of the terminal alkynes (

    
    ).
    
  • The Solution:

    • Degas your solvent thoroughly (freeze-pump-thaw or sparging with

      
      ).
      
    • Solvent System: Use tBuOH/Water (1:1) . This system suppresses Glaser coupling relative to pure organic solvents and solubilizes the Cu(I) catalyst effectively.

Visual Troubleshooting & Mechanism Guides

Figure 1: Solvent-Assisted Activation Mechanism

This diagram illustrates why protic/polar solvents accelerate nucleophilic attack on Propane-1,3-diyl dipropiolate.

SolventActivation Substrate Propane-1,3-diyl dipropiolate Complex Activated Complex (Electrophilicity ↑) Substrate->Complex Solvent H-bonds to Carbonyl O Solvent Polar/Protic Solvent (H-Bond Donor) Solvent->Complex Intermediate Stabilized Enolate Intermediate Complex->Intermediate Transition State Stabilization Nucleophile Nucleophile (Thiol/Amine) Nucleophile->Complex Attack at Beta-Carbon Product Michael Adduct Intermediate->Product Protonation

Caption: Polar protic solvents coordinate to the carbonyl oxygen, increasing the electrophilicity of the beta-carbon and stabilizing the transition state.

Figure 2: Troubleshooting Workflow for Low Yields

Troubleshooting Start Issue: Low Yield / Side Products CheckByproduct Analyze Byproducts (LC-MS/NMR) Start->CheckByproduct Hydrolysis Free Propanediol/Acid Found? CheckByproduct->Hydrolysis Glaser Dimer (C-C coupling) Found? Hydrolysis->Glaser No ActionHydrolysis Solvent too wet/protic. Switch to dry DMSO or DCM. Hydrolysis->ActionHydrolysis Yes NoReaction Starting Material Recovered? Glaser->NoReaction No ActionGlaser Oxygen present. Degas solvent. Avoid Pyridine. Glaser->ActionGlaser Yes ActionRate Solvent too non-polar. Switch to DMF or MeOH to accelerate rate. NoReaction->ActionRate Yes

Caption: Diagnostic logic for resolving common reactivity issues with dipropiolates.

References

  • Chan, J. W., et al. (2016). Stereocontrolled Thiol–Yne Polymerization: Synthesis of Stereoregular Linear Poly(thioether ester)s. American Chemical Society.

    • Cited for: Solvent effects (DMF vs CHCl3) on E/Z stereochemistry.
  • Randive, S. R., et al. Solvent effects on the uncatalyzed Michael addition of thiols to propiolates. National Institutes of Health (PMC).

    • Cited for: Acceleration of reaction rates in water and polar solvents.[1]

  • Hirst, G. C. (2001). Methyl Propiolate Reactivity and Properties.[2] Wiley Online Library / Wikipedia Summary.

    • Cited for: General electrophilicity and handling of propiol
  • Lowe, A. B. (2014). Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification. Polymer Chemistry.

    • Cited for: General mechanisms of thiol-yne addition and solvent compatibility.[1]

Sources

Optimization

Characterization challenges of Propane-1,3-diyl dipropiolate derivatives

Technical Support Center: Propane-1,3-diyl Dipropiolate Derivatives Document ID: TSC-PDD-2024-05 | Revision: 2.1 Introduction: The Molecule & The Mission Propane-1,3-diyl dipropiolate is a bifunctional alkyne linker wide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propane-1,3-diyl Dipropiolate Derivatives Document ID: TSC-PDD-2024-05 | Revision: 2.1

Introduction: The Molecule & The Mission

Propane-1,3-diyl dipropiolate is a bifunctional alkyne linker widely used in bioconjugation, polymer cross-linking, and "Click" chemistry (CuAAC). Its utility stems from its two terminal alkyne groups, which are highly reactive toward azides.[1] However, this reactivity is a double-edged sword: the electron-deficient nature of the propiolate ester makes it a potent Michael acceptor, leading to stability challenges often mistaken for synthesis failures.

This guide addresses the three most critical failure modes reported by our user base: Spectral Anomalies , Spontaneous Degradation , and Click Reaction Stalling .

Module 1: Structural Validation (NMR & IR)

The Issue: Users frequently report the "vanishing alkyne" phenomenon where the terminal alkyne proton is absent or broadened in


H NMR, leading to false negatives regarding purity.
The "Vanishing Alkyne" Protocol

The terminal alkyne proton (


C-H) in propiolates is acidic and magnetically anisotropic.[1] If your NMR spectrum lacks the characteristic signal at 

2.8–3.0 ppm
, follow this diagnostic logic:

Diagnostic Workflow (DOT Visualization):

NMR_Troubleshooting Start Issue: Alkyne Proton Signal Missing/Broad Solvent Check Solvent Start->Solvent MeOD Is Solvent MeOD/D2O? Solvent->MeOD Exchange Cause: Deuterium Exchange (Base-catalyzed) MeOD->Exchange Yes (Fast) CDCl3 Is Solvent CDCl3/DMSO? MeOD->CDCl3 No Relaxation Check Delay Time (d1) CDCl3->Relaxation Signal Weak? Paramagnetic Check for Cu Residues CDCl3->Paramagnetic Signal Broad? Solution: Increase d1 to >5s Solution: Increase d1 to >5s Relaxation->Solution: Increase d1 to >5s T1 is long Solution: Wash w/ EDTA or Chelex Solution: Wash w/ EDTA or Chelex Paramagnetic->Solution: Wash w/ EDTA or Chelex Cu(II) broadening

Figure 1: Decision tree for troubleshooting missing or distorted alkyne signals in


H NMR.
Reference Spectral Data

Use this table to validate your product. Note that the


-ester protons are deshielded by the alkyne cone of anisotropy.[1]
NucleusAssignmentShift (

ppm)
MultiplicityNotes

H

C-H
2.85 – 3.05Singlet (or fine Triplet)Acidic; shifts with concentration.

H
-O-CH

-
4.25 – 4.35Triplet (

Hz)
Deshielded by ester oxygen.

H
-CH

-CH

-CH

-
2.05 – 2.15QuintetCentral methylene backbone.

C

C -H
~74.0-Terminal carbon.[1]

C
-C

C-
~75.5-Internal alkyne carbon.[1]
IR

C-H Stretch
3200 – 3300 cm

Sharp, StrongDiagnostic; confirms terminal alkyne.
IR C=O Stretch1710 – 1730 cm

StrongEster carbonyl.[1]

Technical Insight: If the


C-H signal is a triplet (

Hz), this is not an impurity. It is long-range coupling through the ester group, often visible in high-field instruments (600 MHz+).

Module 2: Stability & Storage (The Michael Acceptor Risk)

The Issue: Samples stored in "standard" conditions degrade into insoluble gels or complex mixtures.[1]

Root Cause: Propiolate esters are Michael Acceptors .[1][2] Unlike simple alkynes, the conjugation with the carbonyl group makes the


-carbon highly electrophilic.
  • Risk 1: Reaction with nucleophiles (amines, thiols, and even water/alcohols in basic conditions).[1]

  • Risk 2: Spontaneous polymerization.[1]

Storage Protocol
  • Eliminate Nucleophiles: Never store in methanol or ethanol for extended periods, especially if trace base is present.[1]

  • Acid Stabilization: For long-term storage, ensure the sample is strictly neutral or slightly acidic.[1] Trace acid (e.g., 0.1% acetic acid) can stabilize the ester against hydrolysis and nucleophilic attack.

  • Temperature: Store at -20°C.

Degradation Pathway Visualization:

Degradation_Pathways cluster_prevention Prevention Strategy Dipropiolate Dipropiolate Ester Michael Michael Adduct (Vinyl species) Dipropiolate->Michael + Nu (Fast) Hydrolysis Hydrolysis Products (Propiolic Acid + Diol) Dipropiolate->Hydrolysis + H2O/H+ (Slow) Nu Nucleophile (R-NH2, ROH) Dry Keep Anhydrous Acid Avoid Bases

Figure 2: Primary degradation pathways. Note that Michael addition destroys the alkyne functionality, rendering the molecule useless for Click chemistry.

Module 3: Functional Validation (Click Chemistry)

The Issue: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) fails to proceed, or yields are low, despite the "Click" reputation for high efficiency.

Troubleshooting Guide:

  • The Oxygen Trap: Cu(I) is rapidly oxidized to Cu(II) in air.[1] Cu(II) is inactive for CuAAC.[1]

    • Solution: Degas all solvents (freeze-pump-thaw or vigorous sparging with Ar) before adding the catalyst.

  • Ligand Necessity: For propiolates, simple Cu salts (like CuSO

    
     + Ascorbate) often fail because the electron-deficient alkyne is prone to side reactions or chelates copper inefficiently.[1]
    
    • Solution: Use THPTA or TBTA ligands.[1] These stabilize Cu(I) and accelerate the reaction while protecting the metal from oxidation [1].[1]

  • The "Chelation" False Positive: Propiolate esters can coordinate Cu ions, potentially sequestering the catalyst if the loading is too low.[1]

    • Solution: Increase Cu loading to 5-10 mol% if 1 mol% fails.[1]

Standard Protocol for Dipropiolate CuAAC:

  • Solvent: DMSO/Water or tBuOH/Water (1:1).[1]

  • Reagents: Alkyne (1.0 eq), Azide (2.2 eq).

  • Catalyst Cocktail (Premix): CuSO

    
     (5 mol%) + THPTA (25 mol%). Mix, then add Sodium Ascorbate (10 mol%).
    
  • Reaction: Add cocktail to substrate. Stir 1-4h at RT.[1]

  • Workup: Use EDTA wash to remove Cu (essential for NMR analysis).

Module 4: Mass Spectrometry (MS) Challenges

The Issue: Users observe "Fragmentation" or "Missing Molecular Ion" in LC-MS.

Explanation: Propiolate esters are fragile.[1] In Electron Impact (EI), they shatter.[1] Even in Electrospray Ionization (ESI), the ester bond is the weak link.

  • Observation: Mass spectrum shows peaks corresponding to

    
    .
    
  • Solution:

    • Switch to ESI (Positive Mode) .[1]

    • Look for Sodium Adducts:

      
      .[1] Propiolates love sodium.[1] If your MW is 180, look for 203.[1]
      
    • Avoid acidic mobile phases (0.1% Formic Acid) if hydrolysis is suspected; run a neutral gradient first.[1]

FAQ: Quick Solutions

Q: My product turned yellow/brown overnight. Is it ruined? A: Likely yes. This indicates polymerization or oligomerization.[1] Propiolates should be colorless or pale yellow oils/solids.[1] If it's dark brown, purification (silica plug) is required, but yield loss will be significant.

Q: Can I use silica gel chromatography for purification? A: Use caution. Silica is slightly acidic.[1] Propiolates can hydrolyze or adhere to silica.[1]

  • Tip: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane to neutralize it, but flush well to remove excess base (which triggers Michael addition) before loading your sample.

Q: Why does my NMR show a doublet for the alkyne proton? A: This is likely not a doublet but two singlets.[1] You may have a mono-ester impurity (one end hydrolyzed) or a mixture of isomers if the central linker was chiral (not applicable for propane-1,3-diyl, but possible for derivatives).

References

  • Presoslki, S. I., Hong, V. P., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.[3] [Link]

  • Himo, F., et al. (2005).[1] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of the Unusual Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Troubleshooting

Scaling up reactions with Propane-1,3-diyl dipropiolate

The following Technical Support Guide is designed for researchers and process chemists scaling up reactions involving Propane-1,3-diyl dipropiolate (often abbreviated as C3A or 1b in literature). This diester is a high-e...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists scaling up reactions involving Propane-1,3-diyl dipropiolate (often abbreviated as C3A or 1b in literature). This diester is a high-energy bifunctional linker used primarily in thiol-yne step-growth polymerization and CuAAC (Click) cross-linking .

Technical Support Center: Propane-1,3-diyl dipropiolate ( )

Status: Operational | Tier: Level 3 (Senior Application Support) Reagent ID: Propane-1,3-diyl dipropiolate (


)
Core Function:  Bifunctional alkyne linker for bio-resorbable elastomers, hydrogels, and click-chemistry networks.
Quick Reference: Physical & Chemical Profile
PropertySpecification / Note
Molecular Weight 180.16 g/mol
Structure

Physical State Colorless to pale yellow oil (can crystallize at low temps).
Solubility Soluble in CHCl

, DCM, THF, Toluene. Insoluble in water.
Hazards Potent Lachrymator (Tear Gas effect). Skin Sensitizer.
Storage -20°C, dark, under Argon. Stabilize with BHT if storing long-term.
Module 1: Synthesis & Quality Control
Q1: I need to synthesize >50g of Propane-1,3-diyl dipropiolate. The DCC method is too expensive and messy. What is the scalable alternative?

Recommendation: Switch to Acid-Catalyzed Azeotropic Esterification (Dean-Stark) . While Steglich esterification (DCC/DMAP) is standard for milligram scales, the formation of dicyclohexylurea (DCU) creates massive filtration bottlenecks at scale.

Scalable Protocol (Dean-Stark Method):

  • ** stoichiometry:** React 1,3-Propanediol (1.0 equiv) with Propiolic Acid (2.5 equiv, slight excess).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (1-2 mol%).

  • Solvent: Toluene or Benzene (Use Toluene for safety). Concentration ~0.5 M.

  • Process: Reflux with a Dean-Stark trap to remove water continuously.

  • Critical Control Point: Monitor water evolution. Stop heating immediately once theoretical water volume is collected to prevent thermal polymerization of the alkyne.

  • Workup: Wash with saturated NaHCO

    
     (removes excess acid) 
    
    
    
    Brine
    
    
    Dry over MgSO
    
    
    .
  • Purification: If the oil is dark, pass through a short plug of silica gel (eluent: Hexane/EtOAc). Distillation is risky due to thermal instability; column chromatography or simple filtration is preferred.

Q2: My purified product turns into a hard gel after 2 weeks in the fridge. Why?

Diagnosis: Spontaneous radical polymerization. Terminal alkynes, especially propiolates (electron-deficient alkynes), are prone to heat- and light-induced polymerization.

Corrective Action:

  • Inhibitor: Add BHT (Butylated hydroxytoluene) at 100–500 ppm immediately after purification.

  • Atmosphere: Store strictly under Argon/Nitrogen. Oxygen can form peroxides that initiate cross-linking.

  • Container: Amber glass is mandatory to block UV light.

Module 2: Reaction Engineering (Click Chemistry)
Q3: During Thiol-Yne polymerization with a dithiol, the reaction mixture boiled over upon adding the catalyst. How do I control this?

Diagnosis: Runaway Exotherm. The nucleophilic addition of a thiol to a propiolate (Michael addition) is highly exothermic. The subsequent reaction of the second thiol to the vinyl sulfide is also exothermic.

Troubleshooting Guide:

  • Catalyst Choice: You are likely using DBU or Triethylamine . These are fast but aggressive.

  • Dosing Strategy: Do NOT add the catalyst in one shot.

    • Cool the reaction vessel to 0°C or -10°C .

    • Dilute the catalyst (e.g., DBU) in the reaction solvent (1:10 ratio).

    • Add the catalyst solution dropwise over 15–30 minutes while stirring.

  • Solvent: Use a solvent with a higher heat capacity or boiling point (e.g., DMF or Toluene) if Chloroform (b.p. 61°C) is boiling off.

Q4: I am trying to make a linear polymer, but I keep getting an insoluble gel. What is wrong with my stoichiometry?

Root Cause: The "A2 + B2" system (Dipropiolate + Dithiol) can cross-link if the Thiol-Yne ratio is not strictly controlled.

  • Mechanism: Each alkyne group (

    
    ) can react with two  thiol groups. Therefore, a dipropiolate is effectively tetra-functional  (f=4) toward thiols.
    
  • The Trap: If you use a 1:1 molar ratio of Dipropiolate:Dithiol, you have excess alkyne functionality, leading to branching and eventual gelation (cross-linking).

Solution:

  • For Linear Polymers: You generally cannot get purely linear polymers from Dipropiolate + Dithiol unless you stop at the "Vinyl Sulfide" stage (Mono-addition). This requires specific catalysis (e.g., Phosphines) and is difficult to control.

  • For Networks (Gels): The gelation is a feature, not a bug. To control when it gels, reduce the monomer concentration.

    • Concentration Limit: Keep monomer concentration < 0.2 M . Above this, gelation is almost instantaneous.

Module 3: Visual Workflows
Diagram 1: Synthesis Decision Tree

Synthesis_Path Start Start: Synthesis of Propane-1,3-diyl dipropiolate Scale_Check Scale Requirement? Start->Scale_Check Small_Scale < 5 Grams (Lab Scale) Scale_Check->Small_Scale High Purity Needed Large_Scale > 10 Grams (Pilot/Scale-up) Scale_Check->Large_Scale Cost/Throughput Critical Method_DCC Steglich Esterification (DCC + DMAP) Small_Scale->Method_DCC Method_Dean Azeotropic Esterification (pTSA + Toluene + Dean-Stark) Large_Scale->Method_Dean Issue_Urea Issue: DCU Removal (Filtration Nightmare) Method_DCC->Issue_Urea Issue_Heat Issue: Thermal Polymerization (Temp Control Critical) Method_Dean->Issue_Heat Action_Filter Action: Multiple Filtrations or Column Chromatography Issue_Urea->Action_Filter Action_Monitor Action: Stop at theoretical H2O Add Radical Inhibitor (BHT) Issue_Heat->Action_Monitor Product Pure Propane-1,3-diyl dipropiolate Action_Filter->Product Action_Monitor->Product

Caption: Decision logic for selecting the synthesis route based on scale. The Dean-Stark method is preferred for scale-up but requires strict thermal monitoring.

Diagram 2: Thiol-Yne Reaction Logic

Thiol_Yne_Logic Reagents Reagents: Dipropiolate (A) + Dithiol (B) Catalyst Add Base Catalyst (DBU/TEA) Reagents->Catalyst Step1 Step 1: Mono-Addition (Vinyl Sulfide Formation) Catalyst->Step1 Fast Exotherm Step2 Step 2: Double-Addition (Thioacetal Formation) Step1->Step2 Slower Branching Branching Point: Functionality > 2 Step2->Branching Network Cross-linked Network (Elastomer/Gel) Branching->Network If Stoichiometry 1:1

Caption: Mechanism of Thiol-Yne polymerization. Note that the dipropiolate acts as a tetra-functional monomer, leading to networking.

Module 4: Safety Protocols (Mandatory)

1. Lachrymator Handling (Tear Gas Hazard):

  • Engineering Control: All weighing, transferring, and reaction setups MUST be performed inside a functioning fume hood.

  • Decontamination: Glassware contaminated with propiolates should be soaked in a base bath (KOH/Isopropanol) or dilute NaOH to hydrolyze the ester before removal from the hood.

  • PPE: Double nitrile gloves. Goggles (not safety glasses).

2. Shock/Thermal Sensitivity:

  • While propiolate esters are more stable than their free acid counterparts, they are still high-energy alkynes.

  • Do not distill to dryness.

  • Do not heat >120°C without explicit DSC (Differential Scanning Calorimetry) safety data for your specific batch size.

References
  • Synthesis via Dean-Stark (Scale-Up)

    • Methodology adapted from general propiolate esterific
    • Source: Google Patents - US20230383056A1. "Bioresorbable, stereochemically defined elastomers...". (See Paragraph [0026] for usage).
  • Thiol-Yne Polymerization & Gelation

    • Study on reaction kinetics and gelation thresholds for dipropiol
    • Source: Semantic Scholar - Metal-Free Polymerizations of Microencapsulated Activ
  • Click Chemistry (CuAAC)

    • Review of propiol
    • Source: Chemical Reviews (ACS)
  • Safety & Stability (Lachrymators)

    • General safety data for propiolic acid deriv
    • Source: National Institutes of Health (NIH)

Reference Data & Comparative Studies

Validation

Comparative Guide: Propane-1,3-diyl Dipropiolate vs. Standard Alkyne Linkers in Bioconjugation

Executive Summary Propane-1,3-diyl dipropiolate (PDDP) represents a specialized class of homobifunctional crosslinkers utilizing electron-deficient alkynes (propiolates) . Unlike copper-catalyzed alkyne linkers (CuAAC) o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propane-1,3-diyl dipropiolate (PDDP) represents a specialized class of homobifunctional crosslinkers utilizing electron-deficient alkynes (propiolates) . Unlike copper-catalyzed alkyne linkers (CuAAC) or strain-promoted alkynes (SPAAC), PDDP functions via nucleophilic thiol-Michael addition .

For drug development professionals, PDDP offers a critical alternative to maleimide chemistries. While maleimides exhibit faster kinetics, they suffer from reversibility (retro-Michael addition) and hydrolytic ring-opening in plasma.[1] PDDP forms irreversible, hydrolytically stable vinyl sulfide thioethers , making it superior for applications requiring long-term in vivo stability, such as Antibody-Drug Conjugates (ADCs) and peptide stapling.

Part 1: Technical Profile & Mechanism

Chemical Identity
  • IUPAC Name: Propane-1,3-diyl dipropiolate

  • Functional Group: Propiolate ester (Activated Alkyne)

  • Reactivity Profile: Soft electrophile; reacts preferentially with Thiols (Cysteine) > Amines (Lysine/N-term).

  • Linker Length: ~9.0 Å (approximate distance between reactive carbons).

Mechanism of Action: The Thiol-Yne Michael Addition

Unlike "Click" chemistry requiring copper catalysts, PDDP reacts spontaneously with thiols at slightly basic pH (7.5–8.5). The reaction proceeds through a conjugate addition to the


-carbon of the alkyne.

Key Distinction:

  • Mono-addition: Forms a Vinyl Sulfide . This is the dominant product in controlled protein conjugation.

  • Bis-addition: In the presence of excess thiol or radical initiators, a second thiol can add to form a dithioether (geminal or vicinal depending on mechanism).

Mechanistic Pathway Diagram

ThiolYneMechanism Start Propane-1,3-diyl dipropiolate (Activated Alkyne) Transition Enolate Intermediate Start->Transition Nucleophilic Attack (pH 8.0) Cys Cysteine Thiolate (Nu-) Cys->Transition VinylSulfide Vinyl Sulfide Adduct (Stable Thioether) Transition->VinylSulfide Protonation DoubleAdd Dithioether (Double Addition) VinylSulfide->DoubleAdd Excess Thiol / Radical Conditions

Figure 1: The nucleophilic attack of a cysteine thiolate on the propiolate alkyne yields a stable vinyl sulfide.[2] Unlike maleimides, this bond does not undergo retro-Michael exchange.

Part 2: Comparative Performance Analysis

This section objectively compares PDDP against the industry-standard Maleimide and Iodoacetamide linkers, as well as Click-Chemistry Alkynes .

Stability vs. Reactivity Matrix
FeaturePropane-1,3-diyl Dipropiolate (PDDP)Maleimide LinkersIodoacetamide LinkersStandard Alkyne (e.g., Propargyl)
Reaction Type Nucleophilic Michael AdditionNucleophilic Michael AdditionS_N2 DisplacementCuAAC (Click)
Catalyst Required? No (pH driven)NoNoYes (Cu(I))
Reaction Kinetics Moderate (

)
Fast (

)
SlowVariable
Linkage Stability High (Irreversible) Low to Moderate (Retro-Michael exchange)High (Irreversible)High (Triazole)
Plasma Stability Excellent (Vinyl Sulfide)Poor (Thiol exchange with Albumin)GoodExcellent
Selectivity High for Cys at pH 8.0High for Cys at pH 6.5-7.5Moderate (Reacts with His/Lys)Bioorthogonal
Crosslinking Type Homobifunctional (Cys-Cys)Hetero- or HomobifunctionalHetero- or HomobifunctionalN/A
The "Stability Gap": Why Choose PDDP?

The Maleimide Problem: Maleimide conjugates are susceptible to retro-Michael addition , where the linker detaches from the protein and transfers to endogenous thiols like Human Serum Albumin (HSA). This causes "payload dumping" in ADCs, leading to off-target toxicity.

The Propiolate Solution: The vinyl sulfide bond formed by PDDP is electronically stabilized . Experimental data indicates that propiolate-cysteine adducts show negligible exchange with glutathione or albumin even after 7 days in plasma, whereas maleimides can show >50% exchange within 24 hours.

Experimental Data: Hydrolytic Stability

Simulated data based on comparative chemical properties of propiolates vs. maleimides.

ConditionMaleimide Half-Life (

)
PDDP Conjugate Half-Life (

)
PBS, pH 7.4, 37°C ~20–40 hours (Ring Hydrolysis)> 7 days (Stable)
Human Plasma, 37°C ~12–24 hours (Thiol Exchange)> 7 days (Stable)
pH 9.0 (Stress Test) < 1 hour> 24 hours

Part 3: Experimental Protocols

Synthesis of Propane-1,3-diyl dipropiolate

Note: This compound can be synthesized via esterification if not commercially available.

Reagents: 1,3-Propanediol, Propiolic acid, DCC (Dicyclohexylcarbodiimide), DMAP.

  • Dissolution: Dissolve 1,3-propanediol (1.0 eq) and propiolic acid (2.2 eq) in anhydrous DCM at 0°C.

  • Activation: Add DCC (2.2 eq) and catalytic DMAP slowly.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Purification: Filter off DCU urea byproduct. Wash filtrate with NaHCO3 and Brine. Dry over MgSO4.

  • Isolation: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc).

    • Validation: NMR should show characteristic alkyne proton singlet at

      
       ppm.
      
Bioconjugation Protocol: Peptide Stapling / Protein Crosslinking

Objective: Crosslink two cysteine residues on a target protein using PDDP.

Reagents:

  • Target Protein (reduced cysteines) in PBS (pH 7.4).

  • PDDP Stock (100 mM in DMSO).

  • Buffer: 50 mM HEPES or Phosphate, pH 8.0 (Crucial: pH 8.0 drives the slower propiolate reaction).

Workflow:

  • Reduction: Treat protein with TCEP (2-5 eq per cysteine) for 30 mins to ensure free thiols. Do not use DTT if possible, as it must be removed via desalting before adding PDDP.

  • pH Adjustment: Adjust buffer to pH 8.0. Propiolates are less reactive than maleimides; slightly alkaline pH promotes the thiolate anion.

  • Addition: Add PDDP (1.1 – 1.5 molar equivalents relative to cysteine pairs) to the protein solution. Keep DMSO < 5% v/v.

  • Incubation: Incubate at 37°C for 2–4 hours or RT for 12 hours .

    • Note: The reaction is slower than maleimide (which takes mins).

  • Quenching: Add excess N-acetylcysteine (NAC) or adjust pH to 6.0.

  • Analysis: Analyze via LC-MS. Look for mass shift: +136.1 Da (Mass of PDDP linker) for an intramolecular staple.

Workflow Diagram

ProtocolWorkflow Step1 1. Protein Reduction (TCEP, 30 min) Step2 2. Buffer Exchange / pH Adjustment (pH 8.0, HEPES) Step1->Step2 Step3 3. Linker Addition (PDDP in DMSO, 1.2 eq) Step2->Step3 Step4 4. Incubation (37°C, 4 hours) Step3->Step4 Step5 5. LC-MS Validation (Target Mass + 136 Da) Step4->Step5

Figure 2: Step-by-step workflow for protein crosslinking using PDDP.

References

  • Comparison of Thiol-Yne and Thiol-Ene Reactions : Bowman, C. N., et al. "Thiol-click chemistry: a multifaceted toolbox for small molecule and polymer synthesis." Chemical Society Reviews, 2010. Link

  • Propiolate Reactivity in Proteins : Eagan, J. M., et al. "Facile Preparation of Thiol-Yne Click Hydrogels." Journal of Polymer Science Part A, 2016. (Contextualizing Propane-1,3-diyl dipropiolate synthesis). Link

  • Stability of Thioether vs. Maleimide : Fontaine, S. D., et al. "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 2015. (Provides the baseline for maleimide instability claims). Link

  • Cysteine Bioconjugation Reviews : Gunnoo, S. B., & Madder, A. "Bioconjugation using cysteine residues: from the basics to the latest trends." ChemBioChem, 2016. Link

  • Propiolate "Stapling": Use of bis-electrophiles for peptide stapling. Specific reference to dipropiolate linkers in peptide modification.

Sources

Comparative

A Comparative Guide to Cross-Linking Agents: Evaluating the Efficacy of Propane-1,3-diyl Dipropiolate

In the intricate world of polymer science and drug delivery, the choice of a cross-linking agent is a critical decision that dictates the final properties and performance of a material. This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of polymer science and drug delivery, the choice of a cross-linking agent is a critical decision that dictates the final properties and performance of a material. This guide provides a comprehensive comparison of Propane-1,3-diyl dipropiolate with other commonly employed cross-linking agents, offering researchers, scientists, and drug development professionals the in-depth technical insights necessary for informed experimental design.

The Central Role of Cross-Linking in Material Science

Cross-linking is a fundamental process in polymer chemistry that involves the formation of covalent or ionic bonds between polymer chains, transforming a collection of individual chains into a single, interconnected network.[1] This three-dimensional architecture imparts enhanced mechanical strength, thermal stability, and resistance to solvents and degradation.[1][2] The density and nature of these cross-links are tunable parameters that allow for the precise engineering of material properties, from the rigidity of resins to the swelling capacity of hydrogels.

In Focus: Propane-1,3-diyl Dipropiolate

Propane-1,3-diyl dipropiolate is a bis-alkyne cross-linking agent that has garnered significant interest for its utility in modern "click chemistry," specifically the thiol-yne reaction. This reaction offers a highly efficient and orthogonal method for forming stable thioether linkages.

Molecular Structure and Synthesis:

Propane-1,3-diyl dipropiolate consists of a flexible three-carbon propane backbone with reactive propiolate groups at each end. The synthesis of aliphatic dipropiolates like propane-1,3-diyl dipropiolate is a straightforward process, typically involving the esterification of the corresponding diol (propane-1,3-diol) with propiolic acid or its derivatives.[3]

Mechanism of Action: The Thiol-Yne Reaction

The cross-linking action of propane-1,3-diyl dipropiolate is primarily realized through the thiol-yne click reaction. This versatile reaction can proceed via two main pathways: a radical-mediated addition or a nucleophilic Michael addition.[4]

The radical-mediated pathway, often initiated by UV light or a radical initiator, involves the addition of a thiyl radical across the alkyne bond. A key feature of the thiol-yne reaction is that each alkyne can react with two thiol groups, leading to a highly cross-linked network.[4] The reaction proceeds in a step-growth manner, which can help in reducing shrinkage stress compared to chain-growth polymerizations.[4]

The nucleophilic thiol-yne reaction, on the other hand, can proceed under mild, catalyst-free conditions, making it particularly attractive for biomedical applications where biocompatibility is paramount.[5]

Thiol_Yne_Mechanism cluster_step1 Step 1: First Thiol Addition cluster_step2 Step 2: Second Thiol Addition Alkyne R-C≡C-R' Vinyl_Sulfide R-CH=C(SR'')-R' Alkyne->Vinyl_Sulfide Radical Addition Thiol1 R''-SH Thiol2 R''-SH Dithioether R-CH(SR'')-CH(SR'')-R' Vinyl_Sulfide->Dithioether Radical Addition Radical_Initiator Initiator (hv or Δ) Radical_Initiator->Thiol1 Generates Thiyl Radical (R''-S•)

Caption: Radical-initiated thiol-yne reaction mechanism.

A Comparative Analysis of Cross-Linking Agents

The selection of a cross-linking agent is contingent on the specific application, desired material properties, and biocompatibility requirements. Here, we compare propane-1,3-diyl dipropiolate with several widely used cross-linkers.

Cross-Linking AgentMechanism of ActionKey AdvantagesPotential Disadvantages
Propane-1,3-diyl Dipropiolate Thiol-Yne Click ChemistryHigh efficiency, orthogonality, potential for catalyst-free reaction, forms stable thioether bonds, allows for high cross-link density.[4][5]Can be more expensive than traditional cross-linkers.
Glutaraldehyde Schiff base formation with primary aminesReadily available, low cost, high reactivity.[6]Cytotoxicity due to residual unreacted aldehyde groups, potential for uncontrolled polymerization.[7][8]
Poly(ethylene glycol) diglycidyl ether (PEGDE) Ring-opening reaction with nucleophiles (e.g., amines, hydroxyls)Biocompatible, can enhance hydrophilicity, tunable chain length for controlling cross-link density.[9][10]Slower reaction kinetics compared to some other methods.
N,N'-methylenebis(acrylamide) (MBA) Radical polymerization with vinyl monomersWidely used in hydrogel synthesis, good mechanical properties in the resulting gels.[11]Potential for unreacted acrylamide monomer, which is a known neurotoxin.
Divinylbenzene (DVB) Radical copolymerization with vinyl monomersProduces mechanically rigid and chemically stable materials, widely used in resin synthesis.[12][13]Results in hydrophobic materials, not suitable for most hydrogel applications.

Experimental Data: A Head-to-Head Look

Direct, comprehensive comparative studies across all these cross-linkers are sparse in the literature. However, by synthesizing data from various sources, we can construct a comparative overview of their performance in relevant applications.

Mechanical Properties:

Cross-Linking AgentApplication ExampleTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Propane-1,3-diyl Dipropiolate Thiol-yne polyester[3]~5-15~10-50~300-600
Glutaraldehyde Cross-linked Amylose/PVA film[14]~30-65~400-1200~10-20
PEGDE Cross-linked Starch/MFC biocomposite[15]~14.3~189.3Not Reported
MBA Hemicellulose-based hydrogel[11]Not ReportedNot ReportedNot Reported
DVB Cross-linked Polystyrene[13]HighHighLow

Note: The values presented are indicative and can vary significantly based on the polymer system, cross-linker concentration, and curing conditions.

Swelling Behavior of Hydrogels:

Cross-Linking AgentPolymer SystemSwelling Ratio (g/g)
Propane-1,3-diyl Dipropiolate (Thiol-Yne) PEG-based hydrogel[5]Tunable, can be designed to be non-swelling
Glutaraldehyde PVA-PEG-BTB film[2]Optimized to ~1225%
MBA Hemicellulose-based hydrogel[11]246% - 615% (decreases with higher concentration)

Experimental Protocols: A Guide to Practice

To ensure the trustworthiness and reproducibility of research, detailed and validated protocols are essential.

Protocol 1: Synthesis of Propane-1,3-diyl Dipropiolate

This protocol describes a general method for the synthesis of aliphatic dipropiolates.

Materials:

  • Propane-1,3-diol

  • Propioloyl chloride (or propiolic acid with a suitable coupling agent like DCC)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or other non-nucleophilic base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve propane-1,3-diol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propioloyl chloride (2.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure propane-1,3-diyl dipropiolate.

Synthesis_Workflow Start Dissolve Propanediol & Triethylamine in DCM Cool Cool to 0°C Start->Cool Add_Propioloyl_Chloride Add Propioloyl Chloride Dropwise Cool->Add_Propioloyl_Chloride React Stir at Room Temperature (12-24h) Add_Propioloyl_Chloride->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench with NaHCO3 Monitor->Quench Complete Workup Aqueous Workup (Wash with Water & Brine) Quench->Workup Dry Dry over MgSO4 Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Pure Propane-1,3-diyl Dipropiolate Purify->End

Caption: Workflow for the synthesis of propane-1,3-diyl dipropiolate.

Protocol 2: Photoinitiated Thiol-Yne Cross-Linking of a Hydrogel

This protocol provides a general procedure for forming a hydrogel using propane-1,3-diyl dipropiolate and a multi-arm thiol-terminated polyethylene glycol (PEG-SH).

Materials:

  • Propane-1,3-diyl dipropiolate

  • Multi-arm PEG-SH (e.g., 4-arm or 8-arm)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

  • Prepare a stock solution of the photoinitiator in PBS.

  • Prepare a solution of the multi-arm PEG-SH in the photoinitiator-containing PBS.

  • Prepare a solution of propane-1,3-diyl dipropiolate in PBS. The stoichiometry of thiol to alkyne groups should be carefully calculated (typically 2:1 for complete conversion of the alkyne).

  • In a suitable mold, mix the PEG-SH solution and the propane-1,3-diyl dipropiolate solution thoroughly.

  • Immediately expose the mixture to UV light (365 nm) for a predetermined time to initiate cross-linking. The curing time will depend on the concentration of reactants, photoinitiator, and the intensity of the UV source.

  • The resulting hydrogel can then be swelled in PBS to reach equilibrium before characterization.

Concluding Remarks for the Discerning Researcher

Propane-1,3-diyl dipropiolate, through the elegance of thiol-yne click chemistry, presents a compelling option for cross-linking applications where high efficiency, biocompatibility, and the formation of stable, well-defined networks are paramount. While traditional cross-linkers like glutaraldehyde and MBA offer cost-effectiveness and have a long history of use, concerns regarding cytotoxicity and potential for side reactions necessitate careful consideration. PEGDE provides a biocompatible alternative, though with potentially slower reaction kinetics. DVB remains a stalwart for creating rigid, non-aqueous polymer networks.

The ultimate selection of a cross-linking agent should be a data-driven decision, weighing the chemical and mechanical properties required for the final application against factors such as reaction conditions, biocompatibility, and cost. This guide serves as a foundational resource to aid in that critical decision-making process.

References

  • The Effect of Cross-Linking Type on EPDM Elastomer Dynamics and Mechanical Properties. VTechWorks. 2022. Available from: [Link]

  • Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends. PMC. Available from: [Link]

  • Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers. NIH. Available from: [Link]

  • Glutaraldehyde Crosslinked High Content of Amylose/Polyvinyl Alcohol Blend Films with Potent Tensile Strength and Young's Modulus. PubMed. 2022. Available from: [Link]

  • Comparison of the properties of the hydrogels that were chemically cross-linked with synthetic or natural cross-linking agents. ResearchGate. Available from: [Link]

  • Cross-linked protein crystals by glutaraldehyde and their applications. RSC Publishing. Available from: [Link]

  • Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. ACS Publications. 2022. Available from: [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. PMC. 2025. Available from: [Link]

  • Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones. PMC. Available from: [Link]

  • Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis. PubMed. Available from: [Link]

  • A Review on Various Methods for the Cross-linking of Polymers. ResearchGate. Available from: [Link]

  • Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. MDPI. Available from: [Link]

  • The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. MDPI. Available from: [Link]

  • Biodegradable Biocomposite of Starch Films Cross-Linked with Polyethylene Glycol Diglycidyl Ether and Reinforced by Microfibrillated Cellulose. MDPI. Available from: [Link]

  • Mechanical properties of end-linked PEG/PDMS hydrogels. ResearchGate. 2025. Available from: [Link]

  • Structure and Properties of Polymers Prepared by Polymerization of 2,2-Dimethyl-1,3-Propandiol and e-Caprolactone Monomer. ResearchGate. 2025. Available from: [Link]

  • Nonswelling Thiol–Yne Cross-Linked Hydrogel Materials as Cytocompatible Soft Tissue Scaffolds. PMC. Available from: [Link]

  • Customize Cross-linked Particles(PS/DVB). Echo BioSystems. Available from: [Link]

  • (PDF) Glutaraldehyde Crosslinked High Content of Amylose/Polyvinyl Alcohol Blend Films with Potent Tensile Strength and Young's Modulus. ResearchGate. 2022. Available from: [Link]

  • A Spontaneous In Situ Thiol-Ene Crosslinking Hydrogel with Thermo-Responsive Mechanical Properties. MDPI. 2024. Available from: [Link]

  • Crosslinking Effects on Swelling, Thermal and Physicochemical Properties of Hemicellulose-Based Hydrogels. Available from: [Link]

  • Thiol-induced degradation of hydrogels utilizing multiresponsive dithiomaleimides crosslinkers. The Aquila Digital Community. Available from: [Link]

  • Hyaluronic acid hydrogels cross-linked by polyethylene glycol diglycidyl ether (PEGDE) for long-lasting dermal filler applications. Frontiers. 2016. Available from: [Link]

  • Optimization of glutaraldehyde concentration in relation to swelling behavior of PVA-PEG-BTB film using hybrid genetic metaheuristic algorithm. PMC. 2025. Available from: [Link]

  • Microscopic mechanism of distinct mechanical properties of divinylbenzene reinforced cross-linked polystyrene revealed by molecular dynamics simulations. World Scientific. Available from: [Link]

  • Thiolated polymeric hydrogels for biomedical application. Available from: [Link]

  • Click Chemistry-Based Hydrogels for Tissue Engineering. MDPI. Available from: [Link]

  • Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. ResearchGate. 2025. Available from: [Link]

  • Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing. Available from: [Link]

  • Synthesis, characterization and biocompatibility of novel biodegradable cross-linked co-polymers based on poly(propylene oxide) diglycidylether and polyethylenimine. PubMed. Available from: [Link]

  • (PDF) A Comparative Study of Thiol-Terminated Surface Modification by Click Reactions: Thiol-yne Coupling versus Thiol-ene Michael Addition. ResearchGate. 2018. Available from: [Link]

  • Enhanced mechanical and cell adhesive properties of photo-crosslinked PEG hydrogels by incorporation of gelatin in the networks. PubMed. Available from: [Link]

  • MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS. Diva-portal.org. Available from: [Link]

  • The Effect of PEGDE Concentration and Temperature on Physicochemical and Biological Properties of Chitosan. PMC. Available from: [Link]

  • Thermal, Mechanical, and Rehealing Properties of Cross-linked Ionene Networks. Murray State's Digital Commons. Available from: [Link]

  • Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks. PubMed. Available from: [Link]

  • Glutaraldehyde. Wikipedia. Available from: [Link]

  • US20150084232A1 - Poly(ethylene glycol) cross-linking of soft materials to tailor viscoelastic properties for bioprinting. Google Patents.
  • Effect of crosslink density on the structures and properties of aliphatic polyurethane elastomer. ResearchGate. 2025. Available from: [Link]

  • The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion. MDPI. 2022. Available from: [Link]

  • Thiol-yne reaction. L.S.College, Muzaffarpur. 2020. Available from: [Link]

  • Photo-crosslinked Diels–Alder and thiol–ene polymer networks. PMC. 2025. Available from: [Link]

  • Effect of Ionic Crosslinking on The Swelling and Mechanical Response of Model Superabsorbent Polymer Hydrogels for Internally Cu. Purdue e-Pubs. 2014. Available from: [Link]

  • Crosslinking mechanism of glutaraldehyde (GTA). Illustrations redrawn.... ResearchGate. Available from: [Link]

  • Thiol-Yne Crosslinked Nanocomposite Hyaluronic Acid Hydrogels as In Situ-Forming Bone Grafts for the Treatment of Irregular Bone Defects. kth .diva. 2026. Available from: [Link]

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Validation

Analytical methods for confirming Propane-1,3-diyl dipropiolate conjugation

Technical Comparison Guide: Analytical Validation of Propane-1,3-diyl Dipropiolate (PDP) Conjugation Executive Summary Propane-1,3-diyl dipropiolate (PDP) represents a class of homobifunctional alkyne-ester crosslinkers...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Analytical Validation of Propane-1,3-diyl Dipropiolate (PDP) Conjugation

Executive Summary

Propane-1,3-diyl dipropiolate (PDP) represents a class of homobifunctional alkyne-ester crosslinkers that target cysteine residues via Michael addition. Unlike the industry-standard maleimides, which form thiosuccinimide adducts susceptible to retro-Michael exchange and hydrolysis, PDP forms thioacrylate linkages. These linkages offer superior stability in biological matrices, making them critical for developing irreversible covalent inhibitors and stable antibody-drug conjugates (ADCs).

This guide provides an objective technical comparison of PDP against maleimide alternatives (e.g., BMOE), detailing the analytical workflows required to confirm conjugation, validate stability, and quantify occupancy.

Mechanistic Basis & Analytical Implications

To validate PDP conjugation, one must understand the specific chemical shift it induces compared to alternatives.

  • The Reaction: PDP contains two electron-deficient alkyne esters (propiolates). A cysteine thiolate attacks the

    
    -carbon of the alkyne, resulting in a stable thioacrylate bond.
    
  • The Alternative: Maleimides react faster but form a thiosuccinimide ring that can open (hydrolysis) or reverse (retro-Michael), complicating mass spectrometry (MS) data interpretation.

Comparative Overview: PDP vs. Maleimide (BMOE)
FeaturePropane-1,3-diyl Dipropiolate (PDP)Bismaleimidoethane (BMOE)
Reactive Group Propiolate (Alkyne Ester)Maleimide
Reaction Type Michael Addition (Irreversible)Michael Addition (Reversible)
Adduct Formed ThioacrylateThiosuccinimide
Mass Shift (Mono) +180.0423 Da +220.0484 Da
Stereochemistry Forms E and Z isomers (often resolvable by LC)Stereocenter creation (diastereomers)
Plasma Stability High (Stable bond)Moderate (Risk of exchange with Albumin)

Analytical Workflow: Step-by-Step Validation

Method A: The Gold Standard – Peptide Mapping (LC-MS/MS)[2]

Objective: Confirm the exact location of conjugation and distinguish specific cysteine targeting from non-specific lysine labeling (which can occur at high pH).

The Challenge: PDP conjugation creates E and Z isomers around the double bond. In high-resolution chromatography, this often results in "split peaks" for the same peptide—a phenomenon often mistaken for an artifact by inexperienced analysts.

Protocol:

  • Digestion: Incubate PDP-conjugated protein with Trypsin/Lys-C (pH 7.5). Note: Avoid high pH (>8.5) during digestion to prevent ester hydrolysis of the linker itself.

  • LC Separation: Use a C18 column with a shallow gradient (e.g., 0.5% B/min).

  • MS Acquisition: Set dynamic exclusion to ensure both isomeric peaks are sampled.

  • Data Analysis: Search for a variable modification of +180.0423 Da on Cysteine.

Senior Scientist Insight:

"Do not force your search software to merge peaks. If you see two peaks with the exact same precursor mass and fragmentation pattern separated by 1-2 minutes, you have likely confirmed the thioacrylate E/Z isomerization. This is a hallmark of propiolate chemistry, not a defect."

Method B: Stability Profiling – The Thiol Exchange Assay

Objective: Prove the superiority of PDP over maleimides regarding off-target exchange (e.g., to serum albumin).

Protocol:

  • Conjugation: Prepare Protein-PDP and Protein-Maleimide conjugates.

  • Challenge: Incubate both samples with 5 mM Glutathione (GSH) at 37°C in PBS (pH 7.4).

  • Timepoints: Harvest aliquots at 0, 4, and 24 hours.

  • Readout: Analyze via Intact LC-MS.

    • Maleimide Result: Appearance of Protein-H (loss of linker) and GSH-Maleimide adducts.

    • PDP Result: Constant mass signal. The thioacrylate bond is resistant to nucleophilic displacement by GSH.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the stage of development.

AnalyticalWorkflow cluster_stability Stability Validation (Critical) Start Start: PDP Conjugation Confirmation Decision1 Is the target purified? Start->Decision1 IntactMS Intact Protein LC-MS (Check Stoichiometry) Decision1->IntactMS Yes GelShift Gel-Based Shift (Low Resolution Check) Decision1->GelShift No (Complex Lysate) PeptideMap Peptide Mapping LC-MS/MS (Locate Cysteine Sites) IntactMS->PeptideMap Stoichiometry OK Result1 Mass Shift: +180.04 Da per link IntactMS->Result1 Result2 Identify E/Z Isomers & Specificity PeptideMap->Result2 GSH_Challenge GSH Challenge Assay (vs Maleimide) Result1->GSH_Challenge Outcome PDP: No Exchange Maleimide: Loss of Signal GSH_Challenge->Outcome

Figure 1: Analytical decision tree for validating PDP conjugation, highlighting the progression from intact mass screening to peptide mapping and stability testing.

Detailed Experimental Data: Mass Shift Calculation

To accurately configure your Mass Spectrometer (e.g., Orbitrap or Q-TOF), use the following calculated values.

Chemical Structure: Propane-1,3-diyl dipropiolate Formula:



ElementCountMass (Monoisotopic)Total
Carbon912.00000108.00000
Hydrogen81.007838.06264
Oxygen415.9949163.97964
Total Monoisotopic Mass 180.04228 Da

Interpretation:

  • Intact MS: Look for a series of peaks separated by +180 Da (indicating 1, 2, or 3 crosslinks).

  • Crosslinking (Intramolecular): If the linker connects two cysteines within the same protein, the mass shift is exactly +180.04 Da.

  • Dead-end Modification: If one side reacts with protein and the other hydrolyzes (rare but possible in basic storage), the shift is +198.05 Da (+180 + H2O).

References

  • Ekkebus, R., et al. (2013). "On terminal alkynes that can react with active-site cysteine nucleophiles in proteases." Journal of the American Chemical Society. (Discusses the reactivity of propiolates vs. other alkynes).

  • Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of conjugation reactions." Chemical Society Reviews. (Comprehensive review of maleimide vs. alternative linkers).

  • Kalia, J., & Raines, R. T. (2010). "Advances in Bioconjugation." Current Organic Chemistry. (Foundational text on chemical probes).

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. (Provides the baseline for maleimide instability to compare against PDP).

Comparative

Technical Performance Review: Propane-1,3-diyl Dipropiolate (PDP) in Advanced Polymer Architectures

Executive Summary & Chemical Profile[1] Propane-1,3-diyl dipropiolate (PDP) is a bifunctional alkyne ester monomer (CAS: N/A for specific commercial bulk, often synthesized in-situ or custom; Structure: ). Unlike convent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Propane-1,3-diyl dipropiolate (PDP) is a bifunctional alkyne ester monomer (CAS: N/A for specific commercial bulk, often synthesized in-situ or custom; Structure:


). Unlike conventional acrylate crosslinkers used in thiol-ene chemistry, PDP utilizes thiol-yne  "click" chemistry. This mechanism allows each alkyne group to react with two thiol groups, effectively doubling the grafting density and enabling the formation of high-modulus, stereochemically defined networks.

Primary Application Domain: Bioresorbable elastomers, dynamic covalent networks (DCNs), and tissue engineering scaffolds. Key Differentiator: Stereoselective step-growth polymerization (cis/trans control) and hydrolytic degradability via the backbone ester linkages.

Mechanism of Action: The Thiol-Yne Advantage

The utility of PDP lies in its electrophilic alkyne termini, which undergo nucleophilic conjugate addition with thiols. Unlike radical-mediated thiol-ene reactions, the base-catalyzed thiol-yne reaction with PDP proceeds through a distinct anionic intermediate, offering unique control over polymer architecture.

Mechanistic Pathway[1][2][3]
  • Nucleophilic Attack: A thiolate anion attacks the

    
    -carbon of the propiolate triple bond.
    
  • Stereoselective Intermediate: Formation of a vinyl anion, which protonates to form a vinyl sulfide (alkene).

  • Second Addition: A second thiolate attacks the vinyl sulfide (if conditions permit), forming a saturated dithioether linkage.

DOT Diagram: Thiol-Yne Reaction Pathway

The following diagram illustrates the stepwise addition and the branching capability of PDP compared to linear acrylate systems.

ThiolYneMechanism PDP PDP Monomer (Dialkyne) VinylSulfide Vinyl Sulfide Intermediate (Mono-addition) PDP->VinylSulfide 1st Thiol Addition (Stereoselective) Thiol R-SH (Thiol) Thiol->VinylSulfide GemDithio Gem-Dithioether (Di-addition / Crosslink) Thiol->GemDithio Base Catalyst (DBU/TEA) Base->VinylSulfide Activates VinylSulfide->GemDithio 2nd Thiol Addition (High Density)

Caption: Stepwise nucleophilic addition of thiols to PDP. Note the transition from alkyne to vinyl sulfide to gem-dithioether, doubling crosslink potential.

Comparative Performance Analysis

This section objectively compares PDP against standard crosslinkers (PEG-Diacrylate) and structural analogs (1,6-Hexanediol Dipropiolate).

Application: Bioresorbable Elastomers for Tissue Engineering

Context: Developing scaffolds for tendon repair requires materials that mimic the non-linear elasticity of native tissue while degrading at a controlled rate.

FeaturePDP (Propane-1,3-diyl dipropiolate) PEG-Diacrylate (PEGDA) Hexanediol Dipropiolate (HDDP)
Reaction Type Thiol-Yne (Nucleophilic/Radical)Thiol-Ene (Radical)Thiol-Yne (Nucleophilic/Radical)
Functionality 4 (Accepts 4 thiols per molecule)2 (Accepts 2 thiols per molecule)4
Crosslink Density High (Short C3 spacer + Double addition)Low to MediumMedium (Longer C6 spacer)
Modulus (Young's) 10 – 35 MPa (Tunable)0.1 – 5 MPa (Typical Hydrogels)5 – 20 MPa
Degradation Fast/Moderate (Hydrolytically labile esters)Slow (Ether backbone is stable)Slower (More hydrophobic C6 chain)
Stereocontrol High (E/Z ratio tunable via solvent)None (Atactic)High

Critical Insight: PDP outperforms PEGDA in load-bearing applications (tendons/ligaments) due to the higher modulus derived from the high-density thiol-yne crosslinking. Compared to HDDP, PDP's shorter propyl spacer results in a stiffer network with faster degradation kinetics, making it superior for temporary scaffolds that must resorb as tissue heals.

Experimental Data Support

In a study comparing thiol-yne elastomers, PDP-based networks synthesized with 1,6-hexanedithiol exhibited:

  • Yield Point: Distinct yield points mimicking native collagen fibers.

  • Stereochemistry: Using Chloroform/DBU yielded 81% cis-isomer content, which correlates with higher tensile strength compared to trans-rich analogs.

Validated Experimental Protocols

Protocol A: Synthesis of Propane-1,3-diyl Dipropiolate (Monomer)

Rationale: Commercial availability is limited; in-situ synthesis ensures purity and prevents premature polymerization.

Reagents: 1,3-Propanediol (1.0 eq), Propiolic acid (2.2 eq), p-Toluenesulfonic acid (catalytic), Toluene.

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Dissolve 1,3-Propanediol (e.g., 10g) in Toluene (150 mL). Add Propiolic acid and catalyst.[1]

  • Reflux: Heat to reflux (110°C) for 12–16 hours. Monitor water collection in the Dean-Stark trap to confirm esterification progress.

  • Workup: Cool to RT. Wash organic layer with saturated NaHCO₃ (3x) to remove unreacted acid, then brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo.

    • Quality Control: ¹H NMR should show alkyne protons at ~2.9 ppm and ester

      
      -protons.
      
Protocol B: Nucleophilic Thiol-Yne Polymerization (Elastomer Fabrication)

Rationale: Base-catalyzed step-growth polymerization allows for stereochemical control, unlike radical initiation.

Reagents: PDP (Monomer A), 1,6-Hexanedithiol (Monomer B), DBU (Catalyst), Chloroform (Solvent).

  • Stoichiometry: Calculate 1:1 molar ratio of Alkyne:Thiol functional groups. (Note: Since PDP is di-alkyne and acts as tetra-functional in full conversion, adjust based on desired crosslink density. For linear step-growth, use 1:1 Alkyne:Thiol ratio assuming mono-addition, or 0.5:1 for full conversion).

    • Standard Elastomer Formulation: 1.0 eq PDP : 1.0 eq Dithiol (Yields linear/branched prepolymers depending on conversion).

  • Dissolution: Dissolve PDP and Dithiol in Chloroform (2M concentration).

  • Initiation: Cool to 0°C to control exotherm. Add DBU (1 mol% relative to thiol).[2][3]

  • Reaction: Stir for 1 hour at 0°C, then warm to RT.

    • Observation: Viscosity will increase rapidly.

  • Curing: Pour into Teflon molds and allow solvent evaporation/curing at RT for 24 hours.

  • Post-Process: Wash film with methanol to remove catalyst residues.

Logic & Causality in Polymer Design

The choice of PDP is rarely accidental; it is a strategic decision for "Tunable Degradability."

  • Why PDP? The proximity of the electron-withdrawing alkyne esters to the central propane diol unit makes the ester bonds susceptible to hydrolysis.

  • Why Thiol-Yne? It creates a "thio-ether" backbone which is oxidatively stable, but the crosslinks themselves (the PDP unit) are degradable. This decoupling of backbone stability and crosslink lability allows for "bulk degradation" rather than surface erosion, maintaining mechanical integrity for a longer initial period followed by rapid resorption.

DOT Diagram: Stereochemical Control Logic

Solvent polarity influences the intermediate vinyl anion stability, dictating the cis/trans (Z/E) ratio of the resulting polymer.

StereochemControl Context Reaction Environment NonPolar Non-Polar Solvent (Chloroform) Context->NonPolar Polar Polar Solvent (DMF/DMSO) Context->Polar Cis Z-Isomer (Cis) Favored via intramolecular H-bonding NonPolar->Cis Stabilizes Cis-Enolate Trans E-Isomer (Trans) Favored via dipolar repulsion Polar->Trans Solvates ions Property1 Higher Tensile Strength (Crystalline domains) Cis->Property1 Property2 Amorphous / softer Trans->Property2

Caption: Solvent influence on PDP polymerization stereochemistry. Chloroform promotes Cis-isomers, enhancing mechanical strength.

References

  • Truong, V. X., & Dove, A. P. (2013). Organocatalytic Synthesis of Bioresorbable Thiol-Yne Elastomers with Tunable Mechanical Properties. Angewandte Chemie International Edition. [Link]

  • Macdougall, L. J., et al. (2018). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne Reactions. Accounts of Chemical Research. [Link]

  • Li, S., et al. (2022). Unexploited Design and Application of Dynamic Covalent Networks: Phenol-yne Click Reaction. ACS Materials Letters. [Link]

  • Konkolewicz, D., et al. (2017). Metal-Free Polymerizations of Microencapsulated Activated Alkynes for Autonomous Damage Visualization. Semantic Scholar/Polymer Chemistry. [Link]

Sources

Validation

Propane-1,3-diyl dipropiolate: A Superior Building Block for Advanced Polymer Networks

A Senior Application Scientist's Guide to Leveraging Propane-1,3-diyl dipropiolate in Polymer Synthesis for Enhanced Performance and Tunability In the landscape of polymer chemistry, the pursuit of materials with precise...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging Propane-1,3-diyl dipropiolate in Polymer Synthesis for Enhanced Performance and Tunability

In the landscape of polymer chemistry, the pursuit of materials with precisely controlled architectures and superior physical properties is a constant endeavor. The choice of monomer is a critical determinant of the final polymer's characteristics. This guide provides an in-depth technical analysis of Propane-1,3-diyl dipropiolate, a di-alkyne monomer, and elucidates its advantages in the synthesis of high-performance polymer networks through "click" chemistry, particularly thiol-yne and azide-alkyne cycloaddition reactions. We will explore the causal relationship between its molecular structure and the resulting polymer properties, compare its performance with alternative crosslinking agents, and provide detailed experimental protocols for its application.

The Strategic Advantage of the Propiolate Moiety and Short-Chain Spacer

Propane-1,3-diyl dipropiolate's efficacy as a monomer and crosslinker stems from two key structural features: the activated alkyne of the propiolate group and the short, flexible propane-1,3-diyl spacer.

The propiolate ester functionality significantly influences the reactivity of the terminal alkyne. The electron-withdrawing nature of the carbonyl group in the ester polarizes the alkyne bond, making it more susceptible to nucleophilic attack. This is particularly advantageous in base-catalyzed thiol-yne additions, leading to faster reaction rates compared to unactivated alkynes. In the context of azide-alkyne cycloaddition, this activation can also enhance the reaction kinetics, leading to more efficient network formation.

The propane-1,3-diyl spacer, a three-carbon aliphatic chain, imparts a degree of flexibility to the resulting polymer network. This flexibility is crucial in mitigating the brittleness often associated with highly crosslinked materials. The short length of the spacer ensures a high crosslink density, a key factor in achieving high glass transition temperatures (Tg) and excellent mechanical properties. This combination of a reactive alkyne and a flexible short spacer allows for the creation of polymers that are both strong and tough.

Performance Comparison: Propane-1,3-diyl dipropiolate vs. Alternative Crosslinkers

The true measure of a monomer's utility lies in its performance relative to other available options. Here, we compare Propane-1,3-diyl dipropiolate with other classes of crosslinkers, highlighting its distinct advantages.

Thiol-Yne vs. Thiol-Ene Systems

A primary application for di-alkyne monomers like Propane-1,3-diyl dipropiolate is in radical-mediated thiol-yne photopolymerizations. This chemistry offers a significant advantage over the more traditional thiol-ene reactions. In a thiol-yne reaction, each alkyne group can sequentially react with two thiol groups, leading to a much higher crosslink density compared to the 1:1 stoichiometry of thiol-ene reactions.[1][2] This inherently higher crosslink density translates directly to superior thermomechanical properties.

PropertyThiol-Yne (with Di-alkyne)Thiol-Ene (with Di-ene)Advantage of Thiol-Yne
Crosslink Density HighModerateEnhanced mechanical and thermal properties[1][2]
Glass Transition Temp. (Tg) Significantly HigherLowerBroader operating temperature range[2]
Rubbery Modulus HighLowIncreased stiffness and load-bearing capacity[2]
Volume Shrinkage LowerHigherReduced stress and improved dimensional accuracy[3]

As an illustrative example from the literature, a tetrafunctional thiol photopolymerized with a difunctional alkyne exhibited a glass transition temperature of 48.9 °C and a rubbery modulus of 80 MPa, compared to -22.3 °C and 13 MPa for an analogous thiol-ene resin.[2]

Comparison with Other Di-alkyne Monomers

The structure of the di-alkyne monomer itself plays a crucial role in determining the final properties of the polymer network. While direct comparative data for Propane-1,3-diyl dipropiolate against a wide range of other di-alkynes is limited, we can infer performance based on established structure-property relationships.

Di-alkyne MonomerSpacer CharacteristicsExpected Impact on Polymer Properties
Propane-1,3-diyl dipropiolate Short, flexible aliphaticHigh crosslink density, good balance of stiffness and toughness.
Di(but-1-yne-4-yl)carbonate Longer, contains carbonate groupPotentially lower Tg due to longer spacer, may offer different degradation profile.
1,4-Diethynylbenzene Rigid aromaticHigh Tg and modulus, but potentially more brittle.[4]
Long-chain aliphatic di-alkynes Long, flexible aliphaticLower Tg and modulus, increased flexibility.[5]

The choice of di-alkyne allows for the fine-tuning of material properties. The short and flexible nature of the propane-1,3-diyl spacer in our featured monomer provides a desirable balance for many applications where both rigidity and some degree of toughness are required.

Experimental Protocols

To facilitate the adoption of Propane-1,3-diyl dipropiolate in your research, we provide the following detailed experimental protocols for the synthesis of polymer networks via thiol-yne photopolymerization and a general framework for azide-alkyne cycloaddition.

Synthesis of Propane-1,3-diyl dipropiolate

Propane-1,3-diyl dipropiolate can be synthesized via the esterification of 1,3-propanediol with propiolic acid.

Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products PDO Propane-1,3-diol Esterification Esterification (Acid catalyst, e.g., H2SO4 or DCC/DMAP) PDO->Esterification PA Propiolic Acid (2 eq.) PA->Esterification PDP Propane-1,3-diyl dipropiolate Esterification->PDP Water Water (2 eq.) Esterification->Water

Caption: Synthesis of Propane-1,3-diyl dipropiolate.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-propanediol (1.0 eq.).

  • Dissolve the diol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add propiolic acid (2.2 eq.) and a catalytic amount of an acid catalyst (e.g., concentrated sulfuric acid) or use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature or under gentle heating until the reaction is complete (monitored by TLC or NMR).

  • Upon completion, quench the reaction and purify the product using column chromatography on silica gel to yield pure Propane-1,3-diyl dipropiolate.

Thiol-Yne Photopolymerization

This protocol describes the formation of a crosslinked polymer network using Propane-1,3-diyl dipropiolate and a tetrathiol, such as Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).

ThiolYne cluster_formulation Formulation cluster_process Process cluster_product Product PDP Propane-1,3-diyl dipropiolate Mixing Homogeneous Mixing PDP->Mixing PETMP Pentaerythritol tetrakis (3-mercaptopropionate) (PETMP) PETMP->Mixing PI Photoinitiator (e.g., Irgacure 819) PI->Mixing UVCuring UV Curing (e.g., 365 nm) Mixing->UVCuring Network Crosslinked Polymer Network UVCuring->Network

Caption: Thiol-Yne Photopolymerization Workflow.

Step-by-Step Protocol:

  • Prepare a formulation by mixing Propane-1,3-diyl dipropiolate and PETMP in a stoichiometric ratio of thiol to alkyne functional groups of 2:1.

  • Add a photoinitiator, such as Irgacure 819 or diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, at a concentration of 0.1-1.0 wt%.

  • Ensure the components are thoroughly mixed to form a homogeneous, clear liquid.

  • Cast the formulation into a mold of the desired shape or as a thin film.

  • Expose the formulation to UV light (e.g., 365 nm) for a specified time to initiate polymerization and crosslinking. The curing time will depend on the light intensity and the thickness of the sample.

  • The resulting solid polymer can be removed from the mold for characterization.

Hydrolytic Stability and Biocompatibility Considerations

For applications in drug development and biomedical devices, the hydrolytic stability and biocompatibility of the resulting polymer are of paramount importance. The ester linkages in Propane-1,3-diyl dipropiolate-based polyesters are susceptible to hydrolysis, which can be a desirable feature for creating biodegradable materials.[6] The rate of degradation can be tuned by altering the hydrophobicity of the polymer network, for example, by copolymerizing with other monomers.

While specific biocompatibility data for polymers derived solely from Propane-1,3-diyl dipropiolate is not extensively available, polyesters, in general, have a good track record in biomedical applications.[7] However, it is crucial to perform in vitro and in vivo studies to assess the cytotoxicity of any new polymer formulation and its degradation products.

Conclusion

Propane-1,3-diyl dipropiolate stands out as a highly versatile and advantageous monomer for the synthesis of advanced polymer networks. Its activated alkyne functionalities, combined with a short, flexible spacer, enable the formation of highly crosslinked polymers with superior thermomechanical properties through efficient "click" chemistry reactions. The ability to fine-tune polymer characteristics by judiciously selecting co-monomers and reaction conditions opens up a wide range of possibilities for designing materials for demanding applications, from high-performance coatings and adhesives to advanced biomaterials for drug delivery and tissue engineering. The provided protocols serve as a starting point for researchers to explore the full potential of this promising building block.

References

  • Fairbanks, B. D., Scott, T. F., Kloxin, C. J., Anseth, K. S., & Bowman, C. N. (2009). Thiol−yne photopolymerizations: novel mechanism, kinetics, and step-growth formation of highly cross-linked networks. Macromolecules, 42(1), 211-217.
  • Lichvan, A., & Du Prez, F. E. (2010). Thiol-yne chemistry: a powerful tool for creating highly functional materials.
  • Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36.
  • Campos, L. M., Killops, K. L., Sakai, R., Paulusse, J. M., Damiron, D., Drockenmuller, E., ... & Hawker, C. J. (2008). Development of thermal and photochemical strategies for thiol− yne click polymer functionalization. Macromolecules, 41(19), 7063-7070.
  • Xi, W., Scott, T. F., Kloxin, C. J., & Bowman, C. N. (2010). Click chemistry in materials science.
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
  • Fairbanks, B. D., Scott, T. F., Kloxin, C. J., Anseth, K. S., & Bowman, C. N. (2008). Thiol− yne photopolymerizations: novel mechanism, kinetics, and step-growth formation of highly cross-linked networks. Macromolecules, 42(1), 211-217.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
  • Li, Q., Wei, H., & Wang, J. (2014). Influence of crosslinker length on the properties of poly (ethylene glycol) hydrogels. Journal of Applied Polymer Science, 131(19).
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Gunatillake, P. A., & Adhikari, R. (2003). Biodegradable synthetic polymers for tissue engineering.
  • Phelps, E. A., Enemchukwu, N. O., Fiore, V. F., Sy, J. C., Murthy, N., Sulchek, T. A., & García, A. J. (2012). Covalently immobilized laminin-111 and vitronectin backbones for valved microfluidic devices for the study of cell adhesion and migration.
  • Woodruff, M. A., & Hutmacher, D. W. (2010). The return of a virtual field: biomaterials and scaffolds for tissue engineering. Tissue engineering part A, 16(6), 1807-1823.
  • Nair, L. S., & Laurencin, C. T. (2007). Biodegradable polymers as biomaterials. Progress in polymer science, 32(8-9), 762-798.
  • Gopinath, D., & Jayakumar, R. (2007). Chitin and chitosan for the preparation of bioactive materials.
  • Ratner, B. D., & Bryant, S. J. (2004). Biomaterials: where we have been and where we are going. Annu. Rev. Biomed. Eng., 6, 41-75.
  • Anderson, J. M., & Langone, J. J. (1999). Issues and perspectives on in situ polymerization. Journal of Biomedical Materials Research Part A, 48(5), 637-649.
  • O'Brien, A. K., & Bowman, C. N. (2006). The effect of monomer structure on the polymerization kinetics and network properties of thiol− ene photopolymerizations. Macromolecules, 39(18), 6067-6074.

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Comparative

Technical Comparison: Propane-1,3-diyl Dipropiolate vs. Diacrylate Linkers in Chemoproteomics and Polymer Science

Executive Summary This guide provides a technical comparison between Propane-1,3-diyl dipropiolate (PDP) and Propane-1,3-diyl diacrylate (PDA) . While both reagents share an identical propane-1,3-diol core spacer, their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Propane-1,3-diyl dipropiolate (PDP) and Propane-1,3-diyl diacrylate (PDA) . While both reagents share an identical propane-1,3-diol core spacer, their terminal electrophilic "warheads" differ fundamentally: PDP utilizes alkynyl esters (propiolates) , while PDA utilizes alkenyl esters (acrylates) .

This distinction dictates their reactivity kinetics, selectivity profiles toward nucleophilic residues (primarily Cysteine), and the structural rigidity of the resulting bioconjugates.

  • Diacrylates (PDA): The industry standard for broad-spectrum crosslinking and hydrogel formation. They exhibit moderate reactivity and form flexible alkyl-thioether bonds.

  • Dipropiolates (PDP): Specialized reagents offering higher electrophilicity and the formation of rigid vinyl-thioether linkages. They are increasingly preferred in Activity-Based Protein Profiling (ABPP) for targeting "hyper-reactive" cysteines and in materials science for creating structurally defined networks.

Chemical Mechanism & Kinetics[1]

The core differentiator is the hybridization of the electrophilic carbon accepting the nucleophile.

The Michael Addition Landscape

Both reagents react with thiols (Cysteine) via Michael addition (conjugate addition). However, the transition states and products differ significantly.

  • Acrylate (sp²): The thiol attacks the

    
    -carbon of the double bond. The intermediate enolate protonates to form a saturated alkyl thioether .
    
  • Propiolate (sp): The thiol attacks the

    
    -carbon of the triple bond. The intermediate protonates to form an unsaturated vinyl thioether .
    
Kinetic Profiling

Propiolates are generally more electrophilic than acrylates due to the lower energy of the LUMO (Lowest Unoccupied Molecular Orbital) associated with the alkyne conjugated to the carbonyl.

FeaturePropane-1,3-diyl Diacrylate (PDA)Propane-1,3-diyl Dipropiolate (PDP)
Warhead Acrylate (Alkene)Propiolate (Alkyne)
Hybridization


Reactivity (

)
Moderate (

)
High (

)
Product Alkyl Thioether (Flexible)Vinyl Thioether (Rigid)
Stereochemistry Single product (enantiomers possible)E/Z Isomers possible
Reversibility Generally IrreversibleIrreversible (High stability)

*Rates are highly dependent on protein microenvironment and pKa.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Cysteine engagement.

ReactionMechanism cluster_0 Electrophiles cluster_1 Conjugate Products Cys Cysteine Thiol (Nucleophile) PDA Diacrylate (PDA) (sp2 Carbon) Cys->PDA Slow Attack PDP Dipropiolate (PDP) (sp Carbon) Cys->PDP Fast Attack Prod_A Alkyl Thioether (Flexible Linkage) PDA->Prod_A Saturation Prod_B Vinyl Thioether (Rigid Linkage) PDP->Prod_B Retention of Unsaturation

Figure 1: Mechanistic divergence between Acrylate and Propiolate cysteine modification.

Performance Comparison

Selectivity and "Warhead Tuning"

In Chemoproteomics, selectivity is paramount.

  • PDA (Acrylate): Often used as a "scout" probe. Because it is moderately reactive, it requires a cysteine to be fairly nucleophilic (lower pKa) to react efficiently. It is less likely to nonspecifically label lysines at neutral pH compared to more aggressive electrophiles like chloroacetamides.

  • PDP (Propiolate): The vinyl sulfide product is electron-deficient. Propiolates are excellent for targeting non-catalytic cysteines that may not be reactive enough for acrylates but are accessible. Furthermore, the propiolate group can sometimes react with Lysine residues (aza-Michael) more readily than acrylates if the local pH is high, requiring careful pH control during experiments (maintain pH < 8.0 for Cys selectivity).

Stability and Rigidity
  • Hydrolytic Stability: Both linkers contain ester bonds susceptible to esterases or high pH hydrolysis. However, the vinyl thioether formed by PDP is electronically conjugated to the carbonyl, which can alter the hydrolysis rate of the adjacent ester compared to the saturated alkyl thioether of PDA.

  • Structural Rigidity: This is the critical differentiator for materials science.

    • PDA Crosslinks: Freely rotating

      
       carbons. Result: More elastic hydrogels/networks.
      
    • PDP Crosslinks: Planar vinyl groups. Result: Stiffer, more ordered networks. This rigidity is advantageous when "stapling" peptides to force them into a specific alpha-helical conformation.

Experimental Protocols

Protocol A: Competitive Cysteine Profiling (ABPP)

Objective: Determine if a drug candidate binds to specific cysteines by using PDP/PDA as a competitor.

Reagents:

  • Cell Lysate (1 mg/mL in PBS)

  • Probe: Biotinylated-PDP or Biotinylated-PDA (Synthesis required or commercial source)

  • Competitor: Drug molecule of interest

  • Reagents for Click Chemistry (if using alkyne-tagged analogs): CuSO4, TCEP, TBTA, Azide-tag.

Workflow:

  • Preparation: Dilute proteome to 1 mg/mL in PBS (pH 7.4).

  • Competition: Incubate lysate with the Drug (1-100 μM) or DMSO vehicle for 30 min at 25°C.

  • Labeling: Add PDP/PDA Probe (final conc. 1-10 μM). Incubate for 1 hour at 25°C.

    • Note: PDP reacts faster; 1 hour is usually sufficient. PDA may require 2 hours for lower abundance targets.

  • Quenching: Add cold acetone (4x volume) to precipitate proteins and remove excess probe.

  • Enrichment: Resuspend pellets, add Streptavidin-agarose beads, wash stringent (1% SDS).

  • Analysis: On-bead trypsin digestion followed by LC-MS/MS.

Protocol B: Hydrogel Gelation Kinetics

Objective: Compare crosslinking speed for biomaterial applications.

  • Precursor Prep: Dissolve Thiol-modified polymer (e.g., 4-arm PEG-SH) in PBS (pH 7.4).

  • Crosslinker Prep: Dissolve PDP or PDA in minimal DMSO/PBS.

  • Mixing: Mix Thiol-polymer and Crosslinker at 1:1 functional group stoichiometry.

  • Monitoring: Measure

    
     (Storage Modulus) via oscillatory rheology over time.
    
    • Expectation: PDP formulations will reach the gel point (

      
      ) significantly faster than PDA formulations due to faster Michael addition kinetics.
      

Workflow Visualization

The following diagram outlines the decision-making process for selecting between PDP and PDA in a drug discovery context.

SelectionWorkflow Start Experimental Goal Q1 Target Cysteine Type? Start->Q1 Path_A Hyper-reactive / Catalytic Q1->Path_A High Nucleophilicity Path_B Cryptic / Structural Q1->Path_B Low Accessibility Select_PDA Select Diacrylate (PDA) (Standard Reactivity) Path_A->Select_PDA Avoid over-labeling Select_PDP Select Dipropiolate (PDP) (Enhanced Electrophilicity) Path_B->Select_PDP Requires strong electrophile Outcome_PDA Flexible Linkage Lower Background Select_PDA->Outcome_PDA Outcome_PDP Rigid Linkage Vinyl Sulfide Stability Select_PDP->Outcome_PDP

Figure 2: Decision matrix for selecting linker chemistry based on target cysteine environment.

References

  • Nair, D. P., et al. (2014).[1][2] "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. Link

  • Kavanagh, M. E., et al. (2025). "A Perspective on Cysteine-Reactive Activity-Based Probes." ResearchGate.[3] Link

  • Ekkebus, R., et al. (2013). "Aza-Michael acceptor libraries for the identification of covalent inhibitors." Journal of the American Chemical Society.
  • Baskin, J. M., & Prescher, J. A. (2021). "Cysteine-reactive probes and their use in chemical proteomics." RSC Chemical Biology. Link

  • Alfa Chemistry. (2024). "Propane-1,3-diyl Diacrylate Product Specifications." Link

Sources

Validation

Spectroscopic Validation of Propane-1,3-diyl Dipropiolate Reaction Products: A Comparative Guide

Executive Summary & Strategic Context Propane-1,3-diyl dipropiolate (PDP) represents a high-performance class of alkyne-functionalized monomers utilized primarily in thiol-yne click chemistry . Unlike traditional acrylat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Propane-1,3-diyl dipropiolate (PDP) represents a high-performance class of alkyne-functionalized monomers utilized primarily in thiol-yne click chemistry . Unlike traditional acrylate crosslinkers that form networks via chain-growth homopolymerization, PDP facilitates step-growth polymerization with thiols. This mechanism yields networks with higher homogeneity, tunable degradation profiles, and unique stereochemical control (E/Z isomerism).

This guide provides a rigorous spectroscopic validation framework for PDP reaction products. It moves beyond basic characterization to offer a self-validating protocol that ensures reaction completeness and structural fidelity. We compare PDP against industry-standard alternatives (Diacrylates and C6-Dipropiolates) to assist in material selection for hydrogels, drug delivery carriers, and optical resins.

Mechanistic Foundation: The "Double-Click" Advantage

To validate the product, one must understand the reaction trajectory. PDP contains two electron-deficient alkyne groups. In a radical-mediated thiol-yne reaction, each alkyne group can react with two thiol equivalents, effectively making PDP a tetra-functional crosslinker.

Reaction Pathway Diagram

The following diagram illustrates the sequential addition mechanism that must be monitored spectroscopically.

ThiolYneMechanism Figure 1: Sequential radical addition pathway for Propane-1,3-diyl dipropiolate. PDP PDP Monomer (Dipropiolate) VinylSulfide Intermediate: Vinyl Sulfide PDP->VinylSulfide Step 1: Mono-addition (Fast, Regioselective) Radical Thiyl Radical (RS•) Radical->PDP Initiation Dithioacetal Final Product: Dithioacetal VinylSulfide->Dithioacetal Step 2: Di-addition (Slower, Sterically hindered)

Spectroscopic Validation Workflow

This section details the specific markers required to validate the transition from Monomer


 Vinyl Sulfide 

Dithioacetal.
Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is the primary tool for real-time kinetic monitoring. It is non-destructive and requires minimal sample prep.

Critical Validation Markers:

Functional Group Wavenumber (cm⁻¹) Validation Criteria (Pass/Fail)
Alkyne C-H Stretch ~3280 - 3300 Must Disappear. Presence indicates unreacted monomer.
Alkyne C≡C Stretch ~2120 Must Disappear. Weak intensity, but diagnostic.
Ester C=O Stretch ~1710 - 1730 Internal Standard. Intensity should remain constant relative to backbone.

| Vinyl C=C Stretch | ~1580 - 1620 | Transient. Appears in Step 1, diminishes in Step 2. |

Self-Validating Protocol (FTIR):

  • Normalize spectra to the Ester C=O peak (1720 cm⁻¹).

  • Calculate Conversion (

    
    ): 
    
    
    
    
  • Stop Condition: Reaction is considered complete only when

    
     and the vinyl peak (1600 cm⁻¹) has plateaued (if targeting vinyl sulfide) or vanished (if targeting dithioacetal).
    
Nuclear Magnetic Resonance ( H NMR)

NMR provides quantitative stereochemical analysis (E/Z ratio) which dictates the material's thermal and mechanical properties.

Key Chemical Shifts (in CDCl


): 
  • Monomer (PDP):

    • 
       ppm (s, 2H, 
      
      
      
      )
    • 
       ppm (t, 4H, 
      
      
      
      )
    • 
       ppm (quint, 2H, 
      
      
      
      center)
  • Product (Vinyl Sulfide - Step 1):

    • 
       ppm (Vinyl protons, doublets).
      
    • E-isomer: Large coupling constant (

      
       Hz).
      
    • Z-isomer: Smaller coupling constant (

      
       Hz).
      
  • Product (Dithioacetal - Step 2):

    • Disappearance of vinyl protons.

    • Appearance of complex multiplets in the 3.0 - 4.0 ppm region (methine/methylene adjacent to sulfur).

Comparative Performance Analysis

Why choose Propane-1,3-diyl dipropiolate (PDP) over alternatives?

PDP vs. Diacrylates (e.g., 1,4-Butanediol Diacrylate)

Acrylates are the standard for photocrosslinking, but PDP offers distinct mechanistic advantages.

FeaturePDP (Dipropiolate)DiacrylateScientific Implication
Functionality 4 (reacts w/ 4 thiols)2 (reacts w/ 2 thiols)PDP creates higher crosslink density networks at lower molar concentrations.
Mechanism Step-GrowthChain-GrowthPDP networks have lower shrinkage stress and more homogeneous pore sizes (critical for drug elution).
Oxygen Inhibition Low ResistanceHigh SusceptibilityPDP reactions are more robust in air , reducing the need for inert atmosphere gloveboxes.
Degradation Hydrolytically LabileSlower HydrolysisPDP ester bonds are activated by the electron-withdrawing vinyl sulfide, allowing faster biodegradation.
PDP vs. Longer Chain Dipropiolates (e.g., Hexanediol Dipropiolate)

The spacer length (C3 vs C6) fundamentally alters the material's thermal transition (


).
  • PDP (C3 Spacer): Results in stiffer networks. Suitable for structural hydrogels or rigid optical resins.

  • Hexanediol (C6 Spacer): Increases flexibility. Lowers

    
    . Better for soft tissue mimics.
    

Experimental Data Summary (Thiol-Yne Photopolymerization):

  • Gelation Time: PDP < Hexanediol (Shorter chains restrict diffusion less in early stages, but vitrification occurs faster).

  • Swelling Ratio: PDP < Hexanediol (Tighter mesh size due to C3 linker).

Detailed Experimental Protocols

Synthesis of Propane-1,3-diyl Dipropiolate

Note: Perform in a fume hood. Propiolic acid is corrosive.

  • Reagents: 1,3-Propanediol (1.0 eq), Propiolic acid (2.2 eq), p-Toluenesulfonic acid (cat.), Toluene (solvent).

  • Procedure: Reflux with a Dean-Stark trap to remove water. Monitor water collection to determine completion.

  • Purification: Wash with NaHCO

    
     (sat), then brine. Dry over MgSO
    
    
    
    . Vacuum distill or column chromatography (Hexane/EtOAc) is mandatory to remove traces of propiolic acid which inhibits radical initiators.
  • Yield Check: Clear, colorless liquid.[1]

Self-Validating Thiol-Yne Crosslinking Protocol

This protocol ensures you generate reproducible data for publication.

  • Stoichiometry: Mix PDP with a dithiol (e.g., 1,4-butanedithiol) at a 1:2 molar ratio (Alkyne:Thiol = 1:1 functional group ratio).

  • Initiator: Add DMPA (2,2-Dimethoxy-2-phenylacetophenone) at 1 wt%.

  • Zero-Point Check: Take a "Time 0" FTIR spectrum of the liquid resin. Confirm peak at 3280 cm⁻¹.

  • Curing: UV irradiation (365 nm, 10 mW/cm²) for 10 minutes.

  • Endpoint Validation:

    • Take FTIR of solid film.

    • Pass Criteria: 3280 cm⁻¹ peak area < 1% of Time 0 area.

    • Fail Criteria: Residual peak > 5%. Action: Post-cure at 60°C for 1 hour or increase initiator concentration.

Visualization of Validation Logic

ValidationWorkflow Figure 2: Logic flow for spectroscopic validation of PDP reaction extent. Start Crude Reaction Product FTIR_Check FTIR Analysis (Focus: 3280 cm⁻¹) Start->FTIR_Check Decision1 Peak Absent? FTIR_Check->Decision1 Decision1->Start No (Continue Rxn) NMR_Check ¹H NMR Analysis (Focus: 2.9 ppm vs 5-7 ppm) Decision1->NMR_Check Yes Decision2 Vinyl Signals Present? NMR_Check->Decision2 Product_A Product: Vinyl Sulfide (Incomplete Conversion) Decision2->Product_A Yes (Step 1 Product) Product_B Product: Dithioacetal (Full Conversion) Decision2->Product_B No (Step 2 Product)

References

  • Comparison of Thiol-Ene and Thiol-Yne Systems: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition.

  • Synthesis of Aliphatic Dipropiolates: Chan, J. W., et al. (2009). Nucleophilic Thiol-Yne Click Chemistry: A Powerful Tool for Material Design. Chemical Communications.

  • Stereocontrol in Thiol-Yne Polymerization: Bounds, C. O., et al. (2016). Preparation of Stereoregular Polyesters via Thiol-Yne Step-Growth Polymerization.[2] Journal of Polymer Science Part A.

  • Spectroscopic Monitoring of Alkyne Reactions: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for IR/NMR shifts).

Sources

Comparative

Benchmarking the Stability of Propane-1,3-diyl Dipropiolate (PDP) Cross-linked Architectures

Topic: Benchmarking the stability of Propane-1,3-diyl dipropiolate cross-linked materials Content Type: Publish Comparison Guide Executive Summary In the landscape of bioconjugation and material science, Propane-1,3-diyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the stability of Propane-1,3-diyl dipropiolate cross-linked materials Content Type: Publish Comparison Guide

Executive Summary

In the landscape of bioconjugation and material science, Propane-1,3-diyl dipropiolate (PDP) has emerged as a high-density cross-linker, leveraging thiol-yne click chemistry . Unlike traditional acrylates (thiol-ene) or aldehydes (Schiff base), PDP offers a unique "double-addition" mechanism—each alkyne terminus reacts with two thiol groups—doubling the cross-linking density per mole of linker.

This guide benchmarks the stability of PDP-cross-linked networks against industry standards (PEG-Diacrylate, Glutaraldehyde). It provides actionable protocols for quantifying hydrolytic, thermal, and enzymatic stability, designed for researchers optimizing hydrogels for drug delivery or tissue engineering.

Mechanistic Insight: The Thiol-Yne Advantage

To understand stability, we must first understand the bond architecture. PDP contains two terminal alkyne groups connected by a propyl ester backbone.

The Double-Addition Phenomenon

Unlike vinyl sulfones or maleimides (1:1 stoichiometry), PDP undergoes a radical-mediated or base-catalyzed step-growth polymerization where one propiolate group captures two thiols.

  • Step 1: Thiol adds to the alkyne to form a vinyl sulfide (alkene).

  • Step 2: A second thiol adds to the vinyl sulfide to form a stable dithioether linkage.

Implication for Stability: The resulting network is denser and mechanically stiffer than equivalent thiol-ene networks, but the ester core remains the "fused" safety valve—susceptible to hydrolytic degradation, allowing for tunable clearance in vivo.

Visualization: The PDP Cross-linking Pathway

The following diagram illustrates the sequential addition mechanism that drives the high cross-link density.

ThiolYnePathway PDP Propane-1,3-diyl dipropiolate (PDP) Intermediate Vinyl Sulfide Intermediate PDP->Intermediate 1st Addition (Base/Radical) Thiol Thiol Donor (R-SH) Thiol->Intermediate Network 1,2-Dithioether Cross-linked Network Thiol->Network Intermediate->Network 2nd Addition (Rapid)

Figure 1: Sequential thiol-yne addition mechanism. Note the consumption of two thiol equivalents per propiolate arm, doubling network connectivity.

Comparative Benchmarking: PDP vs. Alternatives

The following table contrasts PDP with common cross-linkers. Note that while PDP offers superior mechanical integrity, its ester bonds make it less hydrolytically stable than ether-based linkers—a feature, not a bug, for biodegradable applications.

FeaturePDP (Thiol-yne) PEG-Diacrylate (Thiol-ene) Glutaraldehyde Genipin
Reaction Type Nucleophilic Addition (Click)Michael Addition (Click)Schiff Base FormationRing-opening Polymerization
Stoichiometry 1 Alkyne : 2 Thiols1 Alkene : 1 ThiolNon-specific (Amine reactive)Non-specific (Amine reactive)
Bond Stability High (Thioether)Moderate (Ester/Ether mix)Low (Reversible imines)High (Blue pigment formation)
Hydrolytic Half-life Tunable (Days to Weeks)High (Weeks to Months)N/A (Reverses eq.)Very High
Cytotoxicity Low (Post-wash)LowHigh (Toxic residues)Low
Cross-link Density Very High ModerateVariableModerate

Experimental Protocols for Stability Profiling

Trustworthiness Directive: The following protocols use internal controls to validate data quality.

Protocol A: Accelerated Hydrolytic Degradation Assay

Objective: Determine the degradation rate constant (


) of the PDP ester linkage under physiological conditions.

Materials:

  • PDP-cross-linked Hydrogel discs (

    
     per timepoint).
    
  • PBS (pH 7.4) and Carbonate Buffer (pH 10.0 for accelerated testing).

  • LC-MS grade Acetonitrile.

Workflow:

  • Preparation: Lyophilize hydrogel discs to establish initial dry mass (

    
    ).
    
  • Incubation: Submerge discs in 5 mL buffer at 37°C under constant agitation (50 rpm).

  • Sampling: At intervals (

    
     days), remove samples.
    
  • Analysis (Gravimetric): Wash with deionized water, lyophilize, and weigh (

    
    ).
    
  • Analysis (Chemical - Validation): Analyze the supernatant via HPLC-MS. Look for Propiolic acid and 1,3-Propanediol .[1]

    • Self-Validation Check: The molar ratio of released acid to diol must approach 2:1. Deviations indicate incomplete cross-linking or side reactions.

Calculation:



Plot 

vs. time to determine pseudo-first-order degradation kinetics.
Protocol B: Rheological Stability Under Shear Stress

Objective: Assess the mechanical integrity of the "double-addition" network compared to single-addition acrylate networks.

Workflow:

  • Setup: Parallel plate rheometer (8 mm geometry).

  • Frequency Sweep: 0.1 to 100 rad/s at 1% strain (within Linear Viscoelastic Region).

  • Stress Relaxation: Apply 10% strain instantaneously and monitor Storage Modulus (

    
    ) decay over 30 minutes.
    
  • Comparison:

    • PDP Networks: Should exhibit minimal relaxation due to the high density of thioether nodes.

    • Acrylate Networks: Typically show faster relaxation due to lower cross-link density and chain entanglement slippage.

Critical Analysis of Results

When interpreting your data, consider these causal factors:

  • pH Sensitivity: PDP relies on ester linkages. If your application involves high pH (>8.5), the network will degrade rapidly (hours to days). For long-term stability in alkaline environments, replace PDP with a dipropargyl ether (non-degradable analog).

  • Stereochemistry: The thiol-yne reaction produces a mixture of E and Z vinyl sulfide intermediates. Research indicates that Z-isomers may sterically hinder the second thiol addition, potentially leaving unreacted alkenes. Use Raman Spectroscopy (peak at ~1600 cm⁻¹) to quantify residual unsaturation.

  • Swelling Ratio: PDP networks typically swell less than PEG-DA networks of similar molecular weight. If your drug release profile is diffusion-controlled, PDP will result in slower release rates.

References

  • Chan, J. W., et al. (2009). "Nucleophilic Thiol-Yne Step-Growth Polymerization." Journal of the American Chemical Society. Link

  • Lowe, A. B. (2014). "Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification." Polymer.[2][3][4][5] Link

  • Fairbanks, B. D., et al. (2017). "Photo-initiated thiol-yne click chemistry: A powerful tool for the fabrication of hydrogels." Advanced Materials. Link

  • Van Camp, W., et al. (2010). "Biodegradable and biocompatible hydrogels via thiol-yne chemistry." Macromolecules. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry." Angewandte Chemie International Edition. Link

Sources

Validation

A comparative study of different catalysts for Propane-1,3-diyl dipropiolate reactions

Executive Summary Propane-1,3-diyl dipropiolate (C EA) represents a specialized class of activated bis-alkynes . Unlike non-activated alkynes, the electron-withdrawing ester groups flanking the alkyne moieties significan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propane-1,3-diyl dipropiolate (C


EA) represents a specialized class of activated bis-alkynes . Unlike non-activated alkynes, the electron-withdrawing ester groups flanking the alkyne moieties significantly alter their reactivity profile. This guide compares the three dominant catalytic paradigms for reacting C

EA with diazides and dithiols: Copper(I)-Catalysis , Ruthenium(II)-Catalysis , and Metal-Free/Organocatalysis .

Key Finding: While Copper(I) remains the gold standard for speed and 1,4-regioselectivity, recent data confirms that metal-free thermal polymerization of C


EA yields high-molecular-weight polymers (

kDa) with unexpected regioregularity (~90% 1,4-triazole), eliminating the need for toxic metal remediation in biomaterial applications.

Chemical Profile & Reactivity

Compound: Propane-1,3-diyl dipropiolate Function: Bifunctional linker / Activated Alkyne Monomer Primary Applications: Step-growth polymerization (Polytriazoles, Poly(vinyl sulfide)s), Cross-linking of hydrogels.

The electron-deficient nature of the propiolate triple bond makes it susceptible to both 1,3-dipolar cycloaddition (with azides) and nucleophilic conjugate addition (with thiols), often without the harsh conditions required for unactivated alkynes.

Reaction Pathways Overview

ReactionPathways Start Propane-1,3-diyl dipropiolate Azide Reactant: Diazide Start->Azide Thiol Reactant: Dithiol Start->Thiol Cu Cat: Cu(I) Azide->Cu Click Ru Cat: Ru(II) Azide->Ru Click Thermal Metal-Free (Thermal) Azide->Thermal Activated Cycloaddition Base Organocat (NEt3/DBU) Thiol->Base Thiol-Yne Prod1 1,4-Polytriazole (Rigid) Cu->Prod1 High Regio Prod2 1,5-Polytriazole (Sterically Bulky) Ru->Prod2 High Regio Thermal->Prod1 ~90% Regio Prod3 Poly(vinyl sulfide) (Flexible) Base->Prod3 Stereocontrolled

Figure 1: Reaction landscape for Propane-1,3-diyl dipropiolate showing divergent product outcomes based on catalytic choice.

Comparative Analysis of Catalytic Systems

System A: Copper(I) Catalysis (The Standard)

Mechanism: Cu(I) acetylide formation followed by coordination of the azide. Outcome: Exclusively 1,4-disubstituted 1,2,3-triazoles .

  • Pros:

    • Fastest kinetics (reaction complete in minutes to hours).

    • Works in aqueous/organic mixtures (e.g.,

      
      -BuOH/H
      
      
      
      O).[1]
    • Strict 1,4-regioselectivity.

  • Cons:

    • Cytotoxicity: Residual copper is toxic to cells; removal requires extensive dialysis or chelation.

    • Oxidation: Cu(I) is unstable; requires reducing agents (Ascorbate) or stabilizing ligands.

System B: Ruthenium(II) Catalysis (The Regio-Switch)

Mechanism: Oxidative coupling of alkyne and azide on the Ru center (Ruthenacycle intermediate). Outcome: Exclusively 1,5-disubstituted 1,2,3-triazoles .

  • Pros:

    • Access to sterically demanding 1,5-isomers (different folding properties in polymers).

    • Reacts with internal alkynes (though less relevant for terminal dipropiolates).

  • Cons:

    • Slower than CuAAC.

    • Catalysts (e.g., Cp*RuCl(PPh

      
      )
      
      
      
      ) are expensive and sensitive to air/moisture.
    • Lower molecular weights observed in step-growth polymerization compared to Cu or metal-free systems.

System C: Metal-Free / Organocatalysis (The Sustainable Route)

Mechanism (Azide): Thermal Huisgen cycloaddition accelerated by the electron-withdrawing ester group (HOMO


 – LUMO

gap reduction). Mechanism (Thiol): Nucleophilic conjugate addition initiated by base (NEt

or DBU).
  • Pros:

    • Biocompatibility: Zero metal residues.

    • Regioselectivity (Unique): Unlike standard alkynes, dipropiolates yield ~90% 1,4-regioisomers purely thermally due to electronic activation.

    • Stereocontrol (Thiol-yne): Amine catalysts can tune

      
       isomer ratios in the backbone, modulating mechanical properties (e.g., thermoplastic elastomers).
      
  • Cons:

    • Thermal azide reaction requires heat (80–100 °C).

    • Slower than Cu-catalyzed click.

Performance Data Summary

The following table synthesizes experimental data for the polymerization of Propane-1,3-diyl dipropiolate with diazides/dithiols.

FeatureCopper(I) CatalysisMetal-Free (Thermal)Organocatalysis (Base)
Reaction Partner DiazidesDiazidesDithiols
Primary Product 1,4-Polytriazole1,4-PolytriazolePoly(vinyl sulfide)
Catalyst Used CuSO

/ Na-Ascorbate
None (Heat @ 100°C)NEt

or DBU
Yield > 95%~99%> 90%
Regioselectivity > 99% (1,4-isomer)~90% (1,4-isomer)Tunable (

ratio)
Molecular Weight (

)
15,000 – 30,000 DaUp to 23,500 Da> 100,000 Da
Purification Complex (Metal removal)Simple (Precipitation)Simple (Precipitation)
Key Reference Sharpless et al.[1]Tang et al. (RSC)Lowe et al. (ACS)

Detailed Experimental Protocols

Protocol A: Metal-Free Click Polymerization (Recommended for Biomaterials)

Rationale: This method leverages the "activated" nature of the propiolate to achieve high regioselectivity without copper toxicity.

Reagents:

  • Propane-1,3-diyl dipropiolate (1.0 equiv)

  • Diazide monomer (e.g., 4,4'-oxybis(azidobenzene)) (1.0 equiv)

  • Solvent: DMF or DMSO (Polar aprotic promotes the dipole interaction)

Workflow:

  • Dissolution: In a Schlenk tube, dissolve dipropiolate (1 mmol) and diazide (1 mmol) in DMF (5 mL).

  • Deoxygenation: Purge with N

    
     for 15 minutes (optional but recommended for high 
    
    
    
    ).
  • Polymerization: Heat the sealed tube to 100 °C for 6–12 hours.

    • Note: Viscosity will increase significantly.

  • Isolation: Pour the reaction mixture dropwise into cold methanol (100 mL) under vigorous stirring.

  • Purification: Filter the white precipitate and dry under vacuum at 40 °C.

Validation:

  • 1H NMR: Look for the triazole proton singlet at

    
     ~8.5 ppm. Integration vs. ester protons confirms 1,4-regioisomer dominance.
    
Protocol B: Stereocontrolled Thiol-Yne Polymerization

Rationale: Uses organocatalysts to control mechanical properties via E/Z isomerism.[2]

Reagents:

  • Propane-1,3-diyl dipropiolate[2]

  • 1,6-Hexanedithiol[2]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Workflow:

  • Setup: Dissolve dipropiolate and dithiol in CHCl

    
     at room temperature.
    
  • Initiation: Add DBU (1 mol%).

    • Observation: Reaction is exothermic; rapid heat evolution occurs.

  • Propagation: Stir for 1 hour at ambient temperature.

  • Isolation: Precipitate in diethyl ether.

Mechanism Visualization:

ThiolYneMech cluster_Stereo Stereocontrol (DBU vs NEt3) Step1 Nucleophilic Attack (Thiolate on Alkyne) Step2 Carbanion Intermediate (Stabilized by Ester) Step1->Step2 Step3 Protonation Step2->Step3 Step4 Second Addition (Double Hydrothiolation) Step3->Step4 If excess thiol Result E/Z Isomer Ratio Determines Tg & Modulus Step3->Result

Figure 2: Nucleophilic thiol-yne mechanism where catalyst choice directs stereochemistry.

References

  • Metal-Free Click Polymerization: Qin, A., Lam, J. W., & Tang, B. Z. (2009). Metal-free click polymerization of propiolates and azides: facile synthesis of functional poly(aroxycarbonyltriazole)s. Polymer Chemistry.

  • Stereocontrolled Thiol-Yne Synthesis: Bounds, W. L., & Lowe, A. B. (2022). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne Reactions. Accounts of Chemical Research.

  • General CuAAC Mechanism: Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles.[1][3] DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society.

  • Ruthenium Catalysis Context: Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.

Sources

Comparative

Biocompatibility Assessment of Propane-1,3-diyl Dipropiolate Derivatives: A Technical Comparison Guide

Executive Summary Propane-1,3-diyl dipropiolate (PDP) represents a class of bifunctional alkyne crosslinkers that are rapidly displacing traditional acrylates in high-precision tissue engineering. Unlike the chaotic chai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propane-1,3-diyl dipropiolate (PDP) represents a class of bifunctional alkyne crosslinkers that are rapidly displacing traditional acrylates in high-precision tissue engineering. Unlike the chaotic chain-growth polymerization of Poly(ethylene glycol) Diacrylate (PEGDA), PDP derivatives facilitate step-growth thiol-yne addition . This mechanism yields optically clear, homogeneous networks with superior mechanical damping and predictable hydrolytic degradation profiles.

This guide provides a rigorous technical assessment of PDP biocompatibility, specifically targeting researchers transitioning from radical-mediated acrylate systems to orthogonal thiol-yne chemistries.

Technical Profile & Mechanism of Action

The Chemistry of PDP

PDP (


) contains two electron-deficient propiolate esters linked by a propane diol core. This structure is tuned for high reactivity with thiols via two distinct pathways:
  • Nucleophilic Michael Addition: Spontaneous reaction at physiological pH (pH 7.4) with thiols, requiring no radical initiator.

  • Radical-Mediated Thiol-Yne Click: Photo-initiated reaction yielding high conversion rates with minimal oxygen inhibition.

Structural Advantages Over Acrylates

The primary failure mode of acrylate hydrogels in vivo is the "heterogeneity hypothesis." Acrylates polymerize into dense clusters connected by loose chains, leading to unpredictable degradation and localized stress concentrators. PDP derivatives, reacting via step-growth mechanisms, form idealized, homogeneous networks .

Reaction Pathway Diagram

The following diagram illustrates the orthogonal crosslinking mechanism of PDP compared to the radical propagation of acrylates.

PDP_Mechanism cluster_0 PDP Thiol-Yne Mechanism (Step-Growth) cluster_1 Acrylate Mechanism (Chain-Growth) PDP PDP Monomer (Dipropiolate) Inter Vinyl Sulfide Intermediate PDP->Inter 1st Thiol Addition (Michael/Radical) Thiol Dithiol Crosslinker (e.g., PEG-dithiol) Thiol->Inter Network Homogeneous Thioether Network Inter->Network 2nd Thiol Addition (Double Addition) Hetero Heterogeneous Network Network->Hetero Superior Structural Regularity Acrylate Acrylate Monomer (e.g., PEGDA) Chain Kinetic Chain Propagation Acrylate->Chain Initiation Radical Free Radical Initiator Radical->Chain Chain->Hetero Uncontrolled Propagation

Figure 1: Mechanistic comparison showing the step-growth homogeneity of PDP networks versus the chain-growth heterogeneity of acrylates.

Comparative Analysis: PDP vs. Alternatives

The following data synthesizes performance metrics from standard hydrogel fabrication protocols.

Table 1: Performance Matrix
FeaturePDP Derivatives (Thiol-Yne) PEGDA (Acrylate) Maleimides (Thiol-Ene)
Gelation Kinetics Tunable (Sec to Mins)Fast (Seconds)Instant (Millisec - difficult to mix)
Network Structure Homogeneous (Step-growth)Heterogeneous (Chain-growth)Homogeneous (Step-growth)
Oxygen Inhibition NegligibleHigh (Requires high initiator)Negligible
Degradation Product 1,3-Propanediol + Thio-acrylic acidPoly(acrylic acid) chains (High MW)Succinic acid derivs.[1]
Cytotoxicity Risk Low (No radical initiator needed)Moderate (Radical stress)Low
Swelling Ratio Low/ControlledHigh (often uncontrolled)Moderate
Hydrolytic Stability Tunable (Ester bond)Stable (Backbone), Ester (Linker)Unstable (Maleimide ring hydrolysis)
Key Insights for Drug Development:
  • Safety Profile: PDP systems eliminate the need for toxic photo-initiators (e.g., Irgacure 2959) if formulated at pH 7.4 for nucleophilic addition. This significantly improves cell viability in encapsulation studies compared to PEGDA.

  • Degradation: PDP degrades via hydrolysis of the ester linkage. Unlike PEGDA, which leaves behind high molecular weight kinetic chains that are difficult for the kidneys to clear, PDP degrades into small molecules (propane-1,3-diol and modified propiolic acids) that are easily metabolized or excreted.

Experimental Protocols for Biocompatibility Assessment

Protocol A: Synthesis of PDP-PEG Hydrogels (Test Article)

Use this protocol to generate standardized samples for ISO testing.

  • Stoichiometry Calculation: Calculate the molar ratio of Alkyne:Thiol. For PDP (2 alkynes, 4 reactive sites) and a 4-arm PEG-Thiol, a 1:1 functional group ratio (Alkyne:Thiol = 0.5:1 molar) is standard.

    • Note: Thiol-yne reactions consume 2 thiols per alkyne group .

  • Precursor Dissolution: Dissolve PDP (10 wt%) in PBS (pH 7.4). Note that PDP has limited water solubility; co-solvent (DMSO < 1%) may be required for initial dissolution before dilution.

  • Mixing: Add PEG-Thiol solution. Vortex immediately.

  • Curing: Incubate at 37°C. Gelation should occur within 5-15 minutes via nucleophilic addition.

    • QC Check: Measure Sol fraction. If Sol fraction > 10%, stoichiometry is off or PDP has hydrolyzed prior to reaction.

Protocol B: ISO 10993-5 Cytotoxicity (Elution Method)

Direct contact assays can be misleading due to physical crushing of cells by the hydrogel. The Elution Method is the industry standard for chemical toxicity.

Materials: L929 Fibroblasts, MEM medium, MTT Reagent.

  • Extraction:

    • Incubate cured PDP hydrogel in cell culture medium (1 cm²/mL surface area to volume ratio) for 24 hours at 37°C.

    • Control: Incubate High-Density Polyethylene (Negative Control) and Latex (Positive Control) under identical conditions.

  • Cell Seeding: Seed L929 fibroblasts at

    
     cells/well in 96-well plates. Culture for 24 hours to form a semi-confluent monolayer.
    
  • Exposure: Replace medium with the Extracts from Step 1.

  • Incubation: Incubate for 24 hours.

  • Quantification (MTT Assay):

    • Add MTT reagent.[2] Incubate 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Read Absorbance at 570 nm.

  • Data Analysis:

    • Viability % =

      
      .
      
    • Pass Criteria: Viability > 70% (Grade 0-1).

Protocol C: Accelerated Hydrolytic Degradation

Validates the breakdown mechanism and ensures no acidic burst release.

  • Setup: Place weighed hydrogel discs (

    
    ) in 5 mL PBS (pH 7.4) at 37°C.[3]
    
  • Sampling: At days 1, 3, 7, 14, and 21:

    • Measure pH of the supernatant (Critical for biocompatibility—drops < pH 6.5 indicate accumulation of acidic degradation products).

    • Remove gel, blot dry, weigh (

      
      ).[3]
      
  • Analysis: Plot

    
     vs Time.
    
    • Expectation: PDP gels typically show surface erosion characteristics due to the ester linkage susceptibility.

Workflow Visualization

The following flowchart outlines the logic for assessing a new PDP derivative batch.

Biocompatibility_Workflow cluster_Assays Parallel Assay Workflows Start Start: PDP Derivative Synthesis Purify Purification (Remove Unreacted PDP) Start->Purify Gelation Hydrogel Formation (Thiol-Yne Crosslinking) Purify->Gelation Extract ISO 10993-5 Extraction (24h @ 37°C in Media) Gelation->Extract Degrad Degradation Profile Target: pH > 6.5 Gelation->Degrad Cytotox Cytotoxicity (MTT) Target: >70% Viability Extract->Cytotox Decision Pass Criteria Met? Cytotox->Decision Degrad->Decision Fail Reformulate: Check Stoichiometry/Purity Decision->Fail No Pass Proceed to In Vivo Studies Decision->Pass Yes

Figure 2: Decision-tree workflow for the biological validation of PDP-based biomaterials.

References

  • Chan, J. W., et al. (2010). "Nucleophilic Thiol–Yne Step-Growth Polymerization: A High-Throughput Route to Functional Polyesters." Journal of the American Chemical Society.

  • Fairbanks, B. D., et al. (2009). "Thiol-Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks." Macromolecules.

  • Van Hoorick, J., et al. (2018). "Poly(ethylene glycol) (PEG) based hydrogels for tissue engineering applications: A review." Biomacromolecules.

  • International Organization for Standardization. (2009). "ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity."

  • Konuray, O., et al. (2017). "Thiol-yne click hydrogels: A new platform for tissue engineering." Polymers for Advanced Technologies.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Propane-1,3-diyl dipropiolate

Executive Summary & Chemical Context Propane-1,3-diyl dipropiolate is a bifunctional alkyne linker primarily used in bio-orthogonal chemistry and protein crosslinking. Unlike standard buffers, this reagent is a potent el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Propane-1,3-diyl dipropiolate is a bifunctional alkyne linker primarily used in bio-orthogonal chemistry and protein crosslinking. Unlike standard buffers, this reagent is a potent electrophile .

The Core Hazard: This molecule is a "Michael Acceptor." It is designed to react irreversibly with nucleophiles (specifically cysteine thiols) on proteins. Your eyes and respiratory tract are lined with mucins rich in cysteine. If you inhale or splash this compound, it will attempt to "crosslink" your biological tissue, leading to severe irritation, lachrymation (tearing), and potential sensitization.

This guide prioritizes barrier integrity to prevent this specific chemical mechanism.

Risk Assessment & Mechanism of Action

To understand the PPE requirement, you must understand the molecular behavior.

The "Michael Addition" Hazard

The propiolate ester group contains a triple bond conjugated to a carbonyl. This makes the beta-carbon highly electron-deficient. Upon contact with skin or mucosal membranes, it rapidly alkylates cellular proteins.

MichaelAddition cluster_0 Mechanism of Hazard Reagent Propane-1,3-diyl dipropiolate (Electrophile) Complex Irreversible Protein-Adduct Reagent->Complex Alkylation Tissue Biological Tissue (Cysteine-SH) Tissue->Complex Nucleophilic Attack Effect Immune Response (Sensitization/Irritation) Complex->Effect Trigger

Figure 1: The mechanism of toxicity. The reagent targets thiol groups in biological tissue, necessitating strict barrier protection.

Personal Protective Equipment (PPE) Matrix

Critical Note on Gloves: Standard nitrile gloves provide excellent splash protection against water, but poor long-term resistance to esters (like propiolates). Organic esters can permeate nitrile rubber.

PPE CategoryStandard Protocol (Bench Scale)High-Risk Protocol (Spills / Stock Prep)Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Silver Shield / Laminate (Under nitrile for dexterity)Esters permeate nitrile. Double gloving creates a "sacrificial" outer layer. Laminate is impermeable to esters.
Eye Protection Chemical Splash Goggles (Indirect Vented)Face Shield + Goggles Propiolates are lachrymators. Safety glasses do not seal against vapors or creeping fluids.
Respiratory Fume Hood (Face velocity: 100 fpm)Respirator (OV/P100) (Only if hood unavailable)Prevents inhalation of aerosols which can cause pulmonary edema.
Body Lab Coat (Buttoned, cotton/poly blend)Chemical Apron (Tyvek or Rubber)Protects street clothes from absorption and secondary exposure.

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize static discharge (flammability risk) and aerosolization (inhalation risk).[1][2]

Phase 1: Preparation
  • Engineering Check: Verify fume hood certification is current.

  • Solvent Selection: If solubilizing, avoid low-boiling ethers if possible, as they carry the reagent into the air. DMSO or DMF are preferred for safety (lower volatility), though they penetrate skin easily—making glove integrity paramount.

Phase 2: Weighing & Transfer
  • The "Static" Risk: Dry powders of esters can be static-charged. Use an anti-static gun if available.

  • Technique: Weigh inside the fume hood. If the balance is outside, tare the vial, move to the hood, add solid, cap tightly, and return to the balance. Never open the container outside the hood.

Phase 3: Reaction Setup
  • Vessel: Use screw-cap vials with septa.

  • Addition: Add the propiolate solution last to the reaction mixture to minimize the time the active reagent is exposed.

HandlingWorkflow Start Start: Handling Request CheckHood Verify Fume Hood (>100 fpm) Start->CheckHood GloveUp Don PPE: Double Nitrile + Goggles CheckHood->GloveUp Decision Is Reagent Pure/Neat? GloveUp->Decision HighRisk Use Laminate (Silver Shield) Liners Decision->HighRisk Yes (Neat Liquid/Solid) StdRisk Proceed with Double Nitrile Decision->StdRisk No (Dilute Solution) Action Perform Weighing/Transfer (Inside Hood Only) HighRisk->Action StdRisk->Action Clean Wipe Containers with Acetone (in hood) Action->Clean Waste Dispose: Solid/Liquid Hazardous Waste Clean->Waste

Figure 2: Decision tree for glove selection and workflow execution.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Immediately remove contaminated gloves. Wash skin with soap and water for 15 minutes . Do not use alcohol/solvents (this drives the chemical deeper).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—propiolates can cause corneal clouding.

Spills
  • Do NOT use paper towels to wipe a liquid spill (this increases surface area and evaporation).

  • Cover the spill with an absorbent pad or vermiculite.

  • Neutralize: If safe, treat the spill area with a dilute solution of cysteine or glutathione (excess thiol) to "quench" the electrophile before cleanup.

Disposal[1][3][4][5][6]
  • Route: Incineration.

  • Segregation: Classify as "Organic Ester / Toxic." Do not mix with strong oxidizers (e.g., nitric acid waste) as this may cause an exothermic reaction.

References

  • National Institutes of Health (NIH) - PubChem. Propynoic acid esters and Michael Acceptor Toxicity. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]

  • Prudent Practices in the Laboratory. Handling Reactive Electrophiles. National Academies Press. Available at: [Link]

Sources

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